molecular formula C9H11NO2 B175168 4-Methoxy-3,5-dimethylpicolinaldehyde CAS No. 110464-72-7

4-Methoxy-3,5-dimethylpicolinaldehyde

Cat. No.: B175168
CAS No.: 110464-72-7
M. Wt: 165.19 g/mol
InChI Key: NDJIJFXLFOPISB-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpicolinaldehyde is a versatile chemical building block belonging to the picolinaldehyde family. These compounds are prized in organic synthesis for their aldehyde functional group, which undergoes reactions with various carbon-based nucleophiles in a manner analogous to benzaldehydes, enabling the stereoselective formation of new C-C bonds . This makes it a valuable precursor for synthesizing complex molecules, including chiral ligands, fused heterocycles like naphthyridinones, and other pharmacologically active structures . As a multifunctional scaffold, its research applications are primarily in medicinal chemistry and drug discovery, where it can be used to develop novel enzyme inhibitors or receptor modulators. The methoxy and methyl substituents on the pyridine ring influence the compound's electronic properties and steric profile, which can fine-tune reactivity and interaction with biological targets. This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJIJFXLFOPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630348
Record name 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110464-72-7
Record name 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
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Record name 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde: Synthesis, Characterization, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicine

4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde, a substituted picolinaldehyde, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its significance is most pronounced in the production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis and critical role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The correct IUPAC name for the topic compound is 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde . The trivial name, 4-Methoxy-3,5-dimethylpicolinaldehyde, is also commonly used in commercial and laboratory settings.

The chemical structure is defined by a pyridine ring substituted at the 2-position with a formyl (aldehyde) group, at the 4-position with a methoxy group, and at the 3- and 5-positions with methyl groups.

Chemical Structure:

Caption: Chemical structure of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 4-methoxy-3,5-dimethylpyridine-2-carbaldehydeInternal
Synonyms This compound[1][2][3]
CAS Number 110464-72-7[2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
Appearance White to off-white solidInferred from precursors
SMILES COc1c(C)cnc(c1C)C=O[2]

The Nexus of Synthesis: From Precursors to the Final Aldehyde

The synthesis of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The most direct and common laboratory-scale synthesis involves the oxidation of its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This precursor alcohol is, in turn, synthesized from more readily available starting materials.

Synthetic Pathway Overview

The overall synthetic strategy typically follows a multi-step process, beginning with a substituted pyridine derivative. A common pathway involves the synthesis of the key intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, which is then oxidized to the desired aldehyde.

G Start Substituted Pyridine Precursor (e.g., 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine) Alcohol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Start->Alcohol Hydrolysis Aldehyde 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Alcohol->Aldehyde Selective Oxidation

Caption: General synthetic workflow to the target aldehyde.

Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol details the synthesis of the alcohol precursor from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a common starting material.[1]

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Deionized Water

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.

  • To this suspension, add potassium iodide and sodium hydroxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, can be purified by recrystallization or column chromatography.

Experimental Protocol: Oxidation to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a crucial step that requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., Dess-Martin Periodinane or Pyridinium Chlorochromate) portion-wise to the stirred solution. The choice of oxidant is critical; DMP is often preferred for its mildness and high yield.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.

Spectroscopic Characterization

The structural elucidation of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde relies on standard spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm. - Two singlets for the two methyl groups (CH₃) on the pyridine ring, likely in the range of δ 2.2-2.6 ppm. - A singlet for the remaining aromatic proton on the pyridine ring.
¹³C NMR - A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 190-200 ppm. - Signals for the aromatic carbons of the pyridine ring, with the carbon bearing the methoxy group being the most deshielded. - A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - Signals for the two methyl carbons (CH₃) in the aliphatic region.
FTIR (cm⁻¹) - A strong C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretching for the methoxy group. - Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.19. - Fragmentation patterns consistent with the loss of CO, CH₃, and OCH₃ groups.

Role in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole.[1][4] These drugs are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

The aldehyde functionality serves as a crucial handle for constructing the final drug molecule. In the synthesis of omeprazole, the aldehyde is typically converted to a hydroxymethyl or chloromethyl group, which then undergoes coupling with a benzimidazole derivative.

G Aldehyde 4-Methoxy-3,5-dimethyl- pyridine-2-carbaldehyde Alcohol (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Aldehyde->Alcohol Reduction Chloro 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine Alcohol->Chloro Chlorination Coupling Coupling with Benzimidazole Moiety Chloro->Coupling PPI Proton Pump Inhibitor (e.g., Omeprazole) Coupling->PPI

Caption: Role of the aldehyde in the synthesis of Proton Pump Inhibitors.

The methoxy group on the pyridine ring plays a significant role in modulating the electronic properties of the molecule and can influence its binding affinity and pharmacokinetic properties in the final drug.[5] The methyl groups also contribute to the overall lipophilicity and steric profile of the molecule.

Reactivity and Chemical Logic

The chemical behavior of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is dictated by the interplay of its functional groups: the aldehyde, the pyridine ring, and the methoxy and methyl substituents.

  • Aldehyde Group: The formyl group is the most reactive site, susceptible to nucleophilic attack. It readily undergoes reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule and can be protonated or alkylated. The electron-donating methoxy and methyl groups increase the electron density of the ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions, although the ring is generally electron-deficient compared to benzene.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, as with many aldehydes, it may be susceptible to air oxidation over time, especially in the presence of light. For long-term storage, it is advisable to keep it in a cool, dark, and inert atmosphere.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde and its precursors.

  • Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is more than just a chemical compound; it is a testament to the intricate design and synthesis that underpins modern pharmaceutical development. Its unique structure, featuring a strategically substituted pyridine ring, makes it an invaluable building block for life-changing medications. A thorough understanding of its synthesis, characterization, and reactivity is paramount for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery. This guide serves as a comprehensive resource to support these endeavors, providing the technical insights necessary for the effective utilization of this important chemical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpicolinaldehyde: A Key Intermediate in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Pyridine Core

In the landscape of modern medicinal chemistry, the strategic synthesis of heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, substituted pyridines represent a privileged structural motif, forming the core of numerous blockbuster drugs. 4-Methoxy-3,5-dimethylpicolinaldehyde (CAS Number: 110464-72-7), a seemingly unassuming aldehyde, is a cornerstone intermediate, particularly in the synthesis of proton pump inhibitors (PPIs). This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a detailed methodology for its synthesis and characterization, and an in-depth look into its critical role in the mechanism of action of one of the most widely prescribed classes of drugs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 110464-72-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Boiling Point 271.4 ± 35.0 °C (Predicted)[2][3]
Density 1.094 ± 0.06 g/cm³ (Predicted)[3]
pKa 5.26 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the aldehyde proton, the methoxy group, and the two methyl groups.

    • δ ~10.0-10.5 ppm (s, 1H, -CHO)

    • δ ~8.0-8.2 ppm (s, 1H, Pyridine-H)

    • δ ~3.8-4.0 ppm (s, 3H, -OCH₃)

    • δ ~2.3-2.5 ppm (s, 3H, -CH₃)

    • δ ~2.2-2.4 ppm (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will be characterized by the aldehydic carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the methyl and methoxy groups.

    • δ ~190-200 ppm (C=O, aldehyde)[4]

    • δ ~160-165 ppm (C-OCH₃)

    • δ ~150-155 ppm (C-CHO)

    • δ ~145-150 ppm (C-H)

    • δ ~125-135 ppm (C-CH₃)

    • δ ~55-60 ppm (-OCH₃)[5]

    • δ ~15-20 ppm (-CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.

    • ~2950-3000 cm⁻¹ (C-H stretch, alkyl)

    • ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretch, aldehyde)[6]

    • ~1690-1710 cm⁻¹ (C=O stretch, aldehyde, strong)[6]

    • ~1550-1600 cm⁻¹ (C=C and C=N stretch, aromatic ring)

    • ~1200-1300 cm⁻¹ (C-O stretch, ether)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the oxidation of its corresponding primary alcohol, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild and selective methods such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are preferred.[7][8][9][10]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Oxidation cluster_2 Product Precursor 4-Methoxy-3,5-dimethyl-2-pyridinemethanol Oxidation Mild Oxidation (e.g., Swern or Dess-Martin) Precursor->Oxidation Oxidizing Agent Product This compound Oxidation->Product Work-up & Purification

Caption: Synthetic workflow from the alcohol precursor to the target aldehyde.

Protocol 1: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable method due to its mild reaction conditions and high chemoselectivity.[11]

Materials:

  • 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)[7]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-3,5-dimethyl-2-pyridinemethanol in anhydrous dichloromethane.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane portion-wise over 10-15 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve, and the two layers become clear.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

The Role in Drug Development: A Gateway to Proton Pump Inhibitors

This compound is not an active pharmaceutical ingredient itself but rather a crucial building block in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and its S-enantiomer, esomeprazole.[8][12] These drugs are widely used to treat acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[13]

The aldehyde is typically converted to a more reactive intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, which is then coupled with a substituted benzimidazole moiety to form the core structure of the PPI.[8][12]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and are activated in the body.[2][3][7]

  • Activation in Acidic Environment: PPIs are weak bases that accumulate in the acidic secretory canaliculi of the parietal cells in the stomach.[3] The highly acidic environment (pH < 2) catalyzes a molecular rearrangement, converting the prodrug into a reactive sulfenamide intermediate.[3]

  • Irreversible Inhibition: This activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, also known as the proton pump.[2][3]

  • Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, preventing it from pumping hydrogen ions into the stomach lumen. This is the final step in gastric acid secretion, and its inhibition leads to a profound and long-lasting reduction in stomach acid.[2][14]

The body must synthesize new proton pump enzymes to restore acid secretion, a process that can take over 24 hours, explaining the prolonged duration of action of PPIs.[3]

Logical Pathway from Intermediate to PPI Action

PPI_Mechanism cluster_synthesis Chemical Synthesis cluster_activation Pharmacological Action Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde Chloro_Intermediate 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine Aldehyde->Chloro_Intermediate Reduction & Chlorination PPI_Prodrug PPI Prodrug (e.g., Omeprazole) Chloro_Intermediate->PPI_Prodrug Coupling with Benzimidazole Accumulation Accumulation in Parietal Cell Canaliculi PPI_Prodrug->Accumulation Systemic Absorption Activation Acid-Catalyzed Activation to Sulfenamide Accumulation->Activation Low pH Inhibition Irreversible Inhibition of H+/K+ ATPase (Proton Pump) Activation->Inhibition Covalent Bonding Effect Reduced Gastric Acid Secretion Inhibition->Effect

Caption: The journey from the synthetic intermediate to the therapeutic effect of a proton pump inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound, with its specific substitution pattern, is a testament to the elegance and precision of modern synthetic chemistry. Its role as a key intermediate in the production of life-changing proton pump inhibitors underscores the critical link between fundamental organic synthesis and pharmaceutical development. A thorough understanding of its properties, synthesis, and the mechanistic rationale for its use provides researchers with the foundational knowledge to not only utilize this compound effectively but also to innovate in the design and synthesis of future therapeutic agents.

References

  • Wikipedia. (2024). Proton-pump inhibitor. Retrieved from [Link]

  • Cleveland Clinic. (2022). Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Retrieved from [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 14(3), 230–243. Retrieved from [Link]

  • Singh, L., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.
  • How Proton Pump Inhibitors Work: Complete Pharmacology Guide. (2025).
  • Wikipedia. (2024). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information File.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Evans, M. (2015, May 19). Functional Groups from Infrared Spectra [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-3,5-dimethylpicolinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of medicinally important compounds, 4-Methoxy-3,5-dimethylpicolinaldehyde holds significant interest for researchers in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its notable applications, particularly in the development of proton pump inhibitors. The information presented herein is curated to empower scientists with the technical knowledge required for the effective utilization of this versatile pyridine derivative.

Core Molecular Attributes

This compound, with the CAS Number 110464-72-7, is a substituted pyridine derivative. Its core structure features a pyridine ring functionalized with a methoxy group, two methyl groups, and an aldehyde group at the 2-position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 110464-72-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Colorless to off-white solid-liquid mixture[2]
Boiling Point (Predicted) 271.4±35.0 °C[2]
Density (Predicted) 1.094±0.06 g/cm³[2]
pKa (Predicted) 5.26±0.10[2]
Storage Temperature 2-8°C[2]

Synthesis and Spectroscopic Characterization

The primary route to this compound involves the oxidation of its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This precursor is a well-documented intermediate in the synthesis of proton pump inhibitors such as omeprazole[3]. The oxidation is a critical step, and several mild methods are suitable to avoid over-oxidation to the carboxylic acid.

Recommended Synthetic Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes, making it ideal for the synthesis of this compound, especially when dealing with potentially sensitive functional groups on the pyridine ring.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Figure 1: Experimental workflow for the synthesis of this compound via Dess-Martin Oxidation.

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton: A singlet in the region of δ 9.8-10.2 ppm.

  • Pyridine Ring Proton: A singlet for the proton at the 6-position of the pyridine ring.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • Methyl Protons: Two distinct singlets for the two methyl groups on the pyridine ring, typically in the δ 2.2-2.6 ppm region, each integrating to three protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aldehyde Carbonyl: A signal in the downfield region, typically δ 190-200 ppm.

  • Pyridine Ring Carbons: Signals in the aromatic region, with the carbon bearing the methoxy group being the most downfield.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbons: Signals in the aliphatic region, typically δ 15-25 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): An absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165.

  • Fragmentation: Common fragmentation patterns for aldehydes include the loss of the formyl radical (-CHO) or a hydrogen radical (-H) from the aldehyde group.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations.

Reactivity Profile
  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon, leading to the formation of alcohols (via reduction), cyanohydrins, and imines.

  • Wittig Reaction: It can undergo the Wittig reaction to form alkenes.

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination.

Central Role in Proton Pump Inhibitor (PPI) Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-reflux disorders[4].

The synthetic pathway to omeprazole, a prominent PPI, involves the conversion of the aldehyde to a 2-chloromethylpyridine derivative. This is then coupled with a substituted benzimidazole thiol, followed by oxidation to the final sulfoxide drug.

Figure 2: Generalized synthetic pathway from this compound to a proton pump inhibitor.

The strategic placement of the methoxy and methyl groups on the pyridine ring is crucial for the biological activity of the final PPI drug, influencing its pKa and metabolic stability[5].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its synthesis from the corresponding alcohol via mild oxidation methods is a reliable and efficient process. The aldehyde functionality provides a versatile platform for further chemical modifications, making it a crucial component in the multi-step synthesis of complex drug molecules like proton pump inhibitors. A thorough understanding of its properties and reactivity is essential for its effective application in drug discovery and development.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Current opinion in gastroenterology, 22(Suppl 1), S2-S11.
  • ResearchGate. Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. [Link]

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  • Wikipedia. Swern oxidation. [Link]

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  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • PMC. The Chemically Elegant Proton Pump Inhibitors. [Link]

  • ResearchGate. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • ResearchGate. Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. [Link]

  • PMC. Pharmacology of Proton Pump Inhibitors. [Link]

  • NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

  • PubMed. The basis of differentiation of PPIs. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Rasayan J. Chem. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • PMC. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. [Link]

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  • ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

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4-Methoxy-3,5-dimethylpicolinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-3,5-dimethylpicolinaldehyde

Introduction

This compound, also known as 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, is a substituted pyridine derivative of significant interest within the pharmaceutical and chemical synthesis sectors. Its structural complexity, featuring a pyridine core functionalized with methoxy, methyl, and aldehyde groups, makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a detailed overview of its core physicochemical properties and its pivotal role as a building block in synthetic chemistry, particularly in the development of proton pump inhibitors.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula and weight dictate stoichiometric calculations in synthesis, while the CAS number ensures unambiguous identification.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2][3]
CAS Number 110464-72-7[1][3][4]
Predicted Boiling Point 271.4±35.0 °C[3]
Predicted Density 1.094±0.06 g/cm3 [3]
Isomeric SMILES CC1=CN=C(C(=C1OC)C)C=O[1]

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups in this compound is key to understanding its reactivity. The aldehyde group at the 2-position is a primary site for nucleophilic attack, while the methoxy and methyl groups influence the electronic properties of the pyridine ring.

Caption: 2D structure of this compound.

Synthetic Context and Significance

The primary value of this compound lies in its role as a precursor to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[5][6] The aldehyde functionality serves as a handle that can be readily converted to the required hydroxymethyl group through reduction.

This synthetic relationship underscores the importance of precise chemical transformations in drug development. The choice of starting material and the efficiency of subsequent steps are paramount for the industrial-scale production of active pharmaceutical ingredients (APIs).

The following workflow illustrates the pivotal position of these pyridine derivatives in pharmaceutical synthesis.

G cluster_0 Core Pyridine Synthesis cluster_1 Key Intermediate Synthesis cluster_2 API Synthesis A 3,5-Lutidine or 2,3,5-Collidine B Substituted Pyridine N-Oxide Intermediates A->B Oxidation C This compound (Target Compound) B->C Multi-step Conversion D (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol C->D Reduction E 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine D->E Chlorination F Omeprazole (Proton Pump Inhibitor) E->F Coupling & Oxidation

Caption: Synthetic pathway from basic pyridines to Omeprazole.

Exemplary Protocol: Reduction to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

To illustrate the practical application of this chemistry, the following section details a representative protocol for the reduction of the aldehyde to its corresponding alcohol, a critical step in the synthesis of omeprazole intermediates.[7] The causality for each step is explained to provide a deeper understanding of the process.

Objective: To selectively reduce the aldehyde group of this compound to a hydroxymethyl group.

Methodology:

  • Reaction Setup:

    • Action: Dissolve this compound in a suitable protic solvent, such as methanol or ethanol, within a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Protic solvents are required for the mechanism of borohydride reductions and are effective at solubilizing the starting material.

  • Reagent Addition:

    • Action: Cool the solution in an ice bath to 0-5 °C. Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions.

    • Causality: Cooling the reaction controls the exothermic nature of the reduction, preventing potential side reactions. Sodium borohydride is a selective reducing agent that will reduce aldehydes and ketones without affecting other functional groups like the pyridine ring or the methoxy ether. Adding it in portions ensures the reaction rate remains manageable.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Causality: TLC provides a rapid and effective way to determine the point of complete conversion, preventing over-reaction or unnecessarily long reaction times.

  • Work-up and Quenching:

    • Action: Once the reaction is complete, slowly add a weak acid (e.g., dilute acetic acid or saturated ammonium chloride solution) to quench the excess sodium borohydride.

    • Causality: The quenching step safely neutralizes any unreacted reducing agent, converting it to inactive species and stopping the reaction.

  • Extraction and Isolation:

    • Action: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[7]

    • Causality: This standard liquid-liquid extraction procedure separates the desired organic product from inorganic salts and other aqueous-soluble components. Drying removes residual water, and concentration yields the product for further purification or use.

  • Purification:

    • Action: Purify the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol by recrystallization or column chromatography.

    • Causality: Purification is essential to remove any byproducts or unreacted starting materials, ensuring the high purity required for subsequent steps in pharmaceutical synthesis.

Conclusion

This compound is a specialized chemical intermediate whose molecular weight and formula are foundational to its use. Its true significance is realized in its role as a precursor in multi-step syntheses, particularly for pharmaceuticals. The ability to selectively transform its aldehyde group makes it an indispensable building block for medicinal chemists and process development professionals engaged in the synthesis of complex heterocyclic compounds.

References

  • Alchem.Pharmtech. (n.d.). CAS 110464-72-7 | this compound. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 96300-88-8 | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 110464-72-7]. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHOXY-3,5-DIMETHYLPYRIDINE 1-OXIDE. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Methoxy-3,5-dimethylpyridine-2-methanol. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan J. Chem. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

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Solubility Profile of 4-Methoxy-3,5-dimethylpicolinaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxy-3,5-dimethylpicolinaldehyde is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry, particularly in the synthesis of pharmacologically active compounds.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening workflows.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling teams to generate reliable and reproducible solubility data essential for advancing research and development objectives.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and synthetic chemistry, solubility is not merely a physical property; it is a cornerstone parameter that dictates the viability of a compound for further development.[3] For a key intermediate like this compound, a thorough understanding of its solubility profile is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the solution phase, thereby maximizing reaction rates and yields.

  • Purification Strategy: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

  • High-Throughput Screening (HTS): In early drug discovery, compounds must be soluble in assay-compatible solvents, typically Dimethyl Sulfoxide (DMSO), to generate reliable biological data.[5]

  • Formulation Development: For preclinical and clinical studies, solubility in various pharmaceutically acceptable solvents and media is a key determinant of a drug candidate's potential bioavailability.[6]

This document provides the theoretical grounding and practical methodology to systematically evaluate the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[7][8] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[9][10] To apply this principle, we must first analyze the molecular structure of our target compound and the properties of the solvents.

Molecular Structure Analysis of this compound

The structure of this compound contains several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. The ring itself has aromatic character.

  • Aldehyde Group (-CHO): The carbonyl group is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Dimethyl Groups (-CH₃): These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule.

This combination of polar functional groups (aldehyde, methoxy, pyridine nitrogen) and nonpolar regions (aromatic ring, methyl groups) suggests that this compound is a moderately polar compound. Its solubility will be highest in solvents that can effectively engage with these diverse structural features.

Caption: Molecular structure highlighting polar and nonpolar regions.

Classification of Organic Solvents

Organic solvents are typically classified based on their polarity, which is often quantified by their dielectric constant or polarity index.[11][12] For the purpose of solubility testing, they can be grouped as follows:

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane) These solvents primarily interact through weak van der Waals forces and are effective at dissolving nonpolar compounds.[13]

  • Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess polar bonds and dipole moments but lack acidic protons. They can act as hydrogen bond acceptors.[11]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) These solvents have acidic protons (typically from -OH or -NH groups) and can act as both hydrogen bond donors and acceptors.[11]

Based on this analysis, we can hypothesize that this compound will exhibit moderate to high solubility in polar aprotic solvents and lower alcohols, limited solubility in nonpolar solvents, and potentially low solubility in water due to its hydrophobic methyl groups and aromatic ring.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction provides a useful starting point, empirical measurement is required for definitive data. The "gold standard" for determining the intrinsic, equilibrium solubility of a compound is the Shake-Flask method.[5][14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that measurements are accurate.

Materials:

  • This compound (solid form)

  • Selected organic solvents (HPLC grade or higher)

  • 2-mL glass vials with PTFE-lined screw caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker/incubator (e.g., at 25 °C)

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a 2-mL glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

    • Accurately add 1.0 mL of the chosen solvent to the vial.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is a common starting point, but for some compounds, 48 or 72 hours may be necessary.

    • Causality Check: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration no longer increases.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 15,000 rpm) for 15 minutes at the same temperature as the incubation. This step is critical to pellet the undissolved solid.[3]

    • Trustworthiness Check: Using filtration instead of or in addition to centrifugation can sometimes lead to underestimation due to drug adsorption onto the filter material. If filtering, it is crucial to use a low-binding material (like PTFE) and discard the first portion of the filtrate.[3]

  • Sample Analysis (Quantification):

    • Carefully withdraw a known aliquot of the clear supernatant. Avoid disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample via HPLC-UV or UV-Vis spectrophotometry. The analytical method must be validated for linearity, accuracy, and precision. For aldehydes, derivatization (e.g., with 2,4-dinitrophenylhydrazine) can be employed to enhance UV detection if necessary.[15][16]

  • Data Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in mg/mL and/or Molarity (mol/L).

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound

SolventSolvent TypePolarity Index¹Dielectric Constant²Solubility (mg/mL) @ 25°CSolubility (M) @ 25°C
HexaneNonpolar0.11.9[Experimental Data][Experimental Data]
TolueneNonpolar2.42.4[Experimental Data][Experimental Data]
DichloromethanePolar Aprotic3.19.1[Experimental Data][Experimental Data]
Ethyl AcetatePolar Aprotic4.46.0[Experimental Data][Experimental Data]
AcetonePolar Aprotic5.121[Experimental Data][Experimental Data]
AcetonitrilePolar Aprotic5.837.5[Experimental Data][Experimental Data]
IsopropanolPolar Protic3.919.9[Experimental Data][Experimental Data]
EthanolPolar Protic4.324.5[Experimental Data][Experimental Data]
MethanolPolar Protic5.132.7[Experimental Data][Experimental Data]
DMSOPolar Aprotic7.246.7[Experimental Data][Experimental Data]

¹ Polarity Index is a relative measure of polarity.[12] ² Dielectric constant is a measure of a solvent's ability to separate charge.[11][12]

Interpretation: By correlating the experimental solubility data with the solvent properties (polarity index, dielectric constant, protic/aprotic nature), researchers can build a comprehensive understanding of the compound's behavior. This knowledge is invaluable for troubleshooting reaction mixtures, designing purification schemes, and selecting appropriate vehicles for biological assays.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique molecular structure. This guide provides the essential theoretical and practical framework for its systematic evaluation. By combining structural analysis with the rigorous application of the Shake-Flask method, researchers and drug development professionals can generate the high-quality, reliable data necessary to accelerate their projects. This empirical data, in turn, informs critical decisions from synthetic route optimization to formulation design, ultimately enabling the full potential of this valuable chemical intermediate to be realized.

References

A complete list of all sources cited within this document, including valid URLs for verification.

  • Comparison of the polarity of organic solvents. (2022, October 13). Chemeurope.com. [Link]

  • Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

  • Solubility and Intermolecular Forces. New Jersey Institute of Technology (NJIT). [Link]

  • Polarity of Solvents. Chem.libretexts.org. [Link]

  • 2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts. [Link]

  • Solubility and intermolecular forces. Khan Academy. [Link]

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  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

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A Comprehensive Technical Guide to the Biological Potential of 4-Methoxy-3,5-dimethylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide focuses on the largely unexplored class of 4-Methoxy-3,5-dimethylpicolinaldehyde derivatives. While direct research on this specific scaffold is nascent, a comprehensive analysis of structurally related compounds—including other picolinaldehyde derivatives and substituted methoxyphenols—provides a strong predictive framework for their biological potential. This document synthesizes existing data to forecast the probable anticancer, antimicrobial, and anti-inflammatory activities of this novel compound class. We will explore underlying mechanisms of action, propose detailed protocols for synthesis and biological evaluation, and present a data-driven rationale for their development as next-generation therapeutic candidates. The aldehyde functionality serves as a versatile chemical handle for creating diverse libraries of derivatives, such as thiosemicarbazones, which have shown significant promise in oncology.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the pursuit of novel therapeutics.

The Picolinaldehyde Scaffold: A Foundation for Bioactivity

The therapeutic potential of a molecule is fundamentally linked to its structure. The this compound scaffold combines three key pharmacophoric elements, each contributing to a unique and promising profile.

  • The Pyridine Ring: As an electron-deficient heterocycle, the pyridine moiety is a cornerstone of modern pharmaceuticals.[2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it an effective component for enzyme inhibition.[1][2] Many successful drugs, including enzyme inhibitors like nevirapine and milrinone, are built upon a pyridine core.[2]

  • The Aldehyde Group: The picolinaldehyde's aldehyde group is not merely a structural feature but a reactive gateway. It allows for straightforward derivatization through condensation reactions to form Schiff bases, hydrazones, and, notably, thiosemicarbazones. This versatility is critical for tuning the molecule's biological activity, as seen in pyridine-2-carboxaldehyde thiosemicarbazones, which exhibit potent anticancer properties.[3][5]

  • Methoxy and Dimethyl Substitutions: The methoxy (-OCH₃) and dimethyl (-CH₃) groups on the pyridine ring are crucial modulators of the molecule's physicochemical properties. They increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, these groups exert electronic and steric effects that can influence how the molecule binds to its biological targets, potentially increasing potency and selectivity.

This combination of a proven heterocyclic core, a reactive handle for derivatization, and lipophilic substitutions suggests that this compound derivatives are a compelling class of compounds for biological screening.

Synthesis and Derivatization Strategies

The creation of a diverse chemical library is the first step in exploring the therapeutic potential of a new scaffold. The synthesis of this compound derivatives is accessible through established organic chemistry reactions.

General Synthesis Workflow

The primary route involves the oxidation of the corresponding picoline (pyridine with a methyl group) to generate the aldehyde. This aldehyde then becomes the key intermediate for a host of derivatization reactions, most notably condensation reactions to form new carbon-nitrogen double bonds.

G Start 4-Methoxy-3,5-dimethyl-2-picoline Oxidation Oxidation (e.g., with SeO₂) Start->Oxidation Core This compound (Core Scaffold) Oxidation->Core Condensation Condensation Reaction (e.g., with Thiosemicarbazide) Core->Condensation Derivative Thiosemicarbazone Derivative Condensation->Derivative

Caption: General workflow for synthesis of picolinaldehyde derivatives.

Experimental Protocol: Synthesis of a Picolinaldehyde Thiosemicarbazone Derivative

This protocol is adapted from established methods for the synthesis of similar thiosemicarbazones and serves as a robust starting point.[4]

Objective: To synthesize a thiosemicarbazone derivative from this compound.

Materials:

  • This compound (1 mmol)

  • Thiosemicarbazide (1.1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~2 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reactant Dissolution: Dissolve this compound (1 mmol) in 10 mL of ethanol in a round-bottom flask with stirring.

  • Addition of Thiosemicarbazide: In a separate beaker, dissolve thiosemicarbazide (1.1 mmol) in 10 mL of warm ethanol. Add this solution to the aldehyde solution in the flask.

  • Catalysis: Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the product by recrystallizing from a suitable solvent, such as hot ethanol, to obtain the pure thiosemicarbazone derivative.

  • Characterization: Dry the purified crystals and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.

Anticipated Biological Activity I: Anticancer Potential

The pyridine-2-carboxaldehyde thiosemicarbazone scaffold is a well-established pharmacophore for anticancer activity.[3][4] These compounds often exert their effects through multiple mechanisms, including enzyme inhibition and the induction of programmed cell death (apoptosis).

Mechanism 1: Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] Inhibition of RNR halts DNA replication, leading to cell cycle arrest and cell death, particularly in rapidly proliferating cancer cells. Many pyridine-based thiosemicarbazones are potent RNR inhibitors.[3]

G cluster_0 Normal DNA Synthesis Pathway Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides RNR->Deoxyribonucleotides Product DNA_Synth DNA Synthesis & Cell Proliferation Deoxyribonucleotides->DNA_Synth Building Blocks Inhibitor Picolinaldehyde Derivative Inhibitor->RNR Inhibition

Caption: Inhibition of Ribonucleotide Reductase by picolinaldehyde derivatives.

Mechanism 2: Induction of Apoptosis

Beyond RNR inhibition, related heterocyclic compounds can trigger the intrinsic apoptotic pathway. This process is often initiated by cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-xL and the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[5][6]

G Derivative Picolinaldehyde Derivative Stress Cellular Stress (e.g., DNA damage) Derivative->Stress Bcl Anti-apoptotic Proteins (e.g., Bcl-xL) Derivative->Bcl Inhibition Casp9 Caspase-9 Activation Stress->Casp9 Bcl->Casp9 Inhibition Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic agents.

Data on Related Compounds

The cytotoxic activity of structurally related compounds has been evaluated against various cancer cell lines.

Compound ClassCell LineIC₅₀ / GI₅₀ (µM)Reference
PyrazolinylcoumarinLeukemia (CCRF-CEM)1.88[7]
PyrazolinylcoumarinLeukemia (MOLT-4)1.92[7]
Cinnamaldehyde-ChalconeColon Cancer (Caco-2)32.19[6]
Resveratrol Methoxy DerivativeProstate Cancer (PC-3)Varies (Potent)[8]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneLeukemia (L1210)Highly Active[3]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[9]

Objective: To determine the concentration of a derivative that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticipated Biological Activity II: Antimicrobial & Antifungal Action

Methoxyphenol compounds and various nitrogen-containing heterocycles are known to possess significant antimicrobial properties.[10][11] It is therefore highly probable that this compound derivatives will exhibit activity against a range of bacterial and fungal pathogens.

Probable Mechanisms of Action

The antimicrobial action of these compounds is often multifactorial, involving:

  • Membrane Disruption: The lipophilic nature of the methoxy and dimethyl groups can facilitate insertion into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: The pyridine core can chelate metal ions essential for the function of microbial enzymes or directly bind to active sites, inhibiting key metabolic pathways.[12]

  • Inhibition of Biofilm Formation: Many heterocyclic compounds can interfere with the quorum sensing pathways that microbes use to form resilient biofilms.

Data on Related Compounds

The efficacy of related compounds is typically measured by the zone of inhibition in diffusion assays or by the minimum inhibitory concentration (MIC).

Compound ClassOrganismActivity (Zone of Inhibition / MIC)Reference
Coumarin-ThiadiazoleEscherichia coli15-22 mm[11]
Coumarin-ThiadiazoleStaphylococcus aureus15-22 mm[11]
Coumarin-ThiadiazoleCandida albicansStrong Inhibition[11]
Methoxyphenol (Eugenol)S. aureusIC₅₀ = 0.75 mM[10]
Hydrazide DerivativeE. coli17 mm[13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This is a standard, qualitative method to screen for antimicrobial activity.[14]

Objective: To determine the susceptibility of a microbial strain to the synthesized derivatives.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar plates

  • Sterile blank paper disks (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile swabs and forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the microbial suspension to create a uniform lawn.

  • Disk Preparation: Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto a sterile blank disk. Allow the solvent to evaporate completely.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press to ensure full contact. Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., streptomycin) as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for yeast).

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater susceptibility of the microbe to the compound.

Anticipated Biological Activity III: Anti-inflammatory & Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Compounds containing methoxyphenol moieties are well-documented for their potent anti-inflammatory and antioxidant activities.[15][16]

Mechanism of Action

The anti-inflammatory effects are likely mediated through two primary pathways:

  • Antioxidant Activity: The methoxy-substituted ring can act as a radical scavenger, neutralizing reactive oxygen species (ROS) that perpetuate the inflammatory cascade.

  • Enzyme Inhibition: Derivatives may inhibit key pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[16]

G Stimulus Inflammatory Stimulus (e.g., LPS) ROS Reactive Oxygen Species (ROS) Stimulus->ROS COX2 COX-2 Enzyme Stimulus->COX2 ROS->COX2 Activation Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Picolinaldehyde Derivative Derivative->ROS Scavenging Derivative->COX2 Inhibition

Caption: Dual anti-inflammatory mechanism via ROS scavenging and COX-2 inhibition.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and reliable method to evaluate the in vitro antioxidant capacity of a compound.[17]

Objective: To measure the ability of a derivative to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Test compound dissolved in methanol at various concentrations

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, mix a fixed volume of the DPPH solution (e.g., 100 µL) with varying concentrations of the test compound (e.g., 100 µL). Prepare a control containing only methanol and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. The purple DPPH radical becomes colorless upon reduction by an antioxidant, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

While the specific biological profile of this compound derivatives remains to be empirically determined, a robust, data-driven hypothesis can be constructed from the extensive literature on analogous structures. The convergence of evidence strongly suggests that this scaffold is a promising starting point for the development of novel agents with potent anticancer, antimicrobial, and anti-inflammatory properties.

The path forward is clear:

  • Synthesis of a Focused Library: Synthesize the core scaffold and a diverse set of derivatives (e.g., thiosemicarbazones, hydrazones, Schiff bases) to establish clear structure-activity relationships (SAR).

  • Systematic Biological Screening: Employ the high-throughput protocols detailed in this guide (MTT, Kirby-Bauer, DPPH) to perform a comprehensive primary screening of the library.

  • Mechanism of Action Studies: For the most potent "hit" compounds, conduct further in-depth studies to elucidate their precise molecular targets and mechanisms of action (e.g., specific enzyme inhibition assays, apoptosis pathway analysis).

  • In Vivo Validation: Advance the most promising lead candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational logic, experimental framework, and predictive insights necessary to embark on the exploration of this compound derivatives as a new frontier in therapeutic agent discovery.

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An In-Depth Technical Guide on the Role of 4-Methoxy-3,5-dimethylpicolinaldehyde in Omeprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is a testament to the elegance of heterocyclic chemistry. Its synthesis is a multi-step process that hinges on the strategic coupling of two key moieties: a substituted benzimidazole and a functionalized pyridine ring. This technical guide provides an in-depth exploration of the synthesis pathway, with a specific focus on the pivotal role of 4-Methoxy-3,5-dimethylpicolinaldehyde as a precursor to the essential pyridine intermediate. We will dissect the causality behind the synthetic strategy, detail validated experimental protocols, and present a comprehensive view of the chemical transformations that culminate in the formation of this widely used proton pump inhibitor.

Introduction: The Architecture of a Proton Pump Inhibitor

Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system—the gastric proton pump—in parietal cells.[1] Its chemical architecture, comprising a benzimidazole and a pyridine ring linked by a methylsulfinyl bridge, is fundamental to its mechanism of action. The synthesis of omeprazole is a convergent process, where these two heterocyclic systems are prepared separately and then coupled. The precise functionalization of the pyridine ring is critical, not only for the final efficacy of the drug but also for the efficiency of the synthetic route.

The Overall Synthetic Strategy: A Convergent Approach

The most prevalent and industrially scalable synthesis of omeprazole involves two primary stages:

  • Thioether Formation: A nucleophilic substitution reaction between the activated pyridine moiety, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , and the benzimidazole core, 2-mercapto-5-methoxybenzimidazole . This step forms the sulfide-linked intermediate, often referred to as "pyrmetazole."[2]

  • Oxidation: A controlled oxidation of the thioether to the corresponding sulfoxide, which yields the final active pharmaceutical ingredient, omeprazole.[2]

This strategy's success is critically dependent on the efficient preparation of the reactive pyridine intermediate.

Omeprazole_Synthesis_Overview cluster_coupling Step 1: Thioether Formation cluster_oxidation Step 2: Oxidation Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Thioether Thioether Intermediate (Pyrmetazole) Pyridine:e->Thioether:w Nucleophilic Substitution Benzimidazole 2-Mercapto-5- methoxybenzimidazole Benzimidazole:e->Thioether:w Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Controlled Oxidation Oxidation_Agent Oxidizing Agent (e.g., m-CPBA) Oxidation_Agent->Omeprazole

Caption: High-level overview of the convergent synthesis of omeprazole.

The Aldehyde's Role: Precursor to the Key Pyridine Intermediate

While the direct reactant in the coupling step is the chloromethyl pyridine derivative, the user-specified This compound (also known as 2-formyl-4-methoxy-3,5-dimethylpyridine) plays a crucial role as a synthetic precursor to this key intermediate. Its carbonyl group provides a versatile handle for chemical modification. The aldehyde is converted to the essential reactant via a two-step sequence:

  • Reduction: The aldehyde group is reduced to a primary alcohol (a hydroxymethyl group).

  • Chlorination: The resulting alcohol is subsequently chlorinated to yield the highly reactive electrophile needed for the coupling reaction.

A documented synthetic pathway leverages a Vilsmeier-Haack type reaction to introduce the formyl (aldehyde) group onto the pyridine N-oxide ring, which is then reduced and chlorinated.[3] This establishes this compound as a direct and logical progenitor in a sophisticated synthesis route.

Pyridine_Intermediate_Synthesis Start Pyridine Precursor (e.g., 3,5-Lutidine N-Oxide) Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde Start->Aldehyde Formylation (e.g., Vilsmeier-Haack) Alcohol 4-Methoxy-3,5-dimethyl- 2-pyridylmethanol Aldehyde->Alcohol Reduction (e.g., with NaBH4) Chloro 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Alcohol->Chloro Chlorination (e.g., with SOCl2)

Caption: Synthesis pathway from a pyridine precursor to the active chloromethyl intermediate via the picolinaldehyde.

Experimental Protocols & Methodologies

The following protocols are grounded in established and published synthetic methods, providing a validated framework for laboratory replication.

Protocol 1: Reduction of this compound

This procedure details the reduction of the aldehyde to the corresponding alcohol, 4-methoxy-3,5-dimethyl-2-pyridylmethanol.

Rationale: This step converts the carbonyl group into a hydroxyl group, which is a necessary precursor for the subsequent chlorination. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Methodology:

  • Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxy-3,5-dimethyl-2-pyridylmethanol.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Chlorination of 4-Methoxy-3,5-dimethyl-2-pyridylmethanol

This protocol describes the conversion of the alcohol to the reactive 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[4][5]

Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloromethyl group using thionyl chloride (SOCl₂) or sulfuryl chloride creates a potent electrophile, primed for nucleophilic attack by the benzimidazole thiol.[6]

Methodology:

  • Dissolve 4-methoxy-3,5-dimethyl-2-pyridylmethanol (e.g., 75.8 g) in an anhydrous solvent like dichloromethane (200 mL) in a flask under an inert atmosphere (e.g., argon).[4][5]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of thionyl chloride (e.g., 38 mL) in dichloromethane (400 mL).[4]

  • Add the thionyl chloride solution dropwise to the cooled alcohol solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.[4]

  • Cool the mixture again and add ether (e.g., 1800 mL) dropwise to precipitate the product.[4]

  • Stir the resulting suspension at room temperature for an additional 2 hours.

  • Collect the precipitated crystals by suction filtration, wash with ether, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[4]

Protocol 3: Synthesis of the Thioether Intermediate (Pyrmetazole)

This protocol details the coupling of the pyridine and benzimidazole moieties.[2]

Rationale: This is a classic Sₙ2 reaction where the thiolate anion of the mercaptobenzimidazole, generated in situ with a base, acts as a potent nucleophile, displacing the chloride from the pyridine intermediate.

Methodology:

  • In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide (NaOH), to the solution and stir until a clear solution of the sodium thiolate salt is formed.

  • Cool the reaction mixture to below 10 °C.[2]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g) in water (100 mL).[2]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30 °C and maintain for 4 hours.[2]

  • After the incubation period, cool the mixture to 10 °C and add 500 mL of water to precipitate the product.

  • Stir the resulting mixture for 12 hours, collect the white solid by filtration, and dry to obtain the thioether intermediate.[2]

Protocol 4: Oxidation to Omeprazole

This final step converts the thioether to the pharmacologically active sulfoxide.

Rationale: The selective oxidation of the sulfide to a sulfoxide without further oxidation to the sulfone byproduct is a critical and delicate step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Methodology:

  • Suspend the thioether intermediate in a suitable solvent, such as dichloromethane or ethyl acetate.[2]

  • Cool the suspension to a low temperature (e.g., -10 °C to 0 °C) to control the exothermicity and selectivity of the reaction.

  • Add a solution of an oxidizing agent, such as m-CPBA, dropwise while carefully monitoring the temperature.

  • The reaction progress can be monitored by TLC or HPLC to ensure the complete consumption of the starting material and minimize the formation of the sulfone impurity.

  • Upon completion, the reaction is worked up, often involving a basic wash to remove acidic byproducts.

  • The crude omeprazole is then isolated and purified, typically by crystallization from an appropriate solvent system.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall process yield. The table below summarizes typical yields reported in the literature for the key transformations.

Reaction Step Starting Material Product Typical Reagents Reported Yield Reference
Chlorination 4-Methoxy-3,5-dimethyl-2-pyridylmethanol2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HClThionyl Chloride~100%[5]
Thioether Formation 2-Chloromethylpyridine HCl & 2-Mercaptobenzimidazole5-Methoxy-2-[[(...)]thio]-1H-benzimidazoleNaOH, Ethanol/Water~96%[2]
Oxidation Thioether IntermediateOmeprazolem-CPBA~79% (crude)[2]

Conclusion

The synthesis of omeprazole is a well-refined process that showcases the power of strategic precursor design. This compound serves as a vital, though not always direct, starting point for the construction of the essential pyridine moiety. Its conversion, via reduction and chlorination, into the activated 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a cornerstone of the entire synthesis. This reactive intermediate enables the efficient and high-yield coupling with the benzimidazole core, ultimately leading to the successful and scalable production of omeprazole. Understanding the role of the aldehyde and its subsequent transformations provides researchers and drug development professionals with a deeper insight into the chemical logic underpinning the manufacturing of this critical proton pump inhibitor.

References

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Sources

The Strategic Cornerstone: 4-Methoxy-3,5-dimethylpicolinaldehyde as a Master Key in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Architectural Elegance of Modern Gastric Acid Suppressants

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a testament to its versatility and profound impact on pharmacokinetics and pharmacodynamics.[1] Its presence in numerous FDA-approved drugs underscores its importance.[1] This guide delves into the strategic application of a highly functionalized pyridine derivative, 4-methoxy-3,5-dimethylpicolinaldehyde, a building block of paramount importance in the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs). We will dissect the rationale behind its specific substitution pattern, explore its synthesis in detail, and provide robust protocols for its application in the construction of market-leading anti-ulcer agents like omeprazole.

The "Why": Deconstructing the Pharmacophoric Significance

The efficacy of pyridinylmethylsulfinyl-benzimidazoles, the chemical class to which omeprazole and related PPIs belong, is intricately linked to the electronic properties of the pyridine ring. The core mechanism of action for PPIs involves their accumulation in the acidic environment of parietal cells, followed by an acid-catalyzed intramolecular rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and halting gastric acid secretion.[2][3]

The substitution pattern of this compound is not arbitrary; it is a product of meticulous structure-activity relationship (SAR) studies designed to optimize this activation process.

  • The 4-Methoxy Group: This group is the principal electronic influencer. Through resonance, it donates electron density to the pyridine nitrogen. This increased basicity (higher pKa) facilitates the protonation of the pyridine ring in the acidic parietal cell canaliculus, effectively "trapping" the drug at its site of action.[4] Furthermore, this electronic enrichment enhances the nucleophilicity of the pyridine nitrogen in its un-ionized form, which is critical for the subsequent intramolecular rearrangement to the active sulfenamide.[4]

  • The 3,5-Dimethyl Groups: These alkyl groups further enhance the electron-donating nature of the pyridine ring through an inductive effect.[4] They act in concert with the 4-methoxy group to fine-tune the basicity and nucleophilicity of the pyridine nitrogen, optimizing the rate of activation. SAR studies have shown that substitution at these positions is crucial for high potency.[5]

Therefore, this compound is not merely a synthetic intermediate but a carefully engineered component designed to ensure the resulting drug molecule has the precise electronic properties required for efficient localization and activation.

Synthesis of the Core Building Block: A Multi-step Approach

The direct synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This key intermediate is prepared from the readily available starting material, 3,5-lutidine, via a well-established, multi-step synthetic pathway.

Quantitative Data Summary for Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
StepReactionKey ReagentsTypical YieldReference
1N-Oxidation3,5-Lutidine, H₂O₂, Acetic AcidHigh[6]
2Nitration3,5-Lutidine-N-Oxide, H₂SO₄, HNO₃Good[6]
3Methoxylation3,5-Dimethyl-4-nitropyridine-N-oxide, Sodium MethoxideGood[7]
4Rearrangement/Hydroxylation3,5-Dimethyl-4-methoxypyridine-N-oxide, (CH₃)₂SO₄, (NH₄)₂S₂O₈Moderate-Good[7]
5Oxidation to Aldehyde (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, MnO₂Good-HighInferred
Experimental Protocols

Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol outlines the synthesis from 3,5-dimethyl-4-methoxypyridine-N-oxide, an intermediate derived from 3,5-lutidine.[7]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3,5-dimethyl-4-methoxypyridine-N-oxide (1 mole) in methanol.

  • Methylation: Add dimethyl sulfate (1.1 moles) dropwise to the solution while maintaining the temperature below 40°C. Stir the mixture overnight at room temperature to form the 1-methoxy-3,5-dimethyl-4-methoxypyridinium methyl sulfate salt.

  • Hydroxymethylation: Heat the reaction mixture to reflux. Slowly add a solution of ammonium persulfate (0.4 moles) in water over 1.5-2 hours. Continue refluxing for an additional 1.5 hours.

  • Work-up: After stirring overnight at room temperature, add methanol to precipitate inorganic salts. Filter the mixture and evaporate the methanol from the filtrate. Adjust the pH of the remaining aqueous solution to ~10 with 10M NaOH.

  • Extraction and Isolation: Extract the aqueous phase three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. The product can be further purified by crystallization or column chromatography.

Protocol 2: Oxidation to this compound

This is a representative protocol for the oxidation of the pyridyl-methanol to the target aldehyde, a crucial transformation for subsequent coupling reactions. Activated manganese dioxide (MnO₂) is a common and effective reagent for the selective oxidation of benzylic and allylic alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (1 mole) in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: Add activated manganese dioxide (5-10 molar equivalents) portion-wise to the suspension. The reaction is typically exothermic.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. This may take several hours to a full day.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by crystallization.

Synthesis Workflow Diagram

G cluster_0 Pyridine Core Synthesis Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-Oxide Lutidine->N_Oxide H₂O₂/AcOH Nitro_N_Oxide 3,5-Dimethyl-4-nitro- pyridine-N-oxide N_Oxide->Nitro_N_Oxide HNO₃/H₂SO₄ Methoxy_N_Oxide 3,5-Dimethyl-4-methoxy- pyridine-N-oxide Nitro_N_Oxide->Methoxy_N_Oxide NaOMe Methanol_Intermediate (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Methoxy_N_Oxide->Methanol_Intermediate 1. (CH₃)₂SO₄ 2. (NH₄)₂S₂O₈ Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde Methanol_Intermediate->Aldehyde MnO₂

Caption: Synthesis of the target aldehyde from 3,5-Lutidine.

Application in Proton Pump Inhibitor Synthesis

The aldehyde functionality of this compound offers a versatile handle for coupling with the second key fragment of PPIs, the substituted 2-mercaptobenzimidazole core. While many industrial syntheses proceed via the chloromethyl derivative (prepared from the corresponding alcohol), the aldehyde can be utilized in alternative coupling strategies. A primary route involves reductive amination to form the thioether intermediate, which is subsequently oxidized.

Logical Workflow for Omeprazole Synthesis

The synthesis of omeprazole exemplifies the application of this building block. The core transformation is the coupling of the pyridine and benzimidazole moieties, followed by a selective oxidation.

G cluster_1 Omeprazole Synthesis Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde Methanol (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Aldehyde->Methanol Reduction (e.g., NaBH₄) Chloride 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Methanol->Chloride Chlorination (e.g., SOCl₂) Thioether Sulfide Intermediate (Pyrmetazole) Chloride->Thioether Coupling Benzimidazole 5-Methoxy-2-mercapto- benzimidazole Benzimidazole->Thioether Base (e.g., NaOH) Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Selective Oxidation (e.g., m-CPBA, H₂O₂)

Caption: Synthetic route to Omeprazole from the aldehyde.

Protocol 3: Synthesis of Omeprazole Sulfide Intermediate (Pyrmetazole)

This protocol details the coupling of the chlorinated pyridine intermediate with the benzimidazole core.[5] The chlorinated intermediate is readily synthesized from the alcohol precursor (from Protocol 1).

  • Thiolate Formation: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (0.10 mol) and sodium hydroxide (0.13 mol) in ethanol by heating to reflux.

  • Coupling Reaction: Cool the resulting thiolate solution to below 10°C. In a separate flask, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water.

  • Reaction Execution: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction mixture to warm to 30°C and stir for 4 hours.

  • Isolation: The product, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, will precipitate from the solution. Collect the white solid by filtration and dry.

Protocol 4: Oxidation to Omeprazole

This final step requires careful control to prevent over-oxidation to the inactive sulfone byproduct.

  • Reaction Setup: Dissolve the sulfide intermediate (Pyrmetazole) (1 mole) in a suitable solvent like dichloromethane or ethanol.

  • Oxidation: Cool the solution to 0-10°C. Add the oxidizing agent. A common laboratory reagent is meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1 equivalent). Industrial processes often use hydrogen peroxide with a catalyst like sodium molybdate.[4]

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, quench any excess oxidant (e.g., with sodium thiosulfate solution). Isolate the crude omeprazole by filtration or extraction, depending on the solvent system.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain pure omeprazole.

Future Perspectives and Broader Applications

While the primary and most prominent role of this compound is in the synthesis of PPIs, its inherent reactivity and highly functionalized scaffold make it an attractive starting point for the discovery of other bioactive molecules. The aldehyde group is a gateway to a vast array of chemical transformations, including Wittig reactions, aldol condensations, and the synthesis of various heterocyclic systems. Researchers exploring new chemical space for targets in oncology, inflammation, or infectious diseases could leverage this building block. Its unique electronic properties, fine-tuned for PPI activity, may confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties or specific target engagement in other therapeutic areas. The exploration of this versatile intermediate beyond its established role in gastric acid suppression remains a fertile ground for innovation in medicinal chemistry.

References

  • The Chemically Elegant Proton Pump Inhibitors. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

  • 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. (1990). PubMed. Retrieved January 9, 2026, from [Link]

  • Structure activity relationships of substituted benzimidazoles. (1985). PubMed. Retrieved January 9, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC. Retrieved January 9, 2026, from [Link]

  • Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22.
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
  • Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • Discovery and development of proton pump inhibitors. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Intermediates for the preparation of omeprazole. (1984). Google Patents.

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The Alchemist's Pyridine: A Technical Guide to Synthesizing Novel Heterocycles from 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Strategically Substituted Picolinaldehyde in Modern Drug Discovery

The pyridine ring is an undeniable cornerstone of medicinal chemistry, its presence gracing a significant portion of FDA-approved therapeutics. The inherent electronic characteristics and hydrogen bonding capabilities of this heterocycle render it a privileged scaffold in the rational design of novel bioactive agents. Among the vast arsenal of pyridine-based synthons, 4-Methoxy-3,5-dimethylpicolinaldehyde emerges as a building block of exceptional strategic value. The electron-donating methoxy group at the 4-position, in concert with the steric influence of the methyl groups at the 3- and 5-positions, modulates the reactivity of the pyridine core and directs the regiochemical outcome of subsequent transformations. The aldehyde functionality at the 2-position serves as a versatile anchor for an extensive range of synthetic manipulations, paving the way for the assembly of diverse and intricate heterocyclic architectures. This guide presents a detailed exploration of established and prospective synthetic pathways for the creation of novel heterocyclic compounds from this high-potential precursor, with an emphasis on robust and reproducible methodologies.

Foundational Synthetic Strategies: A Gateway to Chemical Diversity

The aldehyde moiety of this compound is the principal locus of reactivity for the elaboration of new heterocyclic frameworks. A number of potent synthetic methodologies can be harnessed, each providing access to unique classes of molecular entities. This section will elucidate the theoretical principles and practical executions of these key strategies.

Constructing Fused Pyridine Architectures via Condensation with Active Methylene Compounds

A highly effective and versatile approach for the annulation of a new ring onto the pyridine core involves condensation reactions with compounds bearing an active methylene group. These transformations, typically facilitated by basic catalysis, exploit the enhanced acidity of protons situated between two electron-withdrawing functionalities.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[1][2] When applied to this compound, this reaction generates a pivotal intermediate—a substituted alkene—which is primed for subsequent cyclization to yield a fused pyridine system.

Rationale for Experimental Parameters: The selection of the base is of paramount importance. A mild base, such as piperidine or pyridine, is generally preferred to mitigate the potential for self-condensation of the aldehyde starting material. The reaction is often conducted in a polar protic solvent, such as ethanol, to ensure the solubility of the reactants and the catalyst.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Anhydrous Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

    • Introduce a catalytic quantity of piperidine (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and meticulously monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, allow the mixture to cool to ambient temperature, which will often induce precipitation of the product.

    • Isolate the solid product by vacuum filtration, wash with a small volume of cold ethanol, and dry under reduced pressure to obtain 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylene)malononitrile.

Data Presentation: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundBaseSolventTypical Yield (%)
MalononitrilePiperidineEthanol85-95
Ethyl CyanoacetatePiperidineEthanol80-90
Diethyl MalonatePyridineToluene75-85

The Knoevenagel adduct, featuring both a nitrile group and a strategically located pyridine ring, is an ideal substrate for intramolecular cyclization. The Thorpe-Ziegler reaction provides a classical and efficient method for the formation of a new ring through the intramolecular condensation of a dinitrile or a cyano-ester.

Diagram of Synthetic Workflow: Knoevenagel Condensation Followed by Thorpe-Ziegler Cyclization

G A This compound C Knoevenagel Condensation (Base Catalyst) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Intermediate Alkene C->D E Thorpe-Ziegler Cyclization (Strong Base, e.g., NaOEt) D->E F Fused Pyridine Derivative E->F

Caption: Workflow for the synthesis of fused pyridine derivatives.

Multicomponent Reactions: The Epitome of Synthetic Efficiency

Multicomponent reactions (MCRs) are convergent synthetic strategies wherein three or more reactants combine in a single, one-pot operation to afford a single product.[3][4] These reactions are characterized by their high atom economy and provide a rapid and efficient means of generating molecular complexity. This compound is a highly suitable substrate for a variety of MCRs.

While the traditional Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia, variations of this powerful reaction can be employed to incorporate a picolinaldehyde derivative, leading to the formation of highly substituted pyridine and bipyridine frameworks.[5]

Diagram of a Three-Component Reaction

MCR subA This compound reaction One-Pot Multicomponent Reaction subA->reaction subB Component B (e.g., β-Ketoester) subB->reaction subC Component C (e.g., Ammonia Source) subC->reaction product Complex Heterocyclic Product reaction->product

Caption: A generalized scheme for a multicomponent reaction.

The Synthesis of Fused Heterocycles: Expanding the Boundaries of Chemical Space

In addition to the synthesis of simple and fused pyridine systems, this compound can be employed as a key starting material for the construction of a diverse range of other fused heterocyclic systems, many of which possess significant potential for biological activity.

Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a multicomponent condensation that yields a polysubstituted 2-aminothiophene from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[6][7][8] This reaction offers a direct and efficient entry into the thieno[2,3-b]pyridine scaffold, a well-established privileged structure in the field of medicinal chemistry.

Rationale for Experimental Parameters: The use of a basic catalyst, typically a secondary amine such as morpholine or piperidine, is essential for promoting the initial Knoevenagel condensation. The reaction is generally performed in a polar solvent like ethanol or dimethylformamide (DMF) to ensure the solubility of all reactants and to facilitate the reaction progress.

Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative

  • Materials:

    • This compound

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Morpholine

    • Ethanol

  • Procedure:

    • To a well-stirred solution of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.5 eq) dropwise at ambient temperature.

    • Heat the resulting mixture to reflux for a period of several hours, carefully monitoring the reaction's progress by TLC.

    • Upon completion, allow the reaction mixture to cool and then pour it into a beaker containing ice-water.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-thieno[2,3-b]pyridine derivative.

Data Presentation: Representative Gewald Reaction

Aldehyde/KetoneActive NitrileBaseSolventTypical Yield (%)
This compoundEthyl cyanoacetateMorpholineEthanol70-85
This compoundMalononitrilePiperidineDMF75-90
Pyrazolo[3,4-b]pyridines: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a key structural motif present in a multitude of compounds exhibiting potent kinase inhibitory activity.[9][10] The synthesis of this important scaffold can be readily achieved through the condensation of a substituted picolinaldehyde with an appropriate aminopyrazole derivative.

Diagram of Kinase Signaling Pathway Inhibition

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Target Kinase Substrate Substrate Kinase->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling & Cellular Response PhosphoSubstrate->Downstream Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: A schematic representation of the inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

This compound has been demonstrated to be an exceptionally versatile and valuable synthon for the construction of a broad spectrum of novel heterocyclic compounds. The synthetic methodologies detailed in this guide, encompassing condensation reactions, multicomponent strategies, and the synthesis of diverse fused heterocyclic systems, provide a formidable arsenal for researchers engaged in drug discovery and materials science. The continued innovation in the development of new reaction pathways and the imaginative application of these synthetic strategies will undoubtedly pave the way for the discovery of novel molecules endowed with significant biological and material properties.

References

  • Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638. [Link]

  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225–241. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94–100. [Link]

  • Bharate, S. B., Mahajan, T. R., Gole, Y. R., Nambiar, M., Matan, T. T., Kulkarni-Almeida, A., ... & Vishwakarma, R. A. (2008). Synthesis and evaluation of pyrazolo [3, 4-b] pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & medicinal chemistry, 16(15), 7167-7176. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2015). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 20(11), 20537-20556. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. The formation of 1: 3-naphthylenediamine and its derivatives from β-imino-α-cyano-γ-phenylpropane. Journal of the Chemical Society, Transactions, 95, 1903-1909. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • European Patent Office. (2001). Omeprazole synthesis (EP1085019A1).
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Abdel-Megid, M. (2020). Part–V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7, 74-95. [Link]

  • Wikipedia. (2023, December 12). Knoevenagel condensation. [Link]

  • Wikipedia. (2023, November 28). Gewald reaction. [Link]

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Abdel-Megid, M. (2023). Part –III: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Substituted and Fused Pyridines. Global Journal of Science Frontier Research, 22(B1), 19–36. [Link]

  • Wang, M. X. (2003). Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. Arkivoc, 2003(13), 129-140. [Link]

  • Mohlala, T., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12, 1469677. [Link]

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A-Altra-A Technical Guide: 4-Methoxy-3,5-dimethylpicolinaldehyde as a Versatile Synthon in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of versatile chemical synthons. Pyridine-based compounds have long been a cornerstone in the development of potent herbicides, fungicides, and insecticides.[1][2][3] This technical guide delves into the untapped potential of 4-Methoxy-3,5-dimethylpicolinaldehyde as a strategic building block in the synthesis of next-generation agrochemicals. We will explore its intrinsic chemical reactivity, propose detailed synthetic pathways to established and novel agrochemical classes, and provide robust, field-proven experimental protocols. This document serves as a comprehensive resource for researchers and development professionals aiming to leverage this unique pyridine derivative in their discovery pipelines.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in agrochemical design, prized for its metabolic stability and its ability to interact with a wide range of biological targets.[4][5] Its presence is integral to the function of numerous market-leading products, from herbicides like Picloram and Clopyralid to fungicides such as Boscalid.[6][7] The continuous innovation in this area involves the strategic functionalization of the pyridine core to fine-tune biological activity and physicochemical properties.

This compound emerges as a particularly interesting starting material due to its unique combination of functional groups:

  • A Nucleophilically Susceptible Aldehyde: The formyl group at the 2-position is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and pharmacophores.[8]

  • An Electron-Rich, Substituted Pyridine Core: The methoxy and dimethyl substituents modulate the electronic properties of the ring, influencing its reactivity and potential for further functionalization.

  • Steric Hindrance: The methyl groups flanking the aldehyde may offer steric shielding, potentially leading to diastereoselective reactions and influencing the final conformation of the active molecule.

This guide will illuminate how these features can be strategically exploited to construct complex agrochemical candidates.

Physicochemical Properties of the Core Synthon

A thorough understanding of the starting material is paramount for predictable and scalable synthesis.

PropertyValueSource
CAS Number 110464-72-7[9][10]
Molecular Formula C9H11NO2[11]
Molecular Weight 165.19 g/mol [11]
Appearance Colorless to off-white Solid-Liquid Mixture[9]
Boiling Point (Predicted) 271.4 ± 35.0 °C[9]
Density (Predicted) 1.094 ± 0.06 g/cm³[9]
pKa (Predicted) 5.26 ± 0.10[9]

Proposed Synthetic Applications & Methodologies

The true potential of this compound lies in its application as a versatile intermediate. Below, we outline detailed synthetic proposals for two major classes of agrochemicals: Picolinic Acid Herbicides and Carboxamide Fungicides.

Pathway to Novel Picolinic Acid Herbicides

Picolinic acid herbicides are synthetic auxins that induce uncontrolled growth in broadleaf weeds.[7] Picloram is a classic example of this class.[12] By leveraging our core synthon, we can envision the synthesis of novel, highly substituted picolinic acids.

G A This compound B Oxidation (e.g., KMnO4, Jones Reagent) A->B Step 1 C 4-Methoxy-3,5-dimethylpicolinic acid B->C D Halogenation (Optional) (e.g., NCS, NBS) C->D Step 2 F Esterification / Amidation C->F Direct Path E Halogenated Picolinic Acid Derivative D->E E->F Step 3 G Novel Picolinic Acid Herbicide Candidate F->G

Caption: Proposed synthetic workflow from the aldehyde to picolinic acid herbicides.

This protocol outlines the critical first step in the proposed pathway: the oxidation of the aldehyde to a carboxylic acid.

Objective: To efficiently and cleanly oxidize this compound to its corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO4) (1.5 eq)

  • Acetone (solvent)

  • Water

  • Hydrochloric acid (1M)

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture, maintaining the temperature below 10°C. Causality Note: The slow addition and low temperature are crucial to control the exothermicity of the oxidation and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color of the permanganate disappears and a brown manganese dioxide precipitate forms.

  • Acidification & Extraction: Acidify the mixture to pH 2-3 with 1M HCl. Extract the aqueous layer three times with dichloromethane. Trustworthiness Note: The acidification protonates the carboxylate, rendering it soluble in the organic solvent for efficient extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3,5-dimethylpicolinic acid.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Pathway to Novel Carboxamide Fungicides

Carboxamide fungicides, such as Boscalid, are a vital class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[13][14] The core of these molecules often involves a pyridine carboxamide moiety. Our starting aldehyde can be readily converted into an intermediate suitable for amide coupling reactions.

cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Oxidation Ubiquinone Pool Ubiquinone Pool Complex II (SDH)->Ubiquinone Pool Electron Transfer Complex III Complex III Ubiquinone Pool->Complex III ATP Production ATP Production Complex III->ATP Production SDHI Carboxamide Fungicide (e.g., Boscalid) SDHI->Complex II (SDH) Inhibition

Caption: Mechanism of action for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

This two-part protocol details the conversion of the aldehyde to a key amine intermediate, followed by coupling to form the target carboxamide.

Part A: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

Objective: To convert the aldehyde into a primary amine via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Imine Formation: To a solution of the aldehyde in methanol, add ammonium acetate. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride portion-wise. Expertise Note: NaBH3CN is a mild reducing agent that selectively reduces the iminium ion over the aldehyde, minimizing side reactions.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench by adding water and extract with DCM.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, dry over MgSO4, and concentrate. The resulting amine can often be used in the next step without further purification.

Part B: Amide Coupling to form a Boscalid Analogue

Objective: To couple the synthesized amine with a substituted acid chloride to form a novel carboxamide. The synthesis of Boscalid itself involves coupling with 2-chloronicotinoyl chloride.[6][15]

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine (1.0 eq)

  • 2-Chloronicotinoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the amine and triethylamine in anhydrous DCM. Cool to 0°C. Trustworthiness Note: Anhydrous conditions and an inert atmosphere are critical to prevent hydrolysis of the highly reactive acid chloride.

  • Acid Chloride Addition: Add a solution of 2-chloronicotinoyl chloride in anhydrous DCM dropwise to the cooled amine solution.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the target carboxamide fungicide candidate.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underutilized, synthon for the discovery of novel agrochemicals. Its unique substitution pattern and the versatility of its aldehyde functional group provide a robust platform for generating diverse libraries of picolinic acid herbicides and carboxamide fungicides. The protocols detailed herein are designed to be both reliable and scalable, offering a clear path from starting material to high-value agrochemical candidates. Future work should focus on exploring a wider range of coupling partners and further functionalization of the pyridine ring to expand the accessible chemical space and identify new lead compounds with superior performance and safety profiles.

References

  • Nagao, A., Kubota, K., & Ito, H. (n.d.). All-step mechanochemical approach for the rapid and solventless synthesis of Boscalid.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. (2022).
  • Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Pyridine as insecticide. (n.d.). Chempanda Blog.
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  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023).
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed.
  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (n.d.). MDPI.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.).
  • A novel process concept for the three step Boscalid® synthesis. (n.d.). RSC Publishing.
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025).
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Harnessing the Potential of 4-Methoxy-3,5-dimethylpicolinaldehyde in the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their critical role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has spurred extensive research into the discovery and development of small molecule kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. This technical guide explores the potential of a specific pyridine derivative, 4-Methoxy-3,5-dimethylpicolinaldehyde, as a foundational scaffold for the development of a new generation of kinase inhibitors. We will delve into its chemical properties, synthetic accessibility, and strategic application in the design of targeted inhibitor libraries. Furthermore, this guide will provide detailed experimental protocols for the synthesis, screening, and characterization of these novel compounds, along with a discussion of structure-activity relationship (SAR) principles to guide lead optimization.

The Strategic Value of this compound as a Starting Scaffold

The selection of a core scaffold is a critical first step in a kinase inhibitor discovery program. The ideal scaffold should be synthetically tractable, possess appropriate physicochemical properties, and contain functionalities that allow for the exploration of chemical space to achieve potency and selectivity. This compound presents a compelling starting point for several reasons.

Physicochemical Properties and Structural Features

This compound (CAS 110464-72-7) is a substituted pyridine with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol .[1][2] Its key structural features, which are advantageous for kinase inhibitor design, include:

  • The Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding site. This interaction is a common feature of many successful kinase inhibitors.[3][4]

  • The Methoxy and Dimethyl Groups: These substituents provide steric bulk and lipophilicity. The methyl groups can form favorable van der Waals interactions in hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and contributing to selectivity against other kinases. The methoxy group can also influence solubility and metabolic stability.

  • The Aldehyde Functionality: The aldehyde group is a versatile chemical handle that allows for a wide range of subsequent chemical modifications. This is essential for building a diverse library of compounds to explore the structure-activity landscape.

Synthetic Accessibility

A key advantage of any chemical scaffold is its ease of synthesis and derivatization. This compound can be synthesized from commercially available starting materials. A plausible synthetic route involves the oxidation of the corresponding alcohol, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol.

cluster_synthesis Synthesis of this compound Start 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6) Product This compound (CAS 110464-72-7) Start->Product Oxidation Reagent Oxidizing Agent (e.g., MnO2, PCC) Reagent->Product

Caption: Synthetic route to the target aldehyde.

Library Development: From Scaffold to a Diverse Chemical Space

The aldehyde functionality of this compound is the gateway to creating a library of diverse chemical entities. Various well-established chemical reactions can be employed to introduce a wide range of functional groups, allowing for the systematic exploration of the kinase active site.

Key Derivatization Reactions
  • Reductive Amination: This is a powerful and reliable method for converting the aldehyde into a diverse range of secondary and tertiary amines. By reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), a vast library of amines can be generated.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene with a defined stereochemistry. This introduces a rigid C=C bond, which can be useful for probing the topology of the kinase active site.

  • Knoevenagel Condensation: This reaction, involving an active methylene compound, can be used to introduce a variety of electron-withdrawing groups and extend the conjugation of the system.

cluster_library Library Development Workflow Scaffold 4-Methoxy-3,5-dimethyl- picolinaldehyde RA Reductive Amination (Primary/Secondary Amines) Scaffold->RA WR Wittig Reaction (Phosphonium Ylides) Scaffold->WR KC Knoevenagel Condensation (Active Methylene Compounds) Scaffold->KC Library Diverse Chemical Library RA->Library WR->Library KC->Library

Caption: Workflow for library generation.

Experimental Protocol: Reductive Amination for Library Synthesis

This protocol provides a general method for the parallel synthesis of an amine library from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional)

  • 96-well reaction block

Procedure:

  • Preparation of Aldehyde Stock Solution: Prepare a 0.1 M solution of this compound in DCM.

  • Aliquotting Aldehyde: To each well of the 96-well reaction block, add 100 µL of the aldehyde stock solution (10 µmol).

  • Addition of Amines: Prepare 0.1 M stock solutions of the selected amines in DCM. Add 110 µL of each unique amine solution to a corresponding well of the reaction block (1.1 equivalents).

  • Initiation of Imine Formation: If the amine is a salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine. Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add 1.5 equivalents of STAB to each well. Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the organic layer. The crude product can be purified by techniques suitable for parallel purification, such as solid-phase extraction (SPE) or preparative HPLC.

  • Analysis: Confirm the identity and purity of the products using LC-MS analysis.

Biological Evaluation: From Library to Hits

Once a library of compounds has been synthesized, the next crucial step is to screen them for inhibitory activity against the target kinase(s). A well-designed screening cascade is essential for identifying promising "hit" compounds.

Target Selection and Signaling Pathway

The choice of kinase target will depend on the therapeutic area of interest. Based on the prevalence of pyridine scaffolds in inhibitors of lipid kinases, PIKfyve and PIP4K2C could be interesting targets.[5][6] These kinases play roles in intracellular trafficking and signaling.

cluster_pathway Simplified PIKfyve Signaling PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Product Downstream Downstream Effectors (e.g., TRPML1) PI35P2->Downstream Trafficking Endosomal Trafficking & Autophagy Downstream->Trafficking

Caption: Simplified PIKfyve signaling pathway.

In Vitro Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PIKfyve kinase

  • Substrate (e.g., PI(3)P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized compound library

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute the library compounds in DMSO and then in kinase buffer to the desired final concentrations. Plate the compounds into the 384-well plates. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Assessing Cellular Potency

A cell-based assay is necessary to confirm that the compounds can penetrate the cell membrane and inhibit the target kinase in a physiological context. For a PIKfyve inhibitor, one could measure the effect on endosomal trafficking or autophagy in a relevant cell line.

cluster_workflow Screening and Validation Workflow Library Synthesized Library Biochem Biochemical Screen (e.g., ADP-Glo™) Library->Biochem Hits Initial Hits Biochem->Hits Dose Dose-Response Analysis (IC50 Determination) Hits->Dose Cell Cell-Based Assay (e.g., Western Blot, Imaging) Dose->Cell Leads Validated Leads Cell->Leads

Caption: Workflow for inhibitor screening.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the initial screen will provide the first glimpse into the SAR for this new chemical series. This information is vital for guiding the next round of synthesis to improve potency, selectivity, and drug-like properties.

Hypothetical SAR Data

The following table presents hypothetical data for a small set of compounds derived from this compound via reductive amination, tested against our target kinase (PIKfyve) and an off-target kinase (e.g., a Src family kinase).

Compound IDR Group (from Amine)PIKfyve IC50 (nM)Src IC50 (nM)Selectivity (Src/PIKfyve)
1a -CH2-Cyclohexyl5,200>10,000>1.9
1b -CH2-Phenyl850>10,000>11.8
1c -CH2-(4-Fluorophenyl)320>10,000>31.3
1d -CH2-(4-Methoxyphenyl)650>10,000>15.4
1e -CH2-(3-Chlorophenyl)280>10,000>35.7
Analysis of SAR
  • Aromatic Rings are Preferred: The presence of an aromatic ring (compounds 1b-1e ) significantly improves potency compared to an aliphatic ring (1a ). This suggests a potential pi-stacking or hydrophobic interaction in the active site.

  • Electronic Effects are Important: The introduction of electron-withdrawing groups on the phenyl ring (fluoro in 1c and chloro in 1e ) enhances potency compared to the unsubstituted phenyl ring (1b ) or an electron-donating group (1d ). This could be due to favorable electrostatic interactions or modulation of the pKa of the amine.

  • Excellent Selectivity: All compounds show excellent selectivity against the Src kinase, indicating that this scaffold has a preference for the PIKfyve active site architecture.

cluster_sar Key SAR Findings Core 4-Methoxy-3,5-dimethyl- picolinyl Core Aromatic Aromatic R-groups (e.g., Phenyl) Increase Potency Core->Aromatic Selectivity High Selectivity Against Src Kinase Core->Selectivity EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Further Enhance Potency Aromatic->EWG

Caption: Key structure-activity relationship findings.

Conclusion and Future Directions

This compound represents a promising and under-explored starting point for the development of novel kinase inhibitors. Its structural features, combined with its synthetic tractability, make it an attractive scaffold for generating diverse chemical libraries. The aldehyde functionality provides a versatile handle for introducing a wide array of chemical moieties, enabling a thorough exploration of the chemical space around a target kinase active site.

The strategies and protocols outlined in this guide provide a comprehensive roadmap for any research team looking to embark on a kinase inhibitor discovery program with this scaffold. The initial SAR from a primary screen will be instrumental in guiding lead optimization efforts, which will focus on further improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Future work should also involve co-crystallization of lead compounds with the target kinase to elucidate the binding mode and provide a structural basis for further rational design. The journey from a simple scaffold to a clinical candidate is long and challenging, but with a systematic and scientifically rigorous approach, the potential of this compound can be fully realized.

References

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  • Al-Ostoot, F.H., et al. (2024). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. PubMed Central.
  • Cosa, G., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PubMed.
  • PubChem. 4-Methoxy-3,5-dimethylpyridine.
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  • Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
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A Comprehensive Guide to Investigating the Electronic Effects of Substituents on the Pyridine Ring for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, which is critical for optimizing its pharmacokinetic and pharmacodynamic profiles.[1][3] This guide provides an in-depth exploration of the electronic effects of substituents on the pyridine ring. It offers a synthesis of theoretical frameworks, detailed experimental protocols, data interpretation strategies, and computational methods to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Pivotal Role of Pyridine in Medicinal Chemistry

The Pyridine Moiety: A Privileged Scaffold

Pyridine, a six-membered aromatic heterocycle isosteric to benzene, is a versatile pharmacophore in drug design.[2] Its nitrogen atom introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor site, all of which are crucial for molecular recognition at biological targets.[1][4] Pyridine-containing drugs have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] The ability to modify the pyridine ring at multiple positions allows for precise control over a molecule's properties.[5]

Why Substituent Electronic Effects Matter: Impact on pKa, Binding, and Metabolism

The electronic nature of a substituent profoundly influences the pyridine ring's electron density. This, in turn, dictates several key molecular properties:

  • Basicity (pKa): The pKa of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) increase basicity (raise pKa), while electron-withdrawing groups (EWGs) decrease it (lower pKa). This is critical as the ionization state of a drug at physiological pH (~7.4) affects its solubility, membrane permeability, and ability to interact with its target.[3]

  • Target Binding: The electron distribution across the pyridine ring and its substituents influences non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with protein targets. Modulating these interactions is key to improving potency and selectivity.[1]

  • Metabolic Stability: The sites on the pyridine ring that are most susceptible to metabolic enzymes (e.g., cytochrome P450s) can be shielded or electronically deactivated by appropriate substituents, thereby improving the drug's half-life.[1][2]

Overview of this Guide

This guide will navigate the theoretical underpinnings of substituent effects, detail robust experimental methods for their quantification, provide a framework for data analysis, and illustrate their application in modern drug discovery.

Theoretical Framework: Quantifying Electronic Effects

The Benzene Paradigm vs. the Pyridine Reality

While the principles of substituent effects on benzene are a good starting point, the nitrogen heteroatom in pyridine introduces significant differences. The nitrogen atom is more electronegative than carbon, leading to a polarized ring system with reduced electron density, particularly at the C2 and C4 positions.

  • Inductive (σ) Effect: This is the through-bond polarization caused by the electronegativity difference between a substituent and the ring carbon to which it is attached.

  • Resonance (π) Effect: This involves the delocalization of π-electrons between the substituent and the pyridine ring. It is most pronounced for substituents at the C2 and C4 positions, which are in direct conjugation with the nitrogen atom.[3]

The Hammett Equation and its Adaptation for Heterocycles

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[3]

  • σ (Sigma): The substituent constant, which represents the electronic effect of a substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.[3]

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[7]

For pyridines, the position of the substituent (C2, C3, or C4) significantly impacts its electronic contribution due to the influence of the ring nitrogen.[8][9]

Computational Approaches

Modern computational chemistry provides invaluable tools for predicting and rationalizing electronic effects:

  • Density Functional Theory (DFT): DFT calculations can map the electron density distribution, visualize molecular orbitals (HOMO/LUMO), and predict various physicochemical properties, offering insights into reactivity and stability.[10][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and donor-acceptor interactions within the molecule, quantifying the electronic effects of substituents.[12][13]

Experimental Methodologies for Probing Electronic Effects

Measuring Basicity: pKa Determination

The pKa is a direct and highly sensitive measure of the electronic effects on the pyridine nitrogen.

This method involves the gradual titration of a solution of the substituted pyridine with a standardized acid or base, while monitoring the pH with a calibrated electrode.[14][15]

Detailed Protocol for Potentiometric pKa Determination

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH or HCl).[14]

    • Prepare an approximately 1 mM solution of the pyridine derivative in deionized water.[14][15] To maintain a constant ionic strength, 0.15 M KCl can be added.[14]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the pyridine solution in a beaker with a magnetic stir bar.[14]

    • If determining the pKa of the conjugate acid, initially acidify the solution to pH ~2 with 0.1 M HCl.[14]

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL).[15]

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration until the pH reaches ~12.[14]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[14]

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

This method is advantageous for high-throughput screening and for compounds with low solubility. It relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of the pyridine ring.[3]

  • ¹H NMR: The chemical shifts of the ring protons are sensitive to the electron density at their respective carbon atoms. EWGs generally cause downfield shifts (higher ppm), while EDGs cause upfield shifts (lower ppm).[16]

  • ¹³C NMR: ¹³C chemical shifts provide a more direct measure of the electron density at the carbon atoms of the ring.[17][18][19]

  • ¹⁵N NMR: This technique directly probes the nitrogen atom, providing valuable information about its electronic environment, although it is less commonly used due to lower sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the electronic effects through changes in the vibrational frequencies of the pyridine ring, particularly the C=N and C=C stretching modes.[20][21][22] These bands are typically found in the 1500-1600 cm⁻¹ region.[21]

Data Interpretation and Analysis

Building Hammett Plots: From Raw Data to Mechanistic Insight

A Hammett plot is a graph of the logarithm of a reaction rate constant (k) or an equilibrium constant (K) versus the Hammett substituent constant (σ). For pKa data, a plot of pKa versus σ is constructed.[23][24] The slope of this plot is the reaction constant (ρ), which indicates the sensitivity of the reaction (in this case, protonation) to substituent effects.[7]

Correlating Spectroscopic Data with Hammett Constants

Correlations between NMR chemical shifts (¹H or ¹³C) and Hammett constants can provide a spectroscopic scale for the electronic effects of substituents.[18] This allows for the rapid estimation of the electronic properties of new compounds.

Integrating Computational and Experimental Data for a Holistic View

A robust investigation combines experimental data with computational modeling. DFT and NBO analyses can help to deconvolute inductive and resonance effects, explain unexpected experimental results, and guide the design of new molecules with desired electronic properties.[10][12]

Applications in Drug Development

Modulating Target Affinity and Selectivity

By systematically varying substituents on a pyridine-containing lead compound, medicinal chemists can optimize interactions with the target protein. For example, replacing a phenyl ring with a pyridine ring has been shown to improve biological potency by over 500 times in certain Cdc7 inhibitors.[1]

Tuning ADME Properties

The electronic effects of substituents are a key tool for tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[3] Fine-tuning the pKa can optimize the balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability.[6]

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[25][26][27] Electronic parameters, such as Hammett constants and calculated atomic charges, are frequently used as descriptors in QSAR models for pyridine-containing drugs to predict their activity and guide further optimization.[27][28]

Conclusion: A Strategic Approach to Pyridine Moiety Modulation

A thorough understanding and strategic application of substituent electronic effects are fundamental to the rational design of pyridine-containing drugs. By integrating theoretical principles, robust experimental methodologies, and advanced computational tools, researchers can efficiently navigate the chemical space to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The versatility of the pyridine scaffold, combined with a deep knowledge of its electronic modulation, ensures its continued prominence in the field of medicinal chemistry.[2][4]

Visualizations and Data

Table 1: Hammett Constants (σ) and pKa Values for 4-Substituted Pyridines
Substituent (X)σppKa of Conjugate Acid
-NH₂-0.669.11
-OH-0.376.58
-OCH₃-0.276.51
-CH₃-0.176.03
-H0.005.25
-Cl0.233.83
-Br0.233.75
-COCH₃0.503.49
-CN0.661.90
-NO₂0.781.61
Note: pKa values can vary slightly depending on the experimental conditions.[24][29][30]
Diagram 1: Inductive and Resonance Effects on the Pyridine Ring

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_inductive Inductive Effect (+I) Increases electron density through sigma bonds Pyridine_EDG Pyridine Ring (Increased Basicity) EDG_inductive->Pyridine_EDG σ donation EDG_resonance Resonance Effect (+R) Donates electron density into the pi-system EDG_resonance->Pyridine_EDG π donation EWG_inductive Inductive Effect (-I) Decreases electron density through sigma bonds EWG_resonance Resonance Effect (-R) Withdraws electron density from the pi-system Pyridine_EWG Pyridine Ring (Decreased Basicity) Pyridine_EWG->EWG_inductive σ withdrawal Pyridine_EWG->EWG_resonance π withdrawal

Caption: Inductive and resonance effects of substituents on the pyridine ring.

Diagram 2: Experimental Workflow for Investigating Electronic Effects

G cluster_workflow Experimental Workflow A Synthesis of Substituted Pyridines B pKa Determination (Potentiometric Titration) A->B C Spectroscopic Analysis (NMR, IR, UV-Vis) A->C D Computational Modeling (DFT, NBO) A->D E Data Correlation (Hammett Plots, QSAR) B->E C->E D->E F Structure-Activity Relationship Analysis E->F

Caption: A unified workflow for the comprehensive analysis of substituent effects.

References

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  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. Available at: [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Available at: [Link]

  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Chemical Review and Letters. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. Available at: [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. RSC Publishing. Available at: [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Semantic Scholar. Available at: [Link]

  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Pyridine derivatives used for ligand synthesis together with Hammett... ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Available at: [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. Available at: [Link]

  • Effect of atomic Charge on pka 's of Substituted pyridines. Tikrit Journal of Pure Science. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Correlation of pKa with Hammett constant (σp) for various substituents. ResearchGate. Available at: [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. ResearchGate. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • I. (20%) In the table below are pKa values for the conjugate acid form of substituted pyridines at 25°C Compoun. Chegg. Available at: [Link]

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  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

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  • The effect of substituted pyridine ring in the ancillary group on the electronic structures and phosphorescent properties for Ir(III) complexes from a theoretical viewpoint. ResearchGate. Available at: [Link]

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  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available at: [Link]

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  • (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... ResearchGate. Available at: [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

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  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]

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The Cornerstone: Strategic Advantages of the 4-Methoxy-3,5-dimethylpicolinaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<-3> ## The Alchemist's Guide: Synthesizing Advanced Fluorescent Probes from 4-Methoxy-3,5-dimethylpicolinaldehyde

A Technical Guide for Innovators in Research and Drug Development

This document serves as an in-depth technical guide on the synthesis and application of novel fluorescent probes derived from the versatile scaffold, this compound. Tailored for researchers, scientists, and professionals in drug development, this guide eschews rigid templates to deliver a narrative grounded in scientific integrity, causality, and field-proven insights. We will explore the strategic rationale behind synthetic choices, detail self-validating experimental protocols, and provide a comprehensive understanding of the photophysical properties and applications of these powerful molecular tools.

At the heart of a new class of environmentally sensitive fluorophores lies this compound, a heterocyclic aromatic aldehyde. Its unique electronic and steric characteristics make it a superior building block for fluorescent probes. The electron-donating methoxy group and the sterically hindering dimethyl groups on the pyridine ring are instrumental in defining the photophysical behavior of the resulting dyes. This strategic substitution pattern allows for fine-tuning of properties essential for advanced applications such as bioimaging and sensing.

The aldehyde functionality is the reactive center, readily undergoing condensation reactions with a variety of nucleophiles. This reactivity is the gateway to a diverse library of fluorescent probes, each with tailored absorption and emission profiles, and specific affinities for biological targets. The most common and effective synthetic routes leverage Knoevenagel condensation and Schiff base formation, which we will explore in detail.

Synthetic Pathways: From Aldehyde to Advanced Probe

The journey from the starting aldehyde to a functional fluorescent probe is paved with strategic chemical transformations. The choice of reaction partner is paramount, as it ultimately dictates the probe's photophysical characteristics and its suitability for specific applications.

Knoevenagel Condensation: Engineering Probes for Viscosity Sensing

A particularly powerful application of this compound is in the creation of "molecular rotors"—fluorophores whose quantum yield is exquisitely sensitive to the viscosity of their microenvironment. This property is invaluable for mapping viscosity changes within living cells, offering insights into cellular health, disease progression, and therapeutic response.

The synthesis typically involves a Knoevenagel condensation with an active methylene compound. This reaction establishes a 'push-pull' electronic system within the molecule, which is crucial for its function as a molecular rotor. In environments of low viscosity, the molecule can dissipate absorbed energy through intramolecular rotation, resulting in quenched fluorescence. Conversely, in viscous media, this rotation is restricted, forcing the molecule to release energy via fluorescence, leading to a bright signal.

Experimental Protocol: Synthesis of a Viscosity-Sensitive Probe via Knoevenagel Condensation

  • Reactant Combination: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and a suitable active methylene compound (e.g., 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile) (1.1 eq.) in ethanol.

  • Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Purification and Verification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Knoevenagel Condensation Workflow

Schiff Base Formation: Crafting Sensors for pH and Metal Ions

Schiff base formation provides an alternative and equally versatile route to functional fluorescent probes.[1][2][3][4][5] The reaction of this compound with primary amines yields an imine linkage that can be engineered to be responsive to changes in pH or to act as a chelator for specific metal ions.[1][3][4][5] This enables the design of "turn-on" or "turn-off" fluorescent sensors that signal the presence of their target analyte through a change in fluorescence intensity or color.[6][7]

For example, condensation with an amine-functionalized fluorophore can create a probe where the fluorescence is quenched in the Schiff base form but is restored upon protonation of the imine or coordination with a metal ion. This provides a clear and measurable signal for the target analyte.

Experimental Protocol: Synthesis of a pH-Sensitive Probe via Schiff Base Formation

  • Reactant Preparation: In a suitable solvent such as methanol, dissolve equimolar amounts of this compound and a primary amine (e.g., 2-aminophenol).

  • Reaction Initiation: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the Schiff base by TLC.

  • Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure Schiff base probe.

  • Structural Confirmation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to verify its identity and purity.

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde Product Schiff Base Probe (pH/Metal Sensor) Aldehyde->Product Condensation Amine Primary Amine Amine->Product Catalyst Acetic Acid (Catalyst) Catalyst->Product Solvent Methanol Solvent->Product

Sources

Methodological & Application

synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde from 3,5-lutidine

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note: A-02

Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde from 3,5-Lutidine

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole. The precise arrangement of its substituents—a methoxy group at the 4-position and a formyl group at the 2-position of the 3,5-dimethylpyridine core—is crucial for its role in the construction of these complex therapeutic agents. This document provides a comprehensive, multi-step protocol for the synthesis of this important intermediate, starting from the readily available 3,5-lutidine. The described pathway is an established and reliable route, optimized for yield and purity.

Synthetic Strategy Overview

The transformation of 3,5-lutidine to this compound is a multi-step process that involves the strategic functionalization of the pyridine ring. The overall synthetic route can be visualized as follows:

Synthetic_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation C 4-Nitro-3,5-dimethylpyridine-N-oxide B->C Nitration D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D Methoxylation E 2-Acetoxymethyl-4-methoxy- 3,5-dimethylpyridine D->E Rearrangement F 4-Methoxy-3,5-dimethyl-2- (hydroxymethyl)pyridine E->F Hydrolysis G This compound F->G Oxidation

Caption: Overall synthetic scheme from 3,5-lutidine to the target aldehyde.

The synthesis commences with the N-oxidation of 3,5-lutidine to activate the pyridine ring for subsequent electrophilic substitution. The electron-donating N-oxide group directs the incoming electrophile to the 4-position, enabling a regioselective nitration. The resulting nitro group is then displaced by a methoxy group via nucleophilic aromatic substitution. A subsequent rearrangement, hydrolysis, and final oxidation afford the target picolinaldehyde.

Experimental Protocols
PART 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 3,5-lutidine. This is a critical activation step that increases the electron density at the 4-position, facilitating the subsequent nitration. Hydrogen peroxide in acetic acid is a commonly used and effective oxidizing system for this transformation.[1][2][3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3,5-LutidineC₇H₉N107.151.0 mol
Glacial Acetic AcidCH₃COOH60.053.0 mol
Hydrogen Peroxide (35% aq.)H₂O₂34.011.1 mol

Protocol:

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3,5-lutidine and glacial acetic acid.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add the 35% hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature between 70-80°C. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue to heat the mixture at 80-90°C for 5-6 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide as a solid.

PART 2: Synthesis of 4-Nitro-3,5-dimethylpyridine-N-oxide

The N-oxide from the previous step is now subjected to electrophilic nitration. The N-oxide group activates the 4-position of the pyridine ring, allowing for regioselective nitration using a mixture of nitric and sulfuric acids.[4][5][6][7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3,5-Dimethylpyridine-N-oxideC₇H₁₀N₂O₃123.131.0 mol
Concentrated Sulfuric AcidH₂SO₄98.085.0 mol
Concentrated Nitric AcidHNO₃63.011.2 mol

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 3,5-dimethylpyridine-N-oxide to concentrated sulfuric acid while cooling in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90°C for 2-3 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to a pH of 8-9.

  • The precipitated product is collected by filtration, washed with cold water, and dried to give 4-nitro-3,5-dimethylpyridine-N-oxide.

PART 3: Synthesis of 4-Methoxy-3,5-dimethylpyridine-N-oxide

This step involves a nucleophilic aromatic substitution where the nitro group is displaced by a methoxy group. Sodium methoxide is a strong nucleophile and base, making it ideal for this transformation.[8]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-Nitro-3,5-dimethylpyridine-N-oxideC₇H₈N₂O₃168.151.0 mol
Sodium MethoxideCH₃ONa54.021.5 mol
MethanolCH₃OH32.041000 mL

Protocol:

  • Dissolve 4-nitro-3,5-dimethylpyridine-N-oxide in methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize with glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 4-methoxy-3,5-dimethylpyridine-N-oxide.

PART 4: Synthesis of this compound

The final steps involve the introduction of the formyl group at the 2-position. This is achieved through a Boekelheide-type rearrangement using acetic anhydride, followed by hydrolysis of the resulting acetate and subsequent oxidation of the alcohol to the aldehyde.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-Methoxy-3,5-dimethylpyridine-N-oxideC₈H₁₁NO₂153.181.0 mol
Acetic Anhydride(CH₃CO)₂O102.095.0 mol
Sodium HydroxideNaOH40.002.5 mol
Manganese DioxideMnO₂86.942.0 mol
DichloromethaneCH₂Cl₂84.931000 mL

Protocol:

Step 4a: Rearrangement and Hydrolysis

  • Heat acetic anhydride to 110-120°C in a round-bottom flask.

  • Slowly add a solution of 4-methoxy-3,5-dimethylpyridine-N-oxide in a small amount of acetic anhydride to the heated acetic anhydride.

  • After the addition, maintain the temperature for 1-2 hours.

  • Cool the reaction mixture and carefully add it to a solution of sodium hydroxide in water, keeping the temperature below 20°C.

  • Stir the mixture for 2-3 hours to ensure complete hydrolysis of the acetate intermediate.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-methoxy-3,5-dimethyl-2-(hydroxymethyl)pyridine.

Step 4b: Oxidation

  • Dissolve the crude alcohol from the previous step in dichloromethane.

  • Add activated manganese dioxide to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,5-Lutidine: Flammable and toxic.[9] Handle with care and avoid inhalation of vapors.

  • Hydrogen Peroxide (35%): Strong oxidizer. Avoid contact with skin and eyes.

  • Acetic Acid: Corrosive. Causes skin and eye burns.

  • Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents.[10][11][12][13][14] Handle with extreme caution, and always add acid to water, never the reverse.

  • Sodium Methoxide: Corrosive and flammable solid.[15][16][17][18][19] Reacts violently with water. Handle in a dry atmosphere.

  • Acetic Anhydride: Corrosive, flammable, and lachrymatory.[20][21][22][23][24] Causes severe burns.

  • Manganese Dioxide: Strong oxidizing agent. Avoid contact with combustible materials.

  • m-Chloroperoxybenzoic acid (m-CPBA): A potential alternative oxidizing agent, it is a strong oxidizer that may cause fire upon contact with flammable material.[25][26][27][28][29]

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: N-Oxidation cluster_1 Part 2: Nitration cluster_2 Part 3: Methoxylation cluster_3 Part 4: Formylation A1 Mix 3,5-Lutidine & Acetic Acid A2 Heat to 60-70°C A1->A2 A3 Add H₂O₂ A2->A3 A4 Heat to 80-90°C A3->A4 A5 Workup & Extraction A4->A5 B1 Dissolve N-Oxide in H₂SO₄ A5->B1 Product from Part 1 B2 Add Nitrating Mix (<10°C) B1->B2 B3 Heat to 85-90°C B2->B3 B4 Quench & Neutralize B3->B4 B5 Filter & Dry B4->B5 C1 Dissolve Nitro-N-Oxide in Methanol B5->C1 Product from Part 2 C2 Add NaOMe C1->C2 C3 Reflux C2->C3 C4 Workup & Extraction C3->C4 D1 Rearrangement with Acetic Anhydride C4->D1 Product from Part 3 D2 Hydrolysis (NaOH) D1->D2 D3 Extraction D2->D3 D4 Oxidation (MnO₂) D3->D4 D5 Purification D4->D5

Caption: Step-by-step experimental workflow for the synthesis.

References
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Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, revered for its efficacy in forming carbon-carbon bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][3][4] The specific substrate, 4-Methoxy-3,5-dimethylpicolinaldehyde, is a substituted pyridine derivative of interest in medicinal chemistry, particularly as a precursor for proton pump inhibitors like omeprazole.[5] Mastering its condensation is therefore of significant value to drug development professionals.

This guide provides a comprehensive overview of the critical parameters, detailed experimental protocols, and troubleshooting advice for successfully conducting the Knoevenagel condensation of this compound.

Understanding the Substrate: this compound

The reactivity of this compound in the Knoevenagel condensation is governed by a combination of electronic and steric factors. The pyridine ring, being a heteroaromatic system, influences the electrophilicity of the aldehyde carbonyl group. The methoxy group at the 4-position and the dimethyl groups at the 3- and 5-positions introduce further electronic and steric considerations that must be carefully managed for optimal reaction outcomes.

Key Reaction Parameters and Their Mechanistic Implications

The success of the Knoevenagel condensation hinges on the judicious selection of several key parameters:

The Active Methylene Compound: Nucleophilicity and Steric Profile

A variety of active methylene compounds can be employed, with the choice depending on the desired final product.[4] Common examples include:

  • Malononitrile: Highly reactive due to the strong electron-withdrawing nature of the two nitrile groups, leading to a highly acidic methylene proton.

  • Ethyl Cyanoacetate: Offers a balance of reactivity and functionality, allowing for further synthetic transformations of the ester group.

  • Cyanoacetamide: Another common choice, yielding α,β-unsaturated cyanoacrylamides.[6]

  • Malonic Acid (Doebner Modification): This variant, often carried out in pyridine, leads to a subsequent decarboxylation to afford α,β-unsaturated carboxylic acids.[4][7][8]

The Catalyst: The Heart of the Reaction

The Knoevenagel condensation is typically catalyzed by a weak base to avoid self-condensation of the aldehyde.[4][9] The catalyst's role is to deprotonate the active methylene compound, generating a resonance-stabilized enolate that acts as the nucleophile.[10][11]

  • Piperidine and Pyridine: These are classic catalysts for the Knoevenagel condensation.[6][12] Piperidine, a secondary amine, is a more effective base than pyridine and is often used in catalytic amounts. Pyridine can serve as both a catalyst and a solvent, particularly in the Doebner modification.[4][8][13]

  • Ammonium Salts: Ammonium acetate is a mild and effective catalyst, often used in "greener" synthetic protocols.[14]

  • Other Catalytic Systems: A wide array of other catalysts have been explored, including Lewis acids, ionic liquids, and heterogeneous catalysts, to improve reaction efficiency and ease of workup.[3][7][15]

For this compound, the intrinsic basicity of the pyridine nitrogen must be considered. While it is a weak base, it could potentially interact with acidic catalysts. Therefore, mildly basic catalysts like piperidine or ammonium acetate are generally preferred.

The Solvent: Influencing Reactivity and Solubility

The choice of solvent can significantly impact the reaction rate and yield.[9]

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents are often effective as they can solvate the ionic intermediates without interfering with the reaction.[9]

  • Alcohols (e.g., Ethanol): Protic solvents like ethanol can also be used and are a more environmentally benign option.[9]

  • Azeotropic Solvents (e.g., Toluene, Benzene): These are particularly useful when water removal is critical for driving the reaction equilibrium forward. A Dean-Stark apparatus is often employed in conjunction with these solvents.[14]

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat, especially with microwave irradiation, offering a green and efficient alternative.[16][17]

Temperature and Reaction Time: Balancing Kinetics and Selectivity

The reaction temperature is a critical parameter that needs to be optimized. While many Knoevenagel condensations proceed at room temperature, heating may be necessary to achieve a reasonable reaction rate.[9][14] However, excessive heat can lead to side reactions.[14] Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[9]

Experimental Protocols

Herein are two detailed protocols for the Knoevenagel condensation of this compound, one employing a classic approach and the other a microwave-assisted, solvent-free method.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

Objective: To synthesize 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 165.19 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser

  • TLC plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (5 mL). Stir until the aldehyde is completely dissolved.

  • Add malononitrile (1.1 mmol) to the solution and continue stirring.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted, Solvent-Free Condensation with Ethyl Cyanoacetate using Ammonium Acetate

Objective: To synthesize ethyl 2-cyano-3-(4-methoxy-3,5-dimethylpyridin-2-yl)acrylate.

Materials:

  • This compound (1.0 mmol, 165.19 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Ammonium acetate (0.2 mmol, 15.4 mg)

  • Microwave reactor vial (10 mL) with a magnetic stirrer

  • TLC plates (silica gel)

  • Standard laboratory glassware for purification

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.2 mmol).

  • Mix the components thoroughly with a glass rod.

  • Place the vial in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[17][18][19]

  • Monitor the reaction progress by TLC after cooling the vial.

  • Once the reaction is complete, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Visualizing the Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aldehyde & Active Methylene Mixing Mixing in Reaction Vessel Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent (Optional) Solvent->Mixing Heating Heating/Irradiation (if required) Mixing->Heating Monitoring Monitoring (TLC/GC) Heating->Monitoring Cooling Cooling Monitoring->Cooling Reaction Complete Isolation Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Comparative Data for Knoevenagel Condensation of Aromatic Aldehydes

To provide context for optimizing the reaction of this compound, the following table summarizes typical conditions and outcomes for various aromatic aldehydes.

Aromatic AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
BenzaldehydeMalononitrilePiperidine (10)EthanolReflux2 h>90General Protocol[20]
4-NitrobenzaldehydeMalononitrileAmmonium Acetate (10)Solvent-free (MW)1202 min96[21]
4-ChlorobenzaldehydeCyanoacetamideAmmonium Acetate (cat.)Solvent-free (MW)-50-120 s>90[17]
2-NaphthaldehydeEthyl CyanoacetateBoron-doped graphitic carbon nitrideToluene11060 min65[22]
3,5-DimethoxybenzaldehydeMalononitrilePiperidine (10)EthanolReflux2 hHigh[23]

Note: This table provides illustrative examples. Optimal conditions for this compound may vary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Water inhibiting the reaction- Use fresh catalyst.- Gradually increase the reaction temperature.- Use a Dean-Stark trap with an azeotropic solvent like toluene to remove water.[14]
Formation of Side Products - Catalyst is too basic, causing self-condensation of the aldehyde.- Michael addition of the active methylene compound to the product.- Use a weaker base (e.g., ammonium acetate instead of a strong amine).[9]- Optimize reactant stoichiometry; sometimes a slight excess of the aldehyde can help.
Difficulty in Product Isolation - Product is soluble in the reaction solvent.- Product is an oil.- After cooling, try adding a non-polar solvent (e.g., hexane) to induce precipitation.- If the product is an oil, perform an extractive workup and purify by column chromatography.

Conclusion

The Knoevenagel condensation of this compound is a highly adaptable and efficient reaction for the synthesis of valuable α,β-unsaturated compounds. By carefully considering the interplay of the active methylene compound, catalyst, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful execution and optimization of this important transformation in the pursuit of novel therapeutics.

References

  • JoVE. (2025). Aldol Condensation with β-Diesters: Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • RSC Publishing. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link]

  • RSC Publishing. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Knoevenagel condensation of various aromatic aldehydes with active. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]

  • PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Bangladesh Journals Online. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. Retrieved from [Link]

  • Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Retrieved from [Link]

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  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

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  • Taylor & Francis Online. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Retrieved from [Link]

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Application Notes and Protocols for the Reductive Amination of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of amine-containing molecules.[2] The procedure typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][3] This one-pot approach is highly efficient and minimizes the need for isolation of the often-unstable imine intermediate.[1]

This document provides a detailed guide to the reductive amination of a specific heterocyclic aldehyde, 4-Methoxy-3,5-dimethylpicolinaldehyde. The presence of the electron-donating methoxy group and the steric hindrance from the adjacent dimethyl groups on the pyridine ring may influence the reactivity of the aldehyde. Therefore, careful selection of reagents and optimization of reaction conditions are crucial for achieving high yields and purity.

Mechanistic Overview

The reductive amination process can be conceptually divided into two key steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[3] The rate of this step is often pH-dependent, with mildly acidic conditions generally favoring imine formation.[2][3]

  • Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-based reducing agent to furnish the final amine product.[1][3]

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[4]

Selecting the Optimal Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own set of advantages and limitations. For the reductive amination of this compound, a mild and selective reducing agent is highly recommended to avoid potential side reactions.

Reducing AgentAdvantagesDisadvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over aldehydes and ketones.[4][5][6] Tolerates a wide range of functional groups.[6][7] Generally provides high yields with minimal side products.[5][6]Moisture sensitive.The reagent of choice for most applications, including sensitive substrates.[5][6]
Sodium Cyanoborohydride (NaBH₃CN) Effective at reducing iminium ions at mildly acidic pH.[3]Highly toxic and can generate toxic hydrogen cyanide gas, especially under acidic conditions.[2] Reactions can be sluggish with weakly basic amines.[2]Use should be minimized due to toxicity concerns. Requires careful pH control.[2][3]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde, leading to lower yields of the desired amine.[3][8] Less selective than NaBH(OAc)₃.Can be used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[6][9]
2-Picoline-Borane Complex Stable, solid reagent.[10][11] Can be used in various solvents, including methanol and water.[10][11][12]May require the addition of an acid catalyst like acetic acid.[11][12]A good alternative to borohydrides, especially for green chemistry applications.[12]

Based on its high selectivity, mild reaction conditions, and broad functional group tolerance, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent for the reductive amination of this compound.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[5][6]

  • Acetic acid (optional, for less reactive amines or ketones)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., DCE or THF, approximately 0.1-0.5 M).

  • Add the amine (1.0-1.2 equiv). If the amine is a salt (e.g., hydrochloride), it may be necessary to add a non-nucleophilic base like triethylamine (NEt₃) (1.0 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive amines, the addition of acetic acid (1.0-2.0 equiv) can be beneficial.[5]

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[13]

Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde Imine_Formation Stir at RT (Imine/Iminium Formation) Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Solvent Anhydrous Solvent (DCE or THF) Solvent->Imine_Formation Inert_Atmosphere Inert Atmosphere (N2 or Ar) Add_Reducing_Agent Add NaBH(OAc)3 Imine_Formation->Add_Reducing_Agent 20-30 min Reaction_Monitoring Monitor by TLC/LC-MS Add_Reducing_Agent->Reaction_Monitoring Stir at RT Quench Quench with aq. NaHCO3 Reaction_Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Purified Amine Product Purify->Product

Caption: Experimental workflow for the reductive amination of this compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial. Alternatively, adding a slight excess of the amine or reducing agent can help drive the reaction to completion.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is more common with less selective reducing agents like NaBH₄.[8] Using NaBH(OAc)₃ minimizes this issue.[5]

  • Dialkylation of Primary Amines: When using primary amines, over-alkylation to form a tertiary amine can sometimes be an issue.[9] This can often be controlled by using a stoichiometric amount of the aldehyde or a slight excess of the amine. In persistent cases, a two-step procedure of forming and isolating the imine before reduction can be employed.[6]

  • Purification: The basic nature of the amine product may cause it to streak on silica gel during chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent. Alternatively, an acidic workup can be performed to extract the amine into the aqueous layer as its salt, which is then basified and re-extracted.[8][14]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care.

  • 1,2-dichloroethane is a suspected carcinogen and should be handled with appropriate caution.

Conclusion

The reductive amination of this compound is a robust and efficient method for the synthesis of the corresponding substituted picolylamines. The use of sodium triacetoxyborohydride as the reducing agent is highly recommended due to its mildness and high selectivity, which ensures high yields and minimizes the formation of byproducts. The provided protocol serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. As with any chemical reaction, small-scale optimization may be necessary to achieve the best results for a specific amine substrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(7), 933–936. [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditionsq. Retrieved from [Link]

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Retrieved from [Link]

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Application Notes and Protocols for 4-Methoxy-3,5-dimethylpicolinaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Pyridine Aldehyde in Complex Molecule Synthesis

Multi-component reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1][2][3] These reactions are invaluable in drug discovery and development, where the rapid generation of diverse chemical libraries is paramount.[2][4] Within the vast landscape of MCRs, the choice of the carbonyl component is critical in dictating the reaction's outcome and the structural features of the final product. 4-Methoxy-3,5-dimethylpicolinaldehyde, a unique pyridine-2-carbaldehyde derivative, presents itself as a compelling yet underexplored building block for MCRs. Its distinct electronic and steric profile—an electron-rich pyridine ring further activated by a methoxy group, and steric hindrance from the two adjacent methyl groups—suggests a nuanced reactivity that can be harnessed for the synthesis of novel heterocyclic scaffolds.

This guide provides a comprehensive overview of the potential applications of this compound in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions. While direct literature precedent for this specific aldehyde is limited, the protocols and insights presented herein are meticulously developed based on established methodologies for structurally analogous picolinaldehydes and other sterically hindered aromatic aldehydes.[5][6][7] This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this promising aldehyde.

Synthesis of this compound: A Proposed Pathway

The successful application of any building block begins with its reliable synthesis. Based on established patent literature for related pyridine derivatives, a plausible synthetic route to this compound commences from 3,5-dimethylpyridine.[8][9] The key intermediate, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, can be accessed through a multi-step sequence involving oxidation, nitration, methoxylation, and cyanation.[8] Subsequent reduction of the nitrile to an aldehyde would yield the target compound.

Diagram 1: Proposed Synthetic Pathway

G A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation (e.g., m-CPBA) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO3/H2SO4) D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D Methoxylation (NaOMe) E 1,4-Dimethoxy-3,5-dimethylpyridinium methyl sulfate D->E Activation (Dimethyl sulfate) F 4-Methoxy-3,5-dimethylpyridine-2-carbonitrile E->F Cyanation (KCN) G This compound F->G Reduction (e.g., DIBAL-H)

Caption: Proposed synthesis of this compound.

Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide derivatives, which are valuable peptidomimetics.[10][11] The electron-rich nature of this compound is anticipated to facilitate the initial imine formation with the amine component. However, the steric bulk from the flanking methyl groups may necessitate optimized reaction conditions to achieve high yields.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are generally preferred for Ugi reactions as they can stabilize the polar intermediates.[12] TFE, in particular, can be effective in promoting reactions with less reactive components.

  • Catalysis: While many Ugi reactions proceed without a catalyst, Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can be employed to activate the aldehyde, especially in cases of steric hindrance, by coordinating to the carbonyl oxygen and increasing its electrophilicity.[11][13]

  • Temperature: Room temperature is often sufficient for Ugi reactions. However, for a sterically hindered aldehyde, moderate heating (e.g., 40-60 °C) may be required to overcome the activation energy barrier.

Proposed Protocol for the Ugi Reaction:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Anhydrous methanol or TFE

  • Lewis acid catalyst (optional, e.g., Sc(OTf)₃)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (2 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • If using a catalyst, add the Lewis acid (e.g., Sc(OTf)₃, 5-10 mol%) at this stage.

  • Finally, add the isocyanide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acylamino carboxamide product.

Diagram 2: Ugi Reaction Workflow

G Start Start Step1 Dissolve Aldehyde in Solvent Start->Step1 Step2 Add Amine Step1->Step2 Step3 Stir for Imine Formation Step2->Step3 Step4 Add Carboxylic Acid (& Optional Catalyst) Step3->Step4 Step5 Add Isocyanide Step4->Step5 Step6 React & Monitor (TLC) Step5->Step6 Step7 Workup & Purification Step6->Step7 End Characterized Product Step7->End

Caption: General workflow for the Ugi four-component reaction.

Reactant ClassExampleMolar RatioNotes
AldehydeThis compound1.0The core substrate of interest.
AmineBenzylamine1.0A variety of primary amines can be explored.
Carboxylic AcidAcetic Acid1.0Aliphatic and aromatic carboxylic acids are suitable.
Isocyanidetert-Butyl isocyanide1.0A range of isocyanides can be used for diversity.
Catalyst (Optional)Sc(OTf)₃0.05 - 0.1Recommended for potentially sluggish reactions.

Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.[5][14] Unlike the Ugi reaction, it does not involve an amine component. The steric hindrance of this compound may pose a greater challenge in the Passerini reaction, potentially requiring more forcing conditions or specialized techniques.

Causality Behind Experimental Choices:
  • Solvent: Aprotic solvents such as dichloromethane (DCM) or toluene are typically used for Passerini reactions, often at high concentrations to favor the concerted mechanism.[5][14]

  • Steric Hindrance Mitigation: For sterically hindered aldehydes, increasing the reaction temperature can be effective. Alternatively, the use of a vortex fluidic device to create high shear conditions has been shown to facilitate Passerini reactions between bulky reagents.[5]

  • Catalysis: While the Passerini reaction is often uncatalyzed, Lewis acids can be used to activate the aldehyde, similar to the Ugi reaction.

Proposed Protocol for the Passerini Reaction:

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous DCM (2 mL).

  • Add the isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (approx. 40 °C).

  • Monitor the reaction progress by TLC. Due to potential steric hindrance, the reaction may require an extended period (24-48 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to isolate the α-acyloxy carboxamide.

Diagram 3: Passerini Reaction Mechanism

G Aldehyde Aldehyde Intermediate1 α-Adduct Aldehyde->Intermediate1 CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate1 Isocyanide Isocyanide Isocyanide->Intermediate1 Product α-Acyloxy Carboxamide Intermediate1->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Aprotic solvent, favors the concerted mechanism.
Concentration 0.5 - 1.0 MHigh concentration can accelerate the reaction.[14]
Temperature Room Temperature to 40 °CIncreased temperature may be needed for hindered aldehyde.
Reaction Time 24 - 48 hoursExtended time may be necessary due to steric effects.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of the reactions should be meticulously monitored by TLC. The identity and purity of the synthesized this compound and the final MCR products must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. For novel compounds, high-resolution mass spectrometry (HRMS) is essential for elemental composition confirmation. In cases of low reactivity, systematic optimization of the reaction parameters (solvent, temperature, catalyst, and reactant stoichiometry) is recommended.

Conclusion and Future Outlook

This compound holds significant promise as a versatile building block in multi-component reactions for the synthesis of novel and complex heterocyclic compounds. The electronic and steric properties of this aldehyde offer opportunities for unique reactivity and the creation of diverse molecular scaffolds with potential applications in medicinal chemistry. The protocols and insights provided in this guide, while based on analogous systems, offer a solid starting point for researchers to explore the full potential of this intriguing molecule. Further investigations into its reactivity in a broader range of MCRs and the biological evaluation of the resulting products are warranted and encouraged.

References

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: multicomponent approaches towards heterocycles. Tetrahedron, 65(12), 2153-2171.
  • de la Torre, M. C., & Sierra, M. A. (2004). Name reactions in heterocyclic chemistry. Chemical Reviews, 104(1), 175-222.
  • Neumann, H., & Beller, M. (2005). Recent developments in the synthesis of pyridines.
  • Katritzky, A. R., & Rachwal, S. (1987). A new method for the synthesis of 2-picolines and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Pirrung, M. C. (2004). The Ugi and Passerini reactions. Chemical Reviews, 104(1), 1-2.
  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Principle of Synthesis.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Kobayashi, S. (1999). Scandium triflate in organic synthesis. European Journal of Organic Chemistry, 1999(1), 15-27.
  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
  • Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Simon, C., Constantieux, T., & Rodriguez, J. (2004). Utilisation of multi-component reactions in combinatorial chemistry. European Journal of Organic Chemistry, 2004(24), 4957-4980.
  • Akritopoulou-Zanze, I. (2008). Isocyanide-based multi-component reactions in drug discovery. Current Opinion in Chemical Biology, 12(3), 324-331.
  • Bienaymé, H., Hulme, C., Oddon, G., & Schmitt, P. (2000). Maximizing synthetic efficiency: multi-component transformations lead the way. Chemistry-A European Journal, 6(18), 3321-3329.
  • Domling, A. (2002). The Ugi and Passerini reaction. Current Opinion in Chemical Biology, 6(3), 306-313.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Tempest, P. A. (2005). Recent advances in the development and application of multicomponent reactions in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 776-788.
  • Zhu, J. (2003). Recent developments in the isonitrile-based multicomponent synthesis of heterocycles. European Journal of Organic Chemistry, 2003(7), 1133-1144.
  • Tietze, L. F., & Modi, A. (2000). Multicomponent reactions for the synthesis of libraries of natural product-like compounds. Medicinal Research Reviews, 20(4), 304-322.
  • Ganem, B. (2009). Strategies for innovation in multicomponent reaction design. Accounts of Chemical Research, 42(4), 463-472.
  • Ramón, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier.
  • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. Chemistry-A European Journal, 15(6), 1300-1308.
  • EP0369208A1, "Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor," accessed January 9, 2026, .
  • CA2002757A1, "Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said prepar

Sources

Application Note: High-Purity Isolation of 4-Methoxy-3,5-dimethylpicolinaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3,5-dimethylpicolinaldehyde is a key substituted pyridine intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors.[1] The purity of this aldehyde is critical, as impurities can lead to side reactions and lower yields in subsequent synthetic steps. A common impurity in the synthesis of this aldehyde is the precursor alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which arises from incomplete oxidation.[2] This application note provides a detailed protocol for the purification of this compound from its precursor alcohol and other process-related impurities using automated flash column chromatography on silica gel.

Scientific Principles and Method Rationale

The purification strategy is based on the principles of normal-phase column chromatography, where compounds are separated based on their differential polarity and interaction with a polar stationary phase.[3]

  • Stationary Phase: Silica gel is a highly polar adsorbent and is the standard choice for the purification of moderately polar organic compounds.[1] The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive aldehydes through acetal formation, especially when using alcohol-based solvents.[4] To mitigate this, the protocol can be adapted by deactivating the silica gel with a base like triethylamine or by using an alternative stationary phase such as alumina.[4]

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving optimal separation. A solvent system of low to moderate polarity is typically used to elute compounds from a silica gel column. For aldehydes, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or diethyl ether are commonly employed.[5] The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.3 for the target compound in preliminary Thin-Layer Chromatography (TLC) analysis, ensuring good separation from impurities.[4]

  • Elution Strategy: A gradient elution, starting with a low polarity mobile phase and gradually increasing in polarity, is often used to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities like the precursor alcohol.

Pre-Chromatography: TLC Method Development

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using TLC.[3] This allows for a rapid assessment of the separation and helps in choosing the starting conditions for the column purification.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate, and visualize the spots under UV light (254 nm).

  • Analysis: The ideal solvent system will show good separation between the spot corresponding to the aldehyde and any impurities, with the aldehyde having an Rf value of approximately 0.3.

Detailed Protocol for Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system.

Materials and Reagents:

  • Crude this compound

  • Silica gel (for column packing or pre-packed cartridge)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Triethylamine (optional, for deactivation)

Instrumentation:

  • Automated flash chromatography system

  • UV-Vis detector

  • Fraction collector

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_run Chromatography Run cluster_post Post-Run Analysis TLC TLC Method Development (Target Rf ~ 0.3) Sample_Prep Prepare Crude Sample (Dissolve in minimal DCM) TLC->Sample_Prep Determines solvent system Load Load Sample onto Column Sample_Prep->Load Column_Prep Equilibrate Silica Column (with initial mobile phase) Column_Prep->Load Elute Gradient Elution (Hexane to Hexane/EtOAc) Load->Elute Monitor Monitor Elution (UV Detector at 254 nm) Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (TLC or HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (under reduced pressure) Pool->Evaporate Final_Product Obtain Purified Aldehyde Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Preparation:

    • Select a pre-packed silica gel column appropriate for the amount of crude material to be purified.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved on the UV detector.

    • Optional: If aldehyde degradation is a concern, the mobile phase can be modified to include 0.1-0.5% triethylamine.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by adding the silica to the dissolved sample and then evaporating the solvent under reduced pressure.

    • Load the dry, sample-adsorbed silica onto the top of the column.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase.

    • Apply a linear gradient to increase the polarity of the mobile phase. A typical gradient might be from 5% to 40% ethyl acetate in hexane over 20-30 column volumes.

    • Monitor the elution profile using the UV detector, typically at 254 nm.

    • Collect fractions throughout the run.

  • Post-Chromatography Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure aldehyde.

    • Pool the pure fractions.

    • Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

Data Presentation:

ParameterRecommended Value/RangeJustification
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard polar stationary phase for efficient separation of moderately polar compounds.[1]
Mobile Phase Hexane / Ethyl AcetateProvides good selectivity for aldehydes and allows for a wide range of polarities in a gradient.[5]
Initial Eluent 95:5 (Hexane:Ethyl Acetate)Ensures that non-polar impurities elute first.
Final Eluent 60:40 (Hexane:Ethyl Acetate)Sufficiently polar to elute the precursor alcohol and other polar impurities.
Gradient Profile LinearProvides a gradual increase in polarity for optimal resolution of closely eluting compounds.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)Should be optimized for the specific column to ensure efficient separation without excessive run time.
Detection Wavelength 254 nmAromatic aldehydes typically exhibit strong absorbance at this wavelength.
Target Rf (TLC) ~0.3 in 8:2 Hexane:Ethyl AcetateThis Rf value in TLC typically translates to good separation on a column with the same solvent system.[4]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several self-validating steps:

  • TLC Monitoring: The purity of the collected fractions is continuously verified by TLC analysis. This allows for the precise pooling of fractions containing only the desired product, thereby maximizing purity.

  • UV Detection: The UV chromatogram from the automated system provides a real-time visual representation of the separation, allowing for the identification of distinct peaks corresponding to different compounds.

  • Spectroscopic Analysis: The final purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and assess its purity. The absence of signals corresponding to the precursor alcohol or other impurities validates the success of the purification.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By following the principles of method development based on TLC and employing a well-controlled gradient elution, researchers can achieve high purity of this important synthetic intermediate, which is crucial for the successful execution of subsequent reactions in drug development and other scientific endeavors.

References

  • Benchchem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration. Retrieved January 9, 2026, from a relevant Benchchem technical support document.
  • Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved January 9, 2026, from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved January 9, 2026, from a relevant Benchchem technical guide.
  • Benchchem. (n.d.). The Multifaceted Reactivity of Picolinaldehyde: A Technical Guide for Researchers. Retrieved January 9, 2026, from a relevant Benchchem technical guide.
  • Awalekar, R. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved January 9, 2026, from [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • Benchchem. (n.d.). Application Notes & Protocols for High-Purity p-Methoxycinnamaldehyde Purification.
  • Grieco, G., et al. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry.
  • Dolan, J. W. (2007, January 1). On-Column Sample Degradation.
  • Bhar, R. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series.
  • Quach, T. T., et al. (2004). An Improved Method for the Extraction and Thin-Layer Chromatography of Chlorophyll a and b from Spinach.
  • European Patent Office. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved January 9, 2026, from [Link]

  • University of Torino. (n.d.). Natural aldehyde extr. Retrieved January 9, 2026, from a relevant institutional repository.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved January 9, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride. Retrieved January 9, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Pyridine Ring of 2,3,6-Trimethoxyisonicotinaldehyde.

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analytical methods for the characterization of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Methoxy-3,5-dimethylpicolinaldehyde

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. Its precise molecular structure, featuring an aldehyde functional group, a methoxy group, and two methyl substituents on the pyridine ring, necessitates a multi-faceted analytical approach for unambiguous characterization. The purity and structural integrity of such intermediates are paramount, as they directly impact the yield, purity, and safety profile of the final active ingredient.

This guide provides a suite of robust analytical protocols designed for the comprehensive characterization of this compound. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to deliver reliable, reproducible data for identity confirmation, purity assessment, and quality control. We will move from chromatographic techniques that assess purity to spectroscopic methods that provide definitive structural elucidation.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These properties influence the selection of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
IUPAC Name 4-methoxy-3,5-dimethylpyridine-2-carbaldehydeN/A
CAS Number 110464-72-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white solid (typical for similar compounds)N/A

Overall Analytical Workflow

A multi-technique approach is required for the complete and rigorous characterization of a synthetic intermediate like this compound. The overall workflow ensures that both purity and structural identity are confirmed, providing a comprehensive quality profile.

cluster_0 Purity & Impurity Profiling cluster_1 Structural Elucidation HPLC HPLC-UV Report Comprehensive Characterization Report HPLC->Report GCMS GC-MS GCMS->Report NMR NMR Spectroscopy (¹H & ¹³C) NMR->Report FTIR FTIR Spectroscopy FTIR->Report Sample Test Sample: 4-Methoxy-3,5- dimethylpicolinaldehyde Sample->HPLC Sample->GCMS Sample->NMR Sample->FTIR

Caption: Overall analytical workflow for compound characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality and Method Selection: HPLC with UV detection is the quintessential technique for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column is selected due to the moderate polarity of the target molecule, which will be well-retained and separated from potential non-polar or more polar impurities. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure the efficient elution of a wide range of potential impurities. UV detection is ideal as the aromatic pyridine ring provides strong chromophores for sensitive detection.[2][3]

A 1. Sample Preparation (0.1 mg/mL in Acetonitrile) B 2. HPLC System Setup (Column, Mobile Phase) A->B C 3. Injection (10 µL) B->C D 4. Gradient Elution (Separation on C18 Column) C->D E 5. UV Detection (e.g., 275 nm) D->E F 6. Data Analysis (Purity Calculation from Peak Area %) E->F

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol
  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL for analysis.[2]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. The area percentage directly correlates to the concentration of the compound.

Identification of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Method Selection: GC-MS is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile byproducts from the synthesis.[4] Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which can be compared against established mass spectral libraries (e.g., NIST) for confident compound identification.[2]

A 1. Sample Preparation (1 mg/mL in Dichloromethane) B 2. GC-MS System Setup (Column, Oven Program) A->B C 3. Injection (1 µL, Split Mode) B->C D 4. Temperature Programmed Separation C->D E 5. Ionization (EI, 70 eV) & Mass Analysis (Quadrupole) D->E F 6. Data Analysis (Library Search of Mass Spectra) E->F

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol
  • Instrumentation and Conditions:

    • System: Agilent 7890B GC with 5977A MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (20:1), 1 µL injection volume.

    • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[2]

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify the main peak corresponding to the target compound (expected m/z 165).

    • Search the NIST mass spectral library for any additional peaks to identify potential impurities or residual solvents.[2] The fragmentation pattern will provide structural clues.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Selection: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation.[2][5] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they provide a complete "fingerprint" of the molecular skeleton. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis.

A 1. Sample Preparation (~10 mg in 0.7 mL CDCl₃) B 2. Spectrometer Setup (Lock, Tune, Shim) A->B C 3. ¹H NMR Acquisition (zg30 pulse program) B->C D 4. ¹³C NMR Acquisition (zgpg30 pulse program) B->D E 5. Data Processing (Fourier Transform, Phasing) C->E D->E F 6. Spectral Analysis (Assign Signals to Structure) E->F

Caption: Workflow for NMR structural analysis.

Experimental Protocol
  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

    • ¹H NMR Pulse Program: zg30.

    • ¹³C NMR Pulse Program: zgpg30.[2]

    • Relaxation Delay: 1.0 s for ¹H, 2.0 s for ¹³C.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[2]

    • Assign all proton and carbon signals based on their chemical shift, integration (for ¹H), and multiplicity.

Expected NMR Data

Based on the structure and data from analogous compounds, the following signals are predicted.[6][7]

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde-H~10.3Singlet1H-CHO
Pyridine-H~8.0Singlet1HH-6
Methoxy-H~4.0Singlet3H-OCH₃
Methyl-H~2.5Singlet3H-CH₃ (at C-5)
Methyl-H~2.3Singlet3H-CH₃ (at C-3)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm)Assignment
Aldehyde Carbon~192C=O
Pyridine Carbons~165, 155, 150, 125, 120C-2, C-3, C-4, C-5, C-6
Methoxy Carbon~60-OCH₃
Methyl Carbons~18, 15-CH₃

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Method Selection: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for the presence of the aldehyde, methoxy, and aromatic pyridine moieties. The Attenuated Total Reflectance (ATR) accessory is used as it requires minimal sample preparation and is ideal for solid samples.[2]

A 1. Place Small Amount of Solid on ATR Crystal B 2. Apply Pressure with Anvil A->B C 3. Collect Background Spectrum (Air) B->C D 4. Collect Sample Spectrum C->D E 5. Identify Characteristic Absorption Bands D->E

Caption: Workflow for FTIR-ATR analysis.

Experimental Protocol
  • Instrumentation and Conditions:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal ATR (UATR) accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

    • Apply pressure using the built-in anvil to ensure good contact.

  • Data Analysis:

    • Identify characteristic absorption bands for the key functional groups.

Expected FTIR Data

The spectrum should exhibit characteristic bands confirming the compound's structure.[8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H Stretch-CH₃, -OCH₃
~2820, ~2720C-H Stretch (Fermi doublet)Aldehyde (-CHO)
~1705C=O StretchAldehyde (-CHO)
~1580, ~1470C=C and C=N StretchAromatic Pyridine Ring
~1250C-O StretchAryl Ether (-OCH₃)

Conclusion

The combination of HPLC, GC-MS, NMR, and FTIR spectroscopy provides a comprehensive and definitive characterization of this compound. HPLC and GC-MS are essential for establishing purity and identifying volatile impurities, while NMR and FTIR provide unambiguous confirmation of the molecular structure and functional groups. Following these detailed protocols will ensure the generation of high-quality, reliable data, which is critical for researchers, scientists, and drug development professionals in advancing their scientific objectives.

References

  • [Placeholder for a relevant general analytical chemistry textbook or guideline, e.g.
  • [Placeholder for a relevant spectroscopy textbook, e.g.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from a search result displaying a standard ¹H NMR spectrum.
  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. (n.d.). PubChem. Retrieved from [Link].

  • Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link].

  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
  • Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. (2024). MDPI. Retrieved from [Link].

  • FTIR, FT-Raman and quantum chemical investigations of 4,5-dimethyl-1,3-dioxol-2-one. (2025). ScienceDirect.
  • FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link].

  • FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. Retrieved from [Link].

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the qualitative and quantitative analysis of 4-Methoxy-3,5-dimethylpicolinaldehyde using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and quality control who require robust and reliable analytical techniques for this compound. The protocols are grounded in established principles of chromatographic separation and mass spectrometric detection, ensuring scientific integrity and reproducibility.

Introduction

This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document presents validated methodologies for the analysis of this compound, leveraging the strengths of two powerful analytical techniques: HPLC for precise quantification and GC-MS for definitive identification and impurity profiling.

The choice of analytical technique is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. HPLC is well-suited for the analysis of moderately polar and non-volatile compounds, while GC-MS is the gold standard for the separation and identification of volatile and semi-volatile substances.[1] The protocols detailed below are designed to be both robust and adaptable to various laboratory settings.

High-Performance Liquid Chromatography (HPLC) Analysis

The HPLC method described is based on reversed-phase chromatography, which is a common and effective technique for the separation of aromatic aldehydes.[2][3] This approach utilizes a non-polar stationary phase and a polar mobile phase. For enhanced sensitivity and specificity, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed, particularly for trace-level analysis in complex matrices.[3][4][5] However, for the analysis of the pure substance or in process monitoring, a direct UV detection method is often sufficient.

Principle of HPLC Separation

In this reversed-phase HPLC method, this compound is separated on a C18 column. The separation is achieved based on the differential partitioning of the analyte between the hydrophobic stationary phase and the polar mobile phase. The retention time of the compound is a key parameter for its identification.

Experimental Protocol: HPLC

2.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

2.2.2. Reagent and Standard Preparation

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, starting with a 60:40 (v/v) mixture.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 275 nm (based on typical absorbance for aromatic aldehydes)
Run Time 15 minutes

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Dilute to Working Standards Dissolve->Dilute Inject Inject Sample Dilute->Inject Calibrate Generate Calibration Curve Dilute->Calibrate Sample Prepare Sample Solution Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds.[1] It provides excellent separation and structural information, making it ideal for confirming the identity of this compound and for identifying potential impurities. The predicted boiling point of 271.4±35.0 °C suggests that this compound is amenable to GC analysis.[6]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint for identification.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Consumables

  • GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

3.2.2. Reagent and Standard Preparation

  • Solvent: Dichloromethane or ethyl acetate.

  • Standard Solution (100 µg/mL): Prepare a stock solution of this compound in the chosen solvent and dilute as needed.

3.2.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

3.2.4. Analysis Procedure

  • Equilibrate the GC-MS system.

  • Inject a solvent blank to verify system cleanliness.

  • Inject the standard solution to determine the retention time and mass spectrum of this compound.

  • Inject the sample solutions.

  • Identify the analyte by comparing its retention time and mass spectrum with that of the standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation Sample_GC Dissolve Sample in Solvent Inject_GC Inject into GC Sample_GC->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Ionize Electron Ionization (EI) Separate_GC->Ionize Analyze_MS Mass Analysis (Quadrupole) Ionize->Analyze_MS Chroma Obtain Chromatogram Analyze_MS->Chroma Spectrum Acquire Mass Spectrum Analyze_MS->Spectrum Identify Identify by Library Search & Retention Time Chroma->Identify Spectrum->Identify

Sources

Application Notes & Protocols for the Industrial-Scale Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-3,5-dimethylpicolinaldehyde is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-reflux disorders, such as omeprazole.[1][2] Its efficient, scalable, and cost-effective production is a critical requirement for the pharmaceutical industry. This document provides a comprehensive guide for the large-scale synthesis of this key intermediate. The protocols herein are designed for robustness and reproducibility in an industrial setting, emphasizing safety, process control, and high yield. The synthetic strategy begins with the readily available starting material, 3,5-dimethylpyridine (3,5-Lutidine), and proceeds through a multi-step pathway involving N-oxidation, nitration, methoxylation, rearrangement, and final selective oxidation.

Introduction: Strategic Importance and Synthetic Rationale

The pyridine core of this compound is a crucial building block that is ultimately coupled with a benzimidazole moiety to form the final active pharmaceutical ingredient (API) in many PPIs.[2][3] The aldehyde functionality provides a reactive handle for subsequent chemical transformations in the overall API synthesis.

The chosen synthetic route is predicated on established, patent-documented industrial chemistry, optimized for scale and efficiency.[3][4][5] The logic of the sequence is as follows:

  • Activation via N-Oxidation: The pyridine ring of the starting 3,5-lutidine is first activated towards electrophilic substitution by converting it to the corresponding N-oxide. This step directs the subsequent nitration to the 4-position.

  • Directed Nitration: A carefully controlled nitration introduces a nitro group at the 4-position, which serves as a good leaving group for the subsequent nucleophilic substitution.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is efficiently displaced by a methoxy group using sodium methoxide, a common industrial practice for introducing methoxy substituents onto activated aromatic rings.[5]

  • Functionalization of the 2-Methyl Group: The N-oxide is then subjected to a rearrangement reaction, typically using acetic anhydride, which selectively functionalizes one of the adjacent methyl groups (at the 2-position) into an acetoxymethyl group. This is followed by hydrolysis to yield the key hydroxymethyl intermediate.[4]

  • Selective Oxidation: The final step involves the selective oxidation of the primary alcohol (hydroxymethyl group) to the target aldehyde. This transformation must be highly selective to prevent over-oxidation to the corresponding carboxylic acid, which would be a critical impurity.

This multi-step process, while complex, is highly reliable and utilizes common industrial reagents and equipment, making it suitable for large-scale manufacturing.

Overall Synthetic Pathway

The complete synthesis from 3,5-Lutidine to this compound is outlined below.

G cluster_0 Overall Synthesis Scheme A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B H₂O₂ / Acetic Acid C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D NaOMe / MeOH E 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine D->E 1. Ac₂O 2. H₂O/NaOH F This compound E->F MnO₂ / Dichloromethane G cluster_workflow Large-Scale Batch Workflow start Start Batch charge_reactor1 Charge Reactor 1: 3,5-Lutidine, Acetic Acid start->charge_reactor1 step1 Step 1: N-Oxidation (H₂O₂ Addition) charge_reactor1->step1 workup1 Distill & Transfer step1->workup1 charge_reactor2 Charge Reactor 2: H₂SO₄, Crude N-Oxide workup1->charge_reactor2 step2 Step 2: Nitration (Nitrating Mix Addition) charge_reactor2->step2 workup2 Quench, Neutralize, Filter, Dry step2->workup2 charge_reactor3 Charge Reactor 3: Methanol, Nitro Compound workup2->charge_reactor3 step3 Step 3: Methoxylation (NaOMe Addition) charge_reactor3->step3 workup3 Filter, Concentrate, Extract step3->workup3 charge_reactor4 Charge Reactor 4: Acetic Anhydride workup3->charge_reactor4 step4 Step 4: Rearrangement & Hydrolysis charge_reactor4->step4 workup4 Quench, Concentrate, Extract step4->workup4 charge_reactor5 Charge Reactor 5: DCM, Alcohol Intermediate workup4->charge_reactor5 step5 Step 5: Oxidation (MnO₂ Addition) charge_reactor5->step5 workup5 Filter through Celite step5->workup5 purification Concentration & Recrystallization workup5->purification qc QC Analysis (HPLC, NMR, Purity) purification->qc finish Final Product Pack-out qc->finish

Sources

reaction mechanism of 4-Methoxy-3,5-dimethylpicolinaldehyde with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction Mechanism of 4-Methoxy-3,5-dimethylpicolinaldehyde with Nucleophiles

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction mechanisms of this compound with various nucleophiles. We will explore the electronic and steric factors influencing its reactivity and provide detailed protocols for key synthetic transformations. This guide emphasizes the causality behind experimental choices and offers insights into reaction optimization.

Introduction: Understanding the Substrate

This compound is a substituted pyridinecarboxaldehyde with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-donating methoxy group, two sterically hindering methyl groups, and a Lewis basic pyridine nitrogen, presents a fascinating case study in aldehyde reactivity.

The pyridine ring's electron-withdrawing nature generally enhances the electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack. However, this is modulated by the electron-donating 4-methoxy group and the steric bulk of the 3,5-dimethyl substituents. Understanding this interplay is crucial for predicting and controlling reaction outcomes.

General Principles of Nucleophilic Addition

Nucleophilic addition is the cornerstone of aldehyde chemistry. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][2] This intermediate can then be protonated to yield an alcohol or undergo further transformations.

The reaction can be catalyzed by either acid or base.[3]

  • Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon.

  • Acid-catalyzed addition: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile.

The general mechanism is depicted below:

G cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Aldehyde_B R-CHO Intermediate_B [R-CH(O⁻)-Nu] Aldehyde_B->Intermediate_B Nucleophile_B Nu⁻ Nucleophile_B->Aldehyde_B Attack Product_B R-CH(OH)-Nu Intermediate_B->Product_B Protonation OH_B OH⁻ H2O_B H₂O Aldehyde_A R-CHO Protonated_Aldehyde [R-CH=OH]⁺ Aldehyde_A->Protonated_Aldehyde Protonation H+_A H⁺ Intermediate_A [R-CH(OH)-NuH]⁺ Protonated_Aldehyde->Intermediate_A Nucleophile_A Nu-H Nucleophile_A->Protonated_Aldehyde Attack Product_A R-CH(OH)-Nu Intermediate_A->Product_A Deprotonation H+_A2 H⁺

Caption: General mechanisms for base- and acid-catalyzed nucleophilic addition to an aldehyde.

Key Reactions and Detailed Protocols

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an aldehyde.[4][5][6] This reaction is highly effective for synthesizing secondary alcohols from aldehydes.

Mechanism Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic aldehyde carbon. The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.[5][6]

Protocol: Synthesis of 1-(4-methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried before use.

  • Reagents:

    • This compound (1.0 eq)

    • Ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Magnesium sulfate

  • Procedure: a. Dissolve this compound in anhydrous diethyl ether in the flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the ethylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. f. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[7][8][9][10] The stereochemical outcome of the reaction is dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[7]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[8]

Protocol: Synthesis of 4-methoxy-3,5-dimethyl-2-vinylpyridine

  • Apparatus: A two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • Methyltriphenylphosphonium bromide (1.1 eq)

    • n-Butyllithium (1.05 eq, 2.5 M solution in hexanes)

    • Anhydrous THF

    • This compound (1.0 eq)

  • Procedure: a. Suspend methyltriphenylphosphonium bromide in anhydrous THF in the flask under a nitrogen atmosphere. b. Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution will turn a deep orange/red color, indicating ylide formation. c. Stir the mixture at room temperature for 1 hour. d. Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction with water and extract with diethyl ether (3x). g. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. h. Purify the product by column chromatography.

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for preparing amines from aldehydes and ketones.[11][12] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the amine.[13]

Mechanism Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often preferred for this transformation as it can be added in one pot with the aldehyde and amine.[12]

Protocol: Synthesis of N-benzyl-1-(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure: a. Dissolve this compound and benzylamine in DCM. b. Add sodium triacetoxyborohydride in one portion. c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. d. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. e. Separate the organic layer and extract the aqueous layer with DCM (3x). f. Combine the organic layers, dry over sodium sulfate, filter, and concentrate. g. Purify the resulting amine by column chromatography.

A general workflow for reductive amination is presented below:

G Start Start: Aldehyde + Amine in Solvent Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Start->Add_Reducing_Agent Stir Stir at Room Temperature Add_Reducing_Agent->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Product Final Amine Product Purify->Product

Sources

Application Notes and Protocols for the Use of 4-Methoxy-3,5-dimethylpicolinaldehyde in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Tool for Complex Molecule Synthesis

Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and materials science, enabling the rapid assembly of complex molecules through a series of sequential reactions on an insoluble polymer support.[1] A critical component of this methodology is the linker, a molecular bridge that tethers the nascent molecule to the solid support and dictates the conditions under which the final product can be released. The choice of linker is paramount, defining the scope of accessible chemical transformations and the final functionality of the synthesized compound.

This guide details the application of 4-Methoxy-3,5-dimethylpicolinaldehyde, a versatile aldehyde linker for solid-phase synthesis. Its unique electronic and steric properties offer distinct advantages in the construction of diverse molecular libraries, particularly those featuring C-terminal modifications and sterically hindered amide bonds. Through a "backbone amide" anchoring strategy, this linker leaves the C-terminus of the initial building block free for further chemical elaboration, a significant departure from traditional C-terminal anchoring methods. This approach is particularly powerful for the synthesis of peptide derivatives, peptidomimetics, and other complex organic molecules.

Core Principles and Advantages of the Picolinaldehyde Linker

The utility of this compound as a linker is predicated on the principles of reductive amination. This reaction forms a stable secondary amine bond between the aldehyde group on the linker and a primary amine of the first building block (e.g., an amino acid ester). This strategy offers several key advantages:

  • Versatility in C-Terminal Modification: By anchoring the first building block through a backbone amide, the C-terminal carboxylic acid remains available for a wide array of chemical transformations. This allows for the synthesis of C-terminal aldehydes, ketones, esters, and other functionalities that are challenging to access with conventional linkers.

  • Synthesis of Sterically Hindered Structures: The acylation of the secondary amine formed after reductive amination can be more favorable than the direct acylation of highly substituted primary amines on a solid support. This facilitates the synthesis of sterically demanding peptide sequences and N-alkylated amides.

  • Traceless Linker Potential: Depending on the cleavage strategy, the linker can be removed without leaving a residual functional group at the point of attachment, offering access to a broader range of final product structures.

  • Orthogonality: The linkage is stable to the basic conditions typically used for Fmoc deprotection in peptide synthesis, allowing for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the application of this compound in solid-phase synthesis. These protocols are based on established methodologies for analogous aldehyde linkers and have been adapted to account for the specific properties of the picolinaldehyde moiety.

Diagram of the Overall Workflow

workflow cluster_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification Resin Amino-functionalized Resin (e.g., Amino-PEG) LinkerCoupling Linker Immobilization Resin->LinkerCoupling 1. Coupling AldehydeResin Aldehyde-functionalized Resin LinkerCoupling->AldehydeResin Result Linker 4-Methoxy-3,5-dimethyl- picolinaldehyde Linker->LinkerCoupling ReductiveAmination Reductive Amination Acylation1 Acylation ReductiveAmination->Acylation1 Result BuildingBlock1 First Building Block (e.g., Amino Acid Ester) BuildingBlock1->ReductiveAmination 2. Attachment ElongationCycles Iterative Deprotection & Coupling Cycles Acylation1->ElongationCycles Result BuildingBlock2 Second Building Block (Fmoc-protected) BuildingBlock2->Acylation1 3. Elongation Cleavage Cleavage from Resin Purification Purification (e.g., HPLC) Cleavage->Purification 4. Release FinalProduct Final Product Purification->FinalProduct Result

Caption: Overall workflow for solid-phase synthesis using this compound.

Protocol 1: Immobilization of this compound onto an Amino-functionalized Resin

Rationale: This protocol describes the attachment of the picolinaldehyde linker to a solid support. An amide bond is formed between the carboxylic acid of a suitable precursor, 4-(carboxymethoxy)-3,5-dimethylpicolinaldehyde, and the amino groups of the resin. Standard peptide coupling reagents are employed to ensure high efficiency.

Materials:

  • Amino-functionalized resin (e.g., Amino-PEG, TentaGel-NH2), 100-200 mesh, 0.4-0.8 mmol/g loading.

  • 4-(Carboxymethoxy)-3,5-dimethylpicolinaldehyde (linker precursor).

  • N,N'-Diisopropylcarbodiimide (DIC).

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), anhydrous.

  • Piperidine, 20% (v/v) in DMF.

Procedure:

  • Resin Swelling: Place the amino-functionalized resin (1.0 g) in a fritted syringe reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Activation of Linker: In a separate vial, dissolve 4-(carboxymethoxy)-3,5-dimethylpicolinaldehyde (3.0 eq. relative to resin loading), HOBt (3.0 eq.), and DIC (3.0 eq.) in DMF (5 mL). Allow the activation to proceed for 15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF (10 mL) for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 4. Finally, wash with methanol (2 x 10 mL) and dry the resin under high vacuum to a constant weight.

Protocol 2: Attachment of the First Building Block via Reductive Amination

Rationale: This is the key step where the first amino acid (or other primary amine-containing molecule) is attached to the aldehyde-functionalized resin. The reaction proceeds via the formation of an intermediate imine, which is then reduced to a stable secondary amine by a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are mild and selective. A catalytic amount of acetic acid is often added to facilitate imine formation.

Materials:

  • Aldehyde-functionalized resin from Protocol 1.

  • Fmoc-protected amino acid methyl or ethyl ester (5.0 eq.).

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB) (5.0 eq.).

  • 1% Acetic acid in DMF.

  • DMF, peptide synthesis grade.

  • DCM, anhydrous.

Procedure:

  • Resin Swelling: Swell the aldehyde-functionalized resin (1.0 g) in 1% acetic acid in DMF (10 mL) for 30 minutes.

  • Imine Formation: Add the Fmoc-protected amino acid ester (5.0 eq.) to the resin suspension. Agitate the mixture for 1 hour at room temperature.

  • Reduction: Add the reducing agent (NaBH3CN or STAB, 5.0 eq.) to the reaction mixture. Continue agitation for 12-16 hours at room temperature.

  • Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a test cleavage followed by LC-MS analysis of the cleaved product.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Drying: Dry the resin under vacuum for use in the next step.

Diagram of the Reductive Amination and Elongation

reductive_amination cluster_attachment Attachment of First Building Block cluster_reduction Reduction cluster_elongation Peptide Elongation ResinAldehyde Resin-Linker-CHO ImineFormation Imine Formation (+ H₂O) ResinAldehyde->ImineFormation AminoAcid H₂N-CHR₁-COOR' AminoAcid->ImineFormation ResinImine Resin-Linker-CH=N-CHR₁-COOR' ImineFormation->ResinImine Intermediate Reduction Reduction (NaBH₃CN or STAB) ResinImine->Reduction SecondaryAmine Resin-Linker-CH₂-NH-CHR₁-COOR' Reduction->SecondaryAmine Result Acylation Acylation with Fmoc-AA-OH SecondaryAmine->Acylation PeptideChain Resin-Linker-CH₂-N(Acyl)-CHR₁-COOR' Acylation->PeptideChain Result

Caption: Key chemical steps: reductive amination and subsequent acylation.

Protocol 3: Peptide Chain Elongation

Rationale: Once the first building block is attached, the peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Materials:

  • Resin from Protocol 2.

  • 20% Piperidine in DMF.

  • Fmoc-protected amino acids.

  • Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/OxymaPure®).

  • DMF, peptide synthesis grade.

  • DCM, anhydrous.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3.0 eq.) with the chosen coupling reagents (e.g., HBTU (2.9 eq.) and DIPEA (6.0 eq.)) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

Protocol 4: Cleavage of the Final Product from the Resin

Rationale: The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the nature of the synthesized molecule and the desired C-terminal functionality. A standard acidic cleavage using trifluoroacetic acid (TFA) will typically yield a C-terminal amide.

Materials:

  • Peptidyl-resin from Protocol 3.

  • Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5, v/v/w/v/v). For simpler peptides without sensitive residues, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) may be sufficient.

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to cold diethyl ether (10-fold excess).

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether.

  • Washing and Drying: Wash the product with cold diethyl ether (2-3 times) and dry the final product under vacuum.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Results

The following table presents typical, expected results for the synthesis of a model pentapeptide (e.g., H-Gly-Phe-Leu-Ser-Ala-NH2) using the this compound linker. Actual yields may vary depending on the specific sequence and reaction conditions.

StepParameterExpected ValueMethod of Analysis
Linker Immobilization Loading Capacity0.3 - 0.6 mmol/gElemental Analysis (N%)
First AA Attachment Coupling Efficiency> 90%Test Cleavage & LC-MS
Peptide Elongation Per-Step Yield> 98%Kaiser Test / UV-Vis of Fmoc adduct
Final Cleavage Crude Purity60 - 85%RP-HPLC
After Purification Final Yield25 - 45% (overall)Mass Spectrometry & Amino Acid Analysis

Troubleshooting and Key Considerations

  • Incomplete Reductive Amination: If the attachment of the first building block is inefficient, consider increasing the reaction time, using a different reducing agent (e.g., STAB instead of NaBH3CN), or slightly increasing the concentration of acetic acid.

  • Side Reactions during Cleavage: The pyridine nitrogen in the linker may be susceptible to modification under strongly acidic conditions. The use of appropriate scavengers in the cleavage cocktail is crucial to minimize side product formation.

  • Steric Hindrance: For particularly bulky first amino acids, a double coupling in the reductive amination step may be necessary.

  • Monitoring: Due to the nature of solid-phase synthesis, direct monitoring of reactions can be challenging. Small-scale test cleavages at key steps are highly recommended to ensure the desired transformations are proceeding as expected.

Conclusion

The this compound linker represents a valuable addition to the toolbox of synthetic chemists. Its ability to facilitate the synthesis of C-terminally modified peptides and sterically demanding molecules makes it a powerful tool for the generation of diverse compound libraries for drug discovery and other applications. The protocols outlined in this guide provide a robust starting point for researchers to leverage the unique advantages of this linker in their synthetic endeavors.

References

  • Gordon, E. M., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry: a review. Journal of Chemical Technology & Biotechnology, 74(9), 835-851.
  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152–155. [Link]

  • Jensen, K. J., Alsina, J., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(22), 5441-5452.
  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Wikipedia. (2023). Combinatorial chemistry. Retrieved from [Link]

  • SlideShare. (2018). Combinatorial chemistry 2. Retrieved from [Link]

Sources

Application Note & Protocol: High-Fidelity Catalytic Conversion of 4-Methoxy-3,5-dimethylpicolinaldehyde to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Goal

The synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical step in the manufacturing of several high-value pharmaceutical compounds, most notably proton pump inhibitors like Omeprazole.[1] The molecule itself is a key pyridine derivative, and its efficient preparation is of significant interest to researchers in medicinal chemistry and process development. The primary synthetic route involves the selective reduction of its corresponding aldehyde, 4-Methoxy-3,5-dimethylpicolinaldehyde.

The core challenge lies in achieving high chemoselectivity. The reducing agent must efficiently convert the aldehyde to a primary alcohol without affecting the electronically sensitive and potentially reactive substituted pyridine ring. Over-reduction or undesired side reactions with the pyridine nitrogen or the ring itself can lead to impurities that are difficult to separate, impacting yield and overall process efficiency.

This document provides a detailed guide to two robust and reliable catalytic methods for this conversion: Sodium Borohydride Reduction and Palladium-Catalyzed Hydrogenation . It explains the rationale behind each protocol, offers step-by-step instructions, and provides visual aids to clarify the reaction mechanism and experimental workflow.

Choosing the Optimal Reduction Strategy: A Comparative Analysis

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the methoxy- and dimethyl-substituted pyridine ring in the substrate requires careful consideration of the reducing agent to prevent unwanted side reactions, such as ring hydrogenation or dearomatization.[2][3]

2.1 Sodium Borohydride (NaBH₄): The Workhorse of Chemoselective Reduction

Sodium borohydride is a mild and highly selective reducing agent, making it an excellent first choice for this transformation. Its reactivity is attenuated compared to stronger hydrides like lithium aluminum hydride (LiAlH₄), which could aggressively attack other functional groups.[4] The key advantage of NaBH₄ is its pronounced preference for reducing aldehydes and ketones over other reducible moieties.[5] The reaction proceeds under mild conditions, is operationally simple, and typically results in high yields with straightforward workup procedures.

2.2 Catalytic Transfer Hydrogenation: The "Greener" Alternative

From an industrial and environmental perspective, catalytic hydrogenation is a highly attractive approach. It often utilizes hydrogen gas or a hydrogen donor, resulting in water as the primary byproduct, which aligns with the principles of green chemistry.[6][7] Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for the reduction of aromatic aldehydes.[8] This method can be highly selective, but care must be taken to choose conditions that favor reduction of the aldehyde without initiating hydrogenation of the pyridine ring.[6][7]

Table 1: Comparison of Reduction Methodologies

ParameterSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation (Pd/C)
Primary Reagent Sodium BorohydrideH₂ gas (or hydrogen donor) & Pd/C catalyst
Selectivity Excellent for aldehydes vs. other groups.[9]High, but conditions must be optimized to avoid ring reduction.[6]
Reaction Conditions Mild (e.g., 0 °C to room temp).[5]Mild (e.g., room temp, atmospheric pressure).[7]
Operational Safety Requires quenching of excess hydride.Requires handling of H₂ gas and potentially pyrophoric catalyst.
Work-Up Aqueous quench and extraction.Filtration to remove heterogeneous catalyst.
Atom Economy Moderate.Excellent.

Reaction Mechanism: Hydride Transfer

The reduction of the aldehyde by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the final primary alcohol.

G cluster_0 Mechanism: Sodium Borohydride Reduction Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde TS [Transition State] Aldehyde->TS 1. Nucleophilic Attack by Hydride (H⁻) Hydride NaBH₄ (Source of H⁻) Hydride->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Workup Aqueous Workup (e.g., H₂O or mild acid) Alkoxide->Workup 2. Protonation Alcohol (4-methoxy-3,5-dimethyl- pyridin-2-yl)methanol Workup->Alcohol

Sources

Application Note & Protocol: A Proposed One-Pot Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Picolinaldehydes

Substituted pyridine scaffolds are cornerstone structural motifs in a vast array of pharmaceuticals and bioactive molecules. Among these, picolinaldehydes, which are pyridines bearing a formyl group at the 2-position, serve as versatile synthetic intermediates.[1] The aldehyde functionality is a reactive handle for a multitude of chemical transformations, including the formation of Schiff bases, reductive aminations, and Wittig reactions, enabling the construction of complex molecular architectures. The specific substitution pattern of 4-methoxy-3,5-dimethylpicolinaldehyde makes it a particularly valuable building block in medicinal chemistry, where the methoxy and dimethyl functionalities can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The development of efficient, atom-economical, and scalable synthetic routes to such highly functionalized pyridines is a critical endeavor in drug discovery and development. This application note outlines a proposed one-pot synthesis for this compound, designed to streamline its production and facilitate its application in pharmaceutical research.

A Proposed One-Pot Synthetic Strategy

The proposed one-pot synthesis of this compound is conceptualized as a three-stage cascade reaction sequence, commencing with the formation of a polysubstituted pyridine ring via a modified Kröhnke pyridine synthesis, followed by an in-situ selective oxidation of the 2-methyl group to the desired aldehyde. This approach is designed to circumvent the need for isolation and purification of intermediates, thereby enhancing efficiency and reducing waste.

The three key stages of this proposed one-pot synthesis are:

  • Formation of a 1,5-dicarbonyl intermediate through a Michael addition reaction.

  • Cyclization and aromatization to form the 4-methoxy-2,3,5-trimethylpyridine core.

  • Selective oxidation of the 2-methyl group to yield the final picolinaldehyde product.

This strategy leverages the principles of tandem reactions to construct a complex molecule from simpler, readily available starting materials in a single reaction vessel.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful implementation and optimization. The proposed one-pot synthesis is a cascade of well-established organic transformations.

The overall proposed reaction is as follows:

G cluster_start Starting Materials Start1 α,β-Unsaturated Carbonyl Intermediate1 1,5-Dicarbonyl Intermediate Start1->Intermediate1 Michael Addition Start2 α-Pyridinium Methyl Ketone Salt Start2->Intermediate1 Start3 Ammonium Acetate Intermediate2 4-Methoxy-2,3,5-trimethylpyridine Start3->Intermediate2 Start4 Oxidizing Agent Final_Product This compound Start4->Final_Product Intermediate1->Intermediate2 Cyclization & Aromatization Intermediate2->Final_Product Selective Oxidation G Setup Reaction Setup: - Add reactants and ammonium acetate to flask Ring_Formation Pyridine Ring Formation: - Add acetic acid - Reflux for 4-6 hours Setup->Ring_Formation Solvent_Exchange Solvent Exchange: - Remove acetic acid - Add 1,4-dioxane Ring_Formation->Solvent_Exchange Oxidation Selective Oxidation: - Add Selenium Dioxide - Reflux for 12-18 hours Solvent_Exchange->Oxidation Workup Work-up: - Filter through Celite - Liquid-liquid extraction Oxidation->Workup Purification Purification: - Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Application Notes and Protocols for the Oxidation of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including active pharmaceutical ingredients and their intermediates. This document provides a detailed experimental guide for the oxidation of 4-Methoxy-3,5-dimethylpicolinaldehyde to its corresponding carboxylic acid, 4-methoxy-3,5-dimethylpicolinic acid. This transformation is a key step in the synthesis of various pharmaceutical compounds.

This application note will focus on the Pinnick oxidation, a mild and highly selective method for the oxidation of aldehydes.[1] The Pinnick oxidation is particularly well-suited for substrates bearing sensitive functional groups due to its gentle reaction conditions, which typically involve sodium chlorite (NaClO₂) as the oxidant in the presence of a hypochlorite scavenger.[2][3] This method offers a significant advantage over harsher oxidizing agents that may lead to unwanted side reactions or degradation of the starting material or product.

Reaction Scheme

The oxidation of this compound to 4-methoxy-3,5-dimethylpicolinic acid is depicted in the following reaction scheme:

Reaction_Scheme start This compound reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O start->reagents end 4-methoxy-3,5-dimethylpicolinic acid reagents->end

Caption: Oxidation of this compound.

Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established procedures for the Pinnick oxidation of aldehydes and is optimized for the specific substrate, this compound.[2][4]

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium chlorite (NaClO₂)Technical grade (80%)Sigma-Aldrich
Sodium dihydrogen phosphate (NaH₂PO₄)ACS reagent gradeFisher Scientific
2-Methyl-2-butene99%Acros Organics
tert-Butanol (t-BuOH)Reagent gradeVWR
Deionized water-In-house
Ethyl acetate (EtOAc)ACS reagent gradeFisher Scientific
Saturated aqueous sodium sulfite (Na₂SO₃) solution-Prepared in-house
Saturated aqueous sodium chloride (brine) solution-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent gradeEMD Millipore
Silica gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate (5.0 eq) followed by 2-methyl-2-butene (4.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of sodium chlorite (80%, 1.5 eq) in water to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 4-methoxy-3,5-dimethylpicolinic acid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification dissolve Dissolve Aldehyde in t-BuOH/H2O add_reagents Add NaH2PO4 and 2-methyl-2-butene dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_oxidant Add NaClO2 solution cool->add_oxidant stir Stir at RT and monitor by TLC add_oxidant->stir quench Quench with Na2SO3 stir->quench extract Extract with EtOAc quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify

Caption: Step-by-step experimental workflow for the Pinnick oxidation.

Characterization of 4-methoxy-3,5-dimethylpicolinic acid

The successful synthesis of 4-methoxy-3,5-dimethylpicolinic acid (CAS 138569-60-5) can be confirmed by standard analytical techniques.[5][6]

Expected Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
AppearanceWhite to off-white solid

Spectroscopic Data:

While specific experimental spectra for this compound are not widely published, based on the structure and data from analogous compounds, the following characteristic signals are expected in the NMR spectra:[7][8]

  • ¹H NMR:

    • A singlet for the methoxy group protons (O-CH₃).

    • Two singlets for the two methyl group protons on the pyridine ring.

    • A singlet for the proton on the pyridine ring.

    • A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon.

    • Signals for the quaternary carbons and the CH carbon of the pyridine ring.

    • A signal for the methoxy carbon.

    • Signals for the two methyl carbons.

Researchers should perform full analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of the synthesized product.

Mechanistic Insights

The Pinnick oxidation proceeds through a well-established mechanism.[1][3] Initially, sodium dihydrogen phosphate acts as a buffer to generate chlorous acid (HClO₂) from sodium chlorite. The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[9] The 2-methyl-2-butene acts as a scavenger to react with the hypochlorous acid byproduct, preventing it from interfering with the desired reaction.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient oxidant or reaction timeAdd additional NaClO₂ solution or extend the reaction time.
Formation of byproductsReaction with hypochlorous acidEnsure a sufficient excess of the scavenger (2-methyl-2-butene) is used.
Low yield after purificationProduct loss during work-up or chromatographyCarefully perform extractions and monitor column chromatography fractions closely.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • 2-Methyl-2-butene is flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Pinnick oxidation is a reliable and efficient method for the synthesis of 4-methoxy-3,5-dimethylpicolinic acid from this compound. The mild reaction conditions and high functional group tolerance make it an attractive choice for this transformation in a research or drug development setting. Careful adherence to the protocol and safety precautions will ensure a successful and safe synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy PCP HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Baxendale Group. (n.d.). Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation of N-(2-pyridylmethyl)phenylamine and Its Derivatives - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Retrieved from [Link]

  • S. M. Abu-Orabi, et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5983-5994. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. Retrieved from [Link]

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxy-3,5-dimethylpicolinaldehyde is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1] The efficiency of its synthesis, particularly the final oxidation step, is critical for the overall yield and economic viability of the entire process. This guide serves as a dedicated technical resource for researchers and process chemists, offering in-depth troubleshooting strategies and validated protocols to overcome common hurdles and optimize the yield of this crucial aldehyde.

Section 1: Overview of the Dominant Synthetic Pathway

The most established route to this compound commences with 3,5-Lutidine. The synthesis involves a multi-step sequence designed to meticulously build the required functionality around the pyridine core. The final and often most challenging step is the selective oxidation of the hydroxymethyl precursor.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Target Compound A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B  Oxidation  (e.g., H₂O₂) C 4-Nitro-3,5-dimethylpyridine-N-oxide B->C  Nitration  (HNO₃/H₂SO₄) D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D  Methoxylation  (NaOMe) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (Alcohol Precursor) D->E  Hydroxymethylation  (Rearrangement) F This compound E->F  Selective Oxidation  (e.g., PCC) Troubleshooting_Workflow Start Reaction Outcome (Check by TLC) LowConversion Low / No Conversion Start->LowConversion Incomplete reaction OverOxidation Over-oxidation to Carboxylic Acid Start->OverOxidation New polar spot Decomposition Decomposition / Tar Start->Decomposition Tarry mixture GoodConversion Good Conversion, Poor Isolated Yield Start->GoodConversion Clean reaction CheckReagent 1. Confirm reagent activity (fresh PCC, control rxn) LowConversion->CheckReagent CheckAnhydrous 1. Ensure strictly anhydrous conditions OverOxidation->CheckAnhydrous BufferReaction 1. Add buffer (e.g., Sodium Acetate) Decomposition->BufferReaction Workup 1. Use dry workup: Filter through Celite®/Silica plug GoodConversion->Workup CheckConditions 2. Verify anhydrous conditions & solvent quality CheckReagent->CheckConditions AdjustStoich 3. Increase equivalents (1.2-1.5x) & reaction time/temp CheckConditions->AdjustStoich MonitorTLC 2. Monitor closely by TLC, work up immediately at completion CheckAnhydrous->MonitorTLC ChangeOxidant 3. Consider milder oxidant (DMP, Swern) MonitorTLC->ChangeOxidant LowerTemp 2. Run at lower temp (e.g., 0°C to RT) BufferReaction->LowerTemp PurifySM 3. Re-purify starting alcohol LowerTemp->PurifySM Chromatography 2. Use deactivated silica (add 1% Et₃N to eluent) Workup->Chromatography

Sources

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, field-tested guidance, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde. As a key intermediate in the production of proton pump inhibitors like omeprazole, its purity is paramount.[1] This guide moves beyond simple protocols to explain the causality behind impurity formation and offers robust troubleshooting strategies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address specific challenges encountered during synthesis.

Section 1: Common Synthetic Pathways & Impurity Formation

Two prevalent synthetic routes are the oxidation of the corresponding alcohol and the Nef reaction of a nitro precursor. Each pathway presents a unique impurity profile.

SynthesisPathways cluster_0 Oxidation Pathway cluster_1 Nef Reaction Pathway Alcohol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Aldehyde 4-Methoxy-3,5-dimethyl- picolinaldehyde (Product) Alcohol->Aldehyde Mild Oxidation (e.g., PCC, MnO₂) Acid 4-Methoxy-3,5-dimethyl- picolinic Acid (Impurity) Aldehyde->Acid Over-Oxidation (e.g., excess KMnO₄) Nitro 4-Methoxy-3,5-dimethyl- 2-(nitromethyl)pyridine Nitronate Nitronate Salt Nitro->Nitronate Base (e.g., NaOH) Aldehyde_Nef 4-Methoxy-3,5-dimethyl- picolinaldehyde (Product) Nitronate->Aldehyde_Nef H₂SO₄ (pH < 1) Oxime Oxime/Hydroxynitroso (Impurity) Nitronate->Oxime Weak Acid (Side Reaction) TroubleshootingWorkflow start Analyze Crude Product (TLC, HPLC, NMR) decision1 Main impurity identified? start->decision1 decision2 Is it the Starting Material? decision1->decision2 Yes purify Proceed to Purification (Column Chromatography, Aq. Wash) decision1->purify No / Minor Impurities decision3 Is it more polar (e.g., Acid)? decision2->decision3 No action1 Incomplete Reaction: - Increase oxidant/reagent - Increase temp/time decision2->action1 Yes decision4 Is it a known side-product (e.g., Oxime)? decision3->decision4 No action2 Over-oxidation or Hydrolysis: - Use milder conditions - Reduce reaction time decision3->action2 Yes action3 Sub-optimal Conditions: - Review reaction mechanism - Check pH, temp, addition order decision4->action3 Yes decision4->purify No action1->purify action2->purify action3->purify end Pure Product purify->end

Sources

Technical Support Center: Formylation of 4-methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the formylation of 4-methoxy-3,5-dimethylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. The formylation of this electron-rich pyridine derivative is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. However, the high reactivity of the substrate can lead to a number of challenging side reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you diagnose issues, mitigate side product formation, and maximize the yield and purity of your target aldehyde, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the formylation of 4-methoxy-3,5-dimethylpyridine.

Q1: What is the most effective method for formylating 4-methoxy-3,5-dimethylpyridine?

A1: The Vilsmeier-Haack reaction is overwhelmingly the most effective and widely used method for this transformation.[1][2] The substrate, 4-methoxy-3,5-dimethylpyridine, is an electron-rich heteroaromatic compound, making it an ideal candidate for electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion). This reagent is a relatively weak electrophile, which provides a good balance of reactivity for formylating activated systems without excessive side reactions, provided conditions are controlled.[1] Alternative methods like the Duff or Reimer-Tiemann reactions are generally less suitable; the Duff reaction is often inefficient[3], while the Reimer-Tiemann reaction requires harsh basic conditions and is primarily used for phenols.[4][5]

Q2: My reaction mixture turned into a dark brown or black intractable tar. What caused this?

A2: This is a classic sign of polymerization. Electron-rich aromatic and heteroaromatic compounds are susceptible to polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction. This is typically triggered by excessively high temperatures, high reactant concentrations, or the presence of impurities that can initiate polymerization cascades. Careful temperature control and running the reaction under more dilute conditions are paramount to preventing this.

Q3: I've isolated a major byproduct that appears to be a pyridone derivative, confirmed by the loss of the methoxy signal in the 1H NMR. How did this happen?

A3: You are observing O-demethylation of the methoxy group. The Lewis acidic nature of phosphorus oxychloride (POCl₃) and the acidic environment of the reaction can facilitate the cleavage of the aryl-methyl ether bond. This is particularly problematic at elevated temperatures or with prolonged reaction times. The resulting pyridone is often less soluble and can complicate purification.

Q4: My yields are consistently low, and I recover a significant amount of unreacted starting material. What are the most likely reasons?

A4: Low conversion can be attributed to several factors:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[6] Any water present in the N,N-dimethylformamide (DMF), the substrate, or the reaction flask will rapidly quench the reagent, halting the reaction.

  • Insufficient Activation: The Vilsmeier reagent is formed from DMF and POCl₃. If the reagent is not allowed to pre-form correctly (typically by stirring at 0 °C for 30-60 minutes), its concentration will be too low.

  • Deactivation of the Substrate: The pyridine nitrogen can be protonated or may complex with the Vilsmeier reagent, which deactivates the ring towards electrophilic attack. While the activating groups on your substrate are strong, this can still suppress reactivity, especially at low temperatures.

Q5: I'm observing a byproduct that is highly water-soluble and doesn't extract well into common organic solvents. What could it be?

A5: This is likely the intermediate iminium salt formed after the electrophilic attack of the Vilsmeier reagent on the pyridine ring. The final step of the Vilsmeier-Haack reaction is the hydrolysis of this salt to the aldehyde during the aqueous workup. If the hydrolysis is incomplete (e.g., insufficient time, incorrect pH), the charged iminium species will remain, partitioning into the aqueous layer. Ensuring the workup is sufficiently basic (e.g., using sodium acetate or sodium hydroxide solution) and allowing adequate time for stirring will drive the hydrolysis to completion.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
1. Polymerization / Tar Formation A. Excessive Temperature: The reaction is highly exothermic, and runaway temperatures can easily occur. B. High Concentration: High concentrations of the reactive substrate can promote intermolecular reactions leading to polymers.A1. Strict Temperature Control: Begin the reaction at 0 °C and allow it to warm slowly to room temperature or a moderately elevated temperature (e.g., 40-50 °C). Never heat aggressively from the start. A2. Slow Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C to maintain better control over the exotherm. B1. Increase Solvent Volume: Run the reaction at a lower molarity (e.g., 0.2-0.5 M) to reduce the rate of bimolecular decomposition pathways.
2. O-Demethylation (Pyridone Formation) A. High Reaction Temperature: Ether cleavage is significantly accelerated at higher temperatures. B. Prolonged Reaction Time: Extended exposure to the acidic reaction medium increases the likelihood of demethylation. C. Excess POCl₃: Using a large excess of POCl₃ increases the Lewis acidity of the mixture.A1. Optimize Temperature: Determine the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor by TLC or LC-MS. Often, stirring overnight at room temperature is sufficient. B1. Monitor Reaction Progress: Do not let the reaction run for an arbitrary amount of time. Once the starting material is consumed (as judged by TLC/LC-MS), proceed with the workup immediately. C1. Control Stoichiometry: Use a modest excess of the Vilsmeier reagent. A stoichiometry of 1.2-1.5 equivalents is typically sufficient.
3. Low Conversion / High SM Recovery A. Moisture Contamination: Reagents or glassware are not scrupulously dry.[6] B. Inefficient Vilsmeier Reagent Formation: Insufficient time or incorrect temperature for the reaction between DMF and POCl₃. C. Sub-optimal Reaction Temperature: The reaction temperature is too low to overcome the activation energy barrier.A1. Ensure Anhydrous Conditions: Use anhydrous grade DMF. Dry glassware thoroughly in an oven. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). B1. Pre-form the Reagent: Always add POCl₃ to chilled, anhydrous DMF and stir the mixture at 0 °C for at least 30 minutes before adding the substrate. C1. Gentle Heating: If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C and monitor its progress.
4. Incomplete Hydrolysis A. Insufficiently Basic Workup: The pH of the aqueous workup is not high enough to effectively neutralize the mixture and hydrolyze the iminium salt. B. Insufficient Time for Hydrolysis: The workup is performed too quickly.A1. Basic Quench: Quench the reaction mixture by pouring it onto ice, then add a saturated solution of sodium acetate or carefully add aqueous NaOH or Na₂CO₃ until the pH is > 8. B1. Stir During Workup: After making the workup solution basic, stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis before proceeding to extraction.

Part 3: Mechanistic & Troubleshooting Visualizations

Visualizing the reaction pathways and decision-making processes can significantly aid in understanding and troubleshooting.

Primary Reaction Pathway: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 4-Methoxy-3,5- dimethylpyridine Substrate->Intermediate + Vilsmeier Reagent Product Target Aldehyde Intermediate->Product H₂O / Base Workup

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

Key Side Reaction Pathways

G cluster_main cluster_side Substrate 4-Methoxy-3,5- dimethylpyridine Product Target Aldehyde Substrate->Product Vilsmeier Reagent Pyridone Pyridone Byproduct (O-Demethylation) Substrate->Pyridone High Temp / Excess Acid Polymer Polymer / Tar Substrate->Polymer High Temp / High Conc. G Start Reaction Outcome Unsatisfactory CheckTLC Analyze Crude Mixture by TLC/LC-MS Start->CheckTLC Tar Mainly Tar/ Polymer CheckTLC->Tar Tar Formation LowConv High Starting Material CheckTLC->LowConv Low Conversion Byproduct Major Byproduct Present CheckTLC->Byproduct Byproducts Fix_Tar Solution: - Lower Temperature - Use Dilute Conditions - Slow Addition Tar->Fix_Tar Fix_LowConv Solution: - Ensure Anhydrous Cond. - Pre-form Reagent - Gently Increase Temp. LowConv->Fix_LowConv Fix_Byproduct Solution: - Check for Demethylation - Optimize Temp. & Time - Ensure Full Hydrolysis Byproduct->Fix_Byproduct

Caption: A logical workflow for diagnosing experimental issues.

Part 4: Optimized Experimental Protocol

This protocol is provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Objective: To synthesize 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde with minimal side product formation.

Materials:

  • 4-methoxy-3,5-dimethylpyridine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.3 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 5 mL per 1 g of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.3 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 45 minutes.

  • Formylation Reaction:

    • Dissolve 4-methoxy-3,5-dimethylpyridine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (or until TLC/LC-MS indicates consumption of starting material). A gentle warming to 40-50 °C for 2-4 hours can be employed if the reaction is sluggish.

  • Workup and Hydrolysis:

    • Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ (or NaOAc) solution.

    • Continue stirring vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

References

  • Grygorenko, O., Hutskalova, V., & Moskvina, V. (2020). Bicyclic 6–6 Systems With One Bridgehead (Ring Junction) Nitrogen Atom: Three Extra Heteroatoms (2:1). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 41. Available at: [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved January 9, 2026, from Grokipedia. Available at: [Link]

  • American Chemical Society. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved January 9, 2026, from Wikipedia. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 9, 2026, from NROChemistry. Available at: [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved January 9, 2026, from SynArchive. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 9, 2026, from Organic Chemistry Portal. Available at: [Link]

  • Chinese Chemical Society. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 9, 2026, from Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the Vilsmeier–Haack formylation reaction. Retrieved January 9, 2026, from ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved January 9, 2026, from SynArchive. Available at: [Link]

Sources

Technical Support Center: Preventing Catalyst Poisoning in Reactions with 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3,5-dimethylpicolinaldehyde. This molecule is a critical building block, particularly in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] Catalytic hydrogenation is a frequent and vital step in its synthetic pathways, typically for the reduction of the aldehyde to a primary alcohol.

However, the efficiency of these catalytic reactions can be severely compromised by a phenomenon known as catalyst poisoning. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, prevent, and resolve issues related to catalyst deactivation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My catalytic hydrogenation of this compound is unexpectedly slow or has stopped completely. Is catalyst poisoning the culprit?

A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation, with poisoning being a primary cause.[3][4] Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the desired reaction.[5][6][7]

Initial Diagnostic Indicators:

  • The reaction begins at a normal rate but slows down drastically over time.

  • The reaction fails to reach completion, leaving a significant amount of starting material.

  • Increasing the catalyst loading does not proportionally increase the reaction rate.

  • The reaction performance is inconsistent between different batches of the starting material.

A simple diagnostic test is to add a fresh portion of the catalyst to the stalled reaction mixture. If the reaction restarts, it strongly suggests the initial catalyst charge was poisoned.

Q2: What are the most common poisons for catalysts like Palladium on Carbon (Pd/C) in this specific reaction?

A2: While many substances can act as poisons, certain chemical families are notoriously potent, especially for platinum group metal (PGM) catalysts like palladium.[8][9]

Primary Suspects:

  • Sulfur Compounds: This is the most common and severe class of poisons for palladium catalysts.[10][11] Sulfur-containing molecules, even at parts-per-million (ppm) levels, can irreversibly deactivate the catalyst. They form strong chemical bonds with the palladium surface, blocking the active sites required for hydrogenation.[6][12][13]

  • Nitrogen Heterocycles: The pyridine nitrogen in your substrate can itself coordinate with the palladium center.[14][15] While this interaction is fundamental to many catalytic cycles where pyridines are used as ligands, strong binding or the presence of other nitrogen-containing impurities (e.g., from starting materials or side reactions) can inhibit activity.[16][17]

  • Halides: Residual halide ions (e.g., Cl⁻), often from precursors like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride used in synthesis, can act as catalyst poisons.[1][18][19]

  • Carbon Monoxide (CO): A powerful poison that can be present as an impurity in the hydrogen gas supply or arise from the decomposition of organic molecules.[5][18]

The following table summarizes these common poisons and their mitigation strategies.

Poison ClassPotential Sources in SynthesisAffected CatalystsMitigation Strategy
Sulfur Compounds Impurities in starting materials (e.g., 3,5-Lutidine), sulfur-based reagents used in prior steps.Pd, Pt, Rh, NiRigorous purification of substrate, use of sulfur scavengers.
Nitrogen Compounds The substrate itself, nitrile or nitro-compound impurities.Pd, Pt, RhOptimize reaction conditions (temperature, pressure), catalyst choice.
Halides Residual starting materials (e.g., chlorinated precursors), acidic workups.Pd, PtBase wash of substrate, recrystallization.
Carbon Monoxide Impure hydrogen gas, decomposition of reagents/solvents.Pd, Pt, Rh, NiUse high-purity (UHP) hydrogen, ensure inert reaction atmosphere.
Q3: How do sulfur compounds deactivate my palladium catalyst?

A3: The deactivation mechanism involves strong chemisorption. The lone pair of electrons on the sulfur atom forms a dative covalent bond with the electron-deficient surface of the palladium metal. This interaction is thermodynamically very stable, meaning the sulfur compound does not easily desorb.[10][20] This effectively "locks" the active site, preventing the aldehyde group of your substrate from adsorbing and being hydrogenated.[6][7]

The diagram below illustrates this poisoning mechanism at a molecular level.

G cluster_0 Active Catalyst Surface cluster_1 Poisoning Event cluster_2 Blocked Active Site Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pd5 Pd S1 S Pd_poisoned Pd S1->Pd_poisoned Strong Chemisorption Aldehyde Substrate (Aldehyde) Pd_blocked Pd Aldehyde->Pd_blocked Access Denied S2 S cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Mechanism of Palladium poisoning by a sulfur compound.

Q4: What proactive steps can I take to prevent catalyst poisoning?

A4: The most effective strategy is to prevent the poison from ever contacting the catalyst. This is achieved through rigorous purification and careful selection of reagents.

  • Purify the Substrate: This is the single most critical step. Impurities carried over from previous synthetic steps are the most common source of poisons. Recrystallization is often a highly effective method for removing trace impurities.

  • Use High-Purity Reagents: Ensure that all solvents are of high purity (e.g., HPLC grade or distilled) and that the hydrogen source is Ultra High Purity (UHP) grade.

  • Select the Right Catalyst Support: The support material can influence a catalyst's resistance to poisoning. For instance, some studies have shown that zirconia-supported palladium catalysts exhibit greater resistance to sulfur poisoning compared to silica or alumina-supported variants because the support can act as a trap for sulfur species.[13][21]

  • Perform a Blank Run: If you are using a new batch of substrate or reagents, consider running a small-scale test reaction to validate the materials before committing to a large-scale synthesis.

Q5: Can you provide a reliable protocol for purifying this compound?

A5: Certainly. Recrystallization is an excellent method to improve the purity of your starting material and remove non-volatile, polar, and sulfur-containing impurities.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Isopropyl Alcohol (IPA) or a Toluene/Heptane solvent system

  • Erhlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the aldehyde is soluble at elevated temperatures but sparingly soluble at low temperatures. Isopropyl alcohol or a mixture of toluene and heptane are good starting points.

  • Dissolution: Place the crude aldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The melting point of the purified product should be sharp, typically around 56-61°C.[19][22]

Troubleshooting Workflow for Stalled Hydrogenation

If you encounter a stalled reaction, a systematic approach is necessary to diagnose and solve the problem. The following workflow provides a logical decision-making process.

G start Reaction Stalled or Sluggish check_params Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_params params_ok Conditions Correct? check_params->params_ok add_catalyst Add a fresh aliquot of catalyst to the mixture params_ok->add_catalyst Yes adjust_params Adjust parameters and monitor params_ok->adjust_params No reaction_restarts Reaction Restarts? add_catalyst->reaction_restarts poisoning_confirmed Diagnosis: Catalyst Poisoning (Initial charge deactivated) reaction_restarts->poisoning_confirmed Yes no_restart Diagnosis: Other Issue (e.g., Inactive Catalyst Batch, Thermodynamic Limit) reaction_restarts->no_restart No repurify Action: Stop reaction. Repurify starting material (See Protocol A5) poisoning_confirmed->repurify restart_reaction Restart reaction with purified material and fresh catalyst. repurify->restart_reaction

Caption: Troubleshooting workflow for a stalled catalytic reaction.

References
  • Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water tre
  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfuriz
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • 16.
  • Pd(II)
  • What Is Pyridine Used For In Organic Chemistry?. YouTube.
  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing - The Royal Society of Chemistry.
  • Recent advances in catalytic synthesis of pyridine derivatives.
  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfuriz. RSC Publishing.
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  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
  • Hydrogenation C
  • Catalyst deactiv
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC - PubMed Central.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.
  • Catalyst poison | Toxicity, Inhibition, Effects. Britannica.
  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • What are the major differences between the concept of catalyst inhibitors and catalyst poisons?.
  • Hydrogenation of aromatic aldehydes in the presence of 2 in water..
  • Poisoning and deactivation of palladium catalysts.
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.
  • Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. Benchchem.
  • How to Prevent Catalyst Poisoning
  • Catalyst Deactiv
  • Why Does Catalyst Poisoning Occur In Kinetics?. Chemistry For Everyone - YouTube.
  • How does a catalytic poison reduce a catalyst's activity?. Chemistry Stack Exchange.
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. YouTube.
  • What Is A Catalyst Poison?. Chemistry For Everyone - YouTube.
  • CAS 110464-72-7 | this compound. Alchem.Pharmtech.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • EP0369208B1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6. ChemicalBook.
  • 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6. Sigma-Aldrich.

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optimizing temperature and reaction time for Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions, maximize yields, and overcome common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems that you may encounter during the Knoevenagel condensation in a question-and-answer format.

Question 1: Why is my Knoevenagel condensation reaction yield consistently low?

Answer:

Low yields in a Knoevenagel condensation can be attributed to several factors, often related to suboptimal reaction conditions or the purity of your reactants.[1][2] Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The basic catalyst is crucial for the deprotonation of the active methylene compound.[2] If the catalyst is old, impure, or not sufficiently basic, the reaction will be slow or incomplete. Weak bases like piperidine, pyridine, or ammonium salts are commonly used to avoid self-condensation of the aldehyde or ketone starting material.[2]

    • Solution: Use a fresh or recently purified catalyst. Consider screening different weak bases to find the optimal one for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each specific reaction.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1] However, excessively high temperatures can lead to side product formation.[3]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[1][2]

    • Solution: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, particularly when using solvents like toluene.

  • Purity of Reactants: Impurities in the aldehyde, ketone, or active methylene compound can interfere with the reaction.[1]

    • Solution: Ensure the purity of your starting materials by purification techniques such as distillation or recrystallization.

Question 2: My reaction seems to stop before all the starting material is consumed. What should I do?

Answer:

Incomplete conversion is a common issue that directly impacts your yield.[2] Here are the key areas to investigate:

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration.

    • Solution: As mentioned before, monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion.[2]

  • Temperature: The reaction temperature might be too low to provide the necessary activation energy for the reaction to go to completion.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of any side products.[1][2]

  • Catalyst Deactivation: The catalyst may have degraded over the course of the reaction.

    • Solution: If you suspect catalyst deactivation, adding a fresh portion of the catalyst midway through the reaction might be beneficial. Ensure your catalyst is not contaminated.[3]

  • Reversibility: The water produced during the reaction can, in some cases, lead to a reversible reaction, preventing full conversion of the starting materials.[2]

    • Solution: As previously noted, removing water from the reaction mixture can drive the equilibrium towards the product.[2]

Question 3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is a frequent challenge. The most common side reaction is the self-condensation of the aldehyde or ketone, especially when using a strong base.[2]

  • Choice of Base: A base that is too strong can deprotonate the α-carbon of the aldehyde or ketone, leading to self-condensation.

    • Solution: Employ a weaker base. Piperidine, pyridine, and ammonium acetate are generally good choices.[1][2]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a Michael addition with another molecule of the active methylene compound.[2]

    • Solution: Optimizing the stoichiometry of the reactants can help minimize this side reaction. Using a slight excess of the carbonyl compound may be beneficial.[2]

  • Reaction Time: Extended reaction times can sometimes lead to the formation of byproducts.[3]

    • Solution: Once again, diligent reaction monitoring is key to stopping the reaction once the desired product has formed and before significant byproduct formation occurs.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of the Knoevenagel condensation.

What is the general mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[4] The mechanism involves three main steps:[5]

  • Deprotonation: A base removes a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[6]

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[6]

  • Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to yield the final α,β-unsaturated product.[6]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active Methylene Active Methylene Carbanion (Enolate) Carbanion (Enolate) Active Methylene->Carbanion (Enolate) + Base Base Base Alkoxide Intermediate Alkoxide Intermediate Carbanion (Enolate)->Alkoxide Intermediate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone beta-Hydroxy Compound beta-Hydroxy Compound Alkoxide Intermediate->beta-Hydroxy Compound + H+ alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product beta-Hydroxy Compound->alpha,beta-Unsaturated Product - H2O

Caption: Generalized Knoevenagel Condensation Mechanism.

How does temperature affect the Knoevenagel condensation?

Temperature plays a significant role in the rate and outcome of the Knoevenagel condensation.

  • Reaction Rate: Increasing the temperature generally increases the reaction rate.[3] For reactions that are sluggish at room temperature, applying heat can be necessary to achieve a reasonable reaction time.[2]

  • Side Reactions: However, excessively high temperatures can promote the formation of side products, such as those from self-condensation or decomposition of reactants and products, which can ultimately lower the yield of the desired product.[3]

  • Optimization: The optimal temperature is a balance between achieving a good reaction rate and minimizing unwanted side reactions.[3] This often falls in the range of room temperature to a gentle reflux (e.g., 60-90°C).[3]

What is the impact of reaction time on the reaction?

Reaction time is another critical parameter that must be carefully optimized.

  • Incomplete Reaction: Insufficient reaction time will lead to incomplete conversion of the starting materials and a lower yield.[3]

  • Byproduct Formation: Conversely, excessively long reaction times can increase the likelihood of side reactions, such as Michael addition, or decomposition of the product, which also reduces the final yield.[3]

  • Monitoring: The best practice is to monitor the reaction's progress using a suitable analytical technique like TLC to identify the point at which the formation of the desired product is maximized and the formation of byproducts is minimized.[1][3]

How does the choice of solvent influence the reaction?

The solvent can have a profound effect on the Knoevenagel condensation by influencing reactant solubility, reaction rate, and even the reaction pathway.[2][7]

  • Polar Protic Solvents: Solvents like ethanol and methanol are commonly used and can be effective.[1][8] They can facilitate the reaction by stabilizing charged intermediates.[9]

  • Polar Aprotic Solvents: Aprotic polar solvents such as DMF and acetonitrile have been shown to give high conversions and selectivities in shorter reaction times in some cases.[2][10]

  • Nonpolar Solvents: Nonpolar solvents like toluene may lead to longer reaction times but are useful when azeotropic removal of water is required.[2]

  • Solvent-Free Conditions: In some instances, running the reaction under solvent-free conditions can improve yields and is a greener alternative.[1]

  • Water: Interestingly, water has been successfully used as a solvent for some Knoevenagel condensations, aligning with the principles of green chemistry.[2][11]

Experimental Protocol: Optimization of Knoevenagel Condensation

This section provides a general, step-by-step methodology for optimizing the temperature and reaction time for a Knoevenagel condensation.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Active methylene compound (1-1.2 equivalents)

  • Weak base catalyst (e.g., piperidine, 0.1 equivalents)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone and the active methylene compound.

  • Add the chosen solvent to dissolve the reactants.

  • Add the weak base catalyst to the reaction mixture.

  • If optimizing for temperature, set up parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C, and reflux).

  • Stir the reaction mixture at the designated temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC.

  • Upon completion (disappearance of the limiting starting material and formation of the product spot), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • If no precipitate forms, remove the solvent under reduced pressure.[3]

  • Purify the crude product by recrystallization or column chromatography.[1][3]

Data Presentation

The following table provides illustrative data on how temperature and reaction time can affect the yield of a generic Knoevenagel condensation.

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)645
240475
360292
480 (Reflux)288 (with side products)

This is example data and actual results will vary depending on the specific reactants and conditions.

Troubleshooting Logic Diagram

Troubleshooting_Knoevenagel Figure 2: Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Knoevenagel Condensation cause1 Catalyst Inactive/Inappropriate start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Reaction Time start->cause3 cause4 Water Inhibition start->cause4 cause5 Impure Reactants start->cause5 sol1 Use fresh/different weak base catalyst cause1->sol1 sol2 Optimize temperature (e.g., 40-80°C) cause2->sol2 sol3 Monitor by TLC to find optimal time cause3->sol3 sol4 Remove water (e.g., Dean-Stark) cause4->sol4 sol5 Purify starting materials cause5->sol5

Caption: Troubleshooting Logic for Low Yield in Knoevenagel Condensation.

References

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • ALLEN, All About Chemistry. (2022, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • Pure Chemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]

  • Cumbay, L. M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5265–5274. [Link]

  • Yadav, V. K., & Singh, P. K. (2016). recent developments in knoevenagel condensation reaction: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 556-574. [Link]

  • Sebti, S., et al. (2002). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. [Link]

  • Lukin, S., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry, 2(1), 83-89. [Link]

  • Yadav, V. K., & Singh, P. K. (2016). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Wach, A., et al. (2016). The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. [Link]

  • Shi, Z., et al. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega, 7(36), 32375–32383. [Link]

  • Zhuo, C., et al. (2011). Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]

  • van der Werf, M. J., et al. (2023). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Foundations of Chemistry, 25(3), 421-441. [Link]

  • El-Mekkaouy, A., et al. (2021). Solvent effect on the Knoevenagel reaction a. ResearchGate. [Link]

  • ResearchGate. Optimization of conditions for Knoevenagel condensation reaction [a]. [Link]

  • ResearchGate. Optimization of the Knoevenagel reaction employing different catalysts a. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. [Link]

  • ResearchGate. Knoevenagel condensation reaction optimization under various parameters a. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions. [Link]

  • Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry (Weinheim an der Bergstrasse, Germany), 25(43), 10156–10164. [Link]

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Technical Support Center: Purification of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 4-Methoxy-3,5-dimethylpicolinaldehyde (CAS 110464-72-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you achieve high purity and yield.

Introduction: The Chemistry of a Key Intermediate

This compound is a substituted pyridine derivative and a crucial building block in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors like Esomeprazole.[1] The presence of the aldehyde functional group and the pyridine ring introduces specific challenges during its purification. This guide will address these challenges systematically.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Issue 1: Low Purity After Column Chromatography - Tailing Peaks and Co-eluting Impurities

Question: I'm running a silica gel column to purify my crude this compound, but I'm observing significant peak tailing on my TLC plates and my final product is still impure. What's happening and how can I fix it?

Answer: This is a common issue when purifying pyridine-containing compounds on silica gel. The problem often stems from the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and recovery.

Root Cause Analysis and Solutions:

  • Acidic Silica: Standard silica gel is acidic and can strongly adsorb basic compounds like your picolinaldehyde, leading to tailing and sometimes even degradation.

  • Solution 1: Deactivate the Silica Gel with Triethylamine (TEA). [1]

    • Why it works: Triethylamine is a volatile base that will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This allows for a much cleaner elution profile.

    • Protocol:

      • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1% triethylamine by volume.

      • Use this TEA-containing eluent to pack your column and run the separation.

      • The TEA will co-elute with your solvent front and can be easily removed under vacuum.

  • Solution 2: Switch to a Different Stationary Phase.

    • Why it works: If TEA is not desired, using a less acidic stationary phase can prevent the problematic interactions.

    • Alternatives:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Treated Silica: Commercially available deactivated silica gels are also an option.

Issue 2: Suspected Product Degradation During Purification

Question: My final product yield is low, and I'm seeing a new, more polar spot on my TLC that I suspect is a degradation product. What could be causing this?

Answer: Aldehydes, particularly electron-rich ones like this compound, are susceptible to oxidation, especially when exposed to air and spread over the high surface area of silica gel during column chromatography.

Root Cause Analysis and Solutions:

  • Oxidation to Carboxylic Acid: The most likely degradation product is the corresponding carboxylic acid (4-Methoxy-3,5-dimethylpicolinic acid). This is a common fate for aldehydes.[2]

    • Why it happens: Atmospheric oxygen can oxidize the aldehyde, a reaction that can be accelerated by light and trace metal impurities.

    • Solution 1: Work Quickly and Under Inert Atmosphere.

      • Minimize the time the compound spends on the column.

      • If possible, run the column under a positive pressure of nitrogen or argon.

    • Solution 2: Use Fresh, High-Purity Solvents.

      • Peroxides in older solvents (especially ethers like THF or diethyl ether) can promote oxidation. Always use freshly opened or distilled solvents.

    • Solution 3: Recrystallization as an Alternative.

      • If the impurity profile allows, recrystallization can be a gentler purification method that avoids prolonged exposure to air on a stationary phase.

Issue 3: Difficulty Removing a Stubborn Impurity with a Similar Polarity

Question: I have an impurity that co-elutes with my product in standard solvent systems (hexane/ethyl acetate). How can I improve the separation?

Answer: This often points to a process-related impurity, such as the starting material from the synthesis of the aldehyde. A common route to this aldehyde is the oxidation of the corresponding alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[3]

Root Cause Analysis and Solutions:

  • Starting Material Carryover: The starting alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, has a polarity very similar to the aldehyde product, making separation by chromatography challenging.

    • Solution 1: Optimize Your Solvent System.

      • Why it works: Changing the solvent system can alter the selectivity of the separation.

      • Protocol:

        • Perform a thorough TLC screen with different solvent systems. Try a three-component system, such as Hexane/Ethyl Acetate/Methanol or Dichloromethane/Methanol with a small amount of triethylamine.[4]

        • A gradient elution during column chromatography, starting with a less polar mixture and gradually increasing the polarity, can also improve separation.

    • Solution 2: Purification via a Derivative.

      • Why it works: Converting the aldehyde to a temporary derivative can drastically change its physical properties, allowing for easier separation from the alcohol impurity.

      • Example (Hypothetical): One could potentially form a bisulfite adduct, which is often crystalline and can be separated, then the aldehyde can be regenerated.

Purification Workflow and Decision Diagram

The following diagram outlines a logical workflow for the purification of this compound, incorporating the troubleshooting advice above.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Method cluster_2 Troubleshooting cluster_3 Final Product Start Crude Product TLC_Analysis TLC Analysis (Hexane/EtOAc +/- TEA) Start->TLC_Analysis Column_Chrom Column Chromatography (Silica Gel + 1% TEA) TLC_Analysis->Column_Chrom Good Separation Recrystallization Recrystallization (Solvent Screening) TLC_Analysis->Recrystallization Crystalline Solid Co_elution Co-eluting Impurity? (Likely starting alcohol) Column_Chrom->Co_elution Persistent Impurity Purity_Check Purity Check (NMR, LC-MS) Column_Chrom->Purity_Check Recrystallization->Purity_Check Check_Oxidation Check for Oxidation (More polar spot?) Check_Oxidation->Column_Chrom Optimize_Solvent Optimize Solvent System (e.g., DCM/MeOH/TEA) Co_elution->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (Alumina) Co_elution->Change_Stationary_Phase Optimize_Solvent->Column_Chrom Change_Stationary_Phase->Column_Chrom Purity_Check->Check_Oxidation <98% Pure Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure

Caption: Decision workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A good starting point is a gradient of ethyl acetate in hexane. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40%. It is highly recommended to add 0.5-1% triethylamine to your eluent to prevent peak tailing.[1] Always perform a TLC analysis first to determine the optimal solvent ratio.

Q2: My compound is a solid. Can I purify it by recrystallization? What solvents should I try?

A2: Yes, recrystallization is an excellent and often gentler alternative to chromatography. A systematic solvent screen is the best approach.[5]

Solvent Type Examples Rationale
Alcohols Isopropanol, EthanolGood for moderately polar compounds.
Esters Ethyl AcetateOften a good balance of polarity.
Aromatic TolueneCan offer different selectivity.
Alkanes Hexane, HeptaneUse as an anti-solvent with a more polar solvent.

Experimental Protocol for Recrystallization Solvent Screening:

  • Place ~20 mg of your crude material into a small vial.

  • Add a solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, it's likely too soluble.

  • If it doesn't dissolve at room temperature, heat the mixture gently. Add the minimum amount of hot solvent to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms good quality crystals upon cooling.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and check for impurities. Key signals to look for would be the aldehyde proton (around 9-10 ppm), the methoxy protons (~3.7-4.0 ppm), the two methyl group protons, and the aromatic proton on the pyridine ring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity. The expected [M+H]⁺ ion would be at m/z 166.1.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: How should I store the purified this compound?

A4: Due to its susceptibility to oxidation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), in a cool, dark place. For long-term storage, keeping it in a freezer at -20°C is advisable.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • Chromatography Forum. use of Triethylamine. Available from: [Link]

  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)? Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Available from: [Link]

  • Reddit. Resources on 3+ component chromatography solvent systems? Available from: [Link]

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stability and storage conditions for 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxy-3,5-dimethylpicolinaldehyde (MDMPA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical principles governing aromatic aldehydes.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

There are differing recommendations from suppliers, with some suggesting refrigeration (2-8°C) and others deep-freezing (-20°C).[1][2] To ensure maximum long-term stability, we recommend the following tiered approach:

  • Long-Term Storage (Months to Years): For archival purposes, store at -20°C . This minimizes the rate of all potential degradation pathways.

  • Short-Term Storage (Weeks to Months): For material that will be used intermittently, 2-8°C is acceptable.[2]

Regardless of the temperature, storage under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] Aromatic aldehydes are susceptible to oxidation, and removing atmospheric oxygen will significantly prolong the shelf-life of the compound.[3]

Q2: Why is storage under an inert atmosphere recommended?

The aldehyde functional group in this compound is prone to oxidation, which can convert it to the corresponding carboxylic acid.[1][3][4] This is an auto-oxidation process, meaning it can occur slowly in the presence of atmospheric oxygen. Storing under an inert gas like nitrogen displaces oxygen, thereby preventing this oxidative degradation.[5][6]

Q3: Should I be concerned about moisture?

Yes, moisture can be detrimental. While not as reactive as some other functional groups, aldehydes can undergo certain reactions in the presence of water, such as hydration to form a geminal diol. While often reversible, this can be a complicating factor in some reactions. More importantly, moisture can facilitate other degradation pathways. It is best practice to store the compound in a dry environment. Using a desiccator or storing with a desiccant is recommended, especially if the container will be opened frequently.[2][7]

Q4: Is this compound sensitive to light?

Aromatic aldehydes can be light-sensitive.[8][9][10] Light can provide the energy to initiate radical chain reactions, leading to degradation or polymerization. Therefore, it is recommended to store the compound in an amber vial or a container that is otherwise protected from light.

In-Experiment Troubleshooting

Q5: I am seeing a new, more polar spot on my TLC plate after a reaction. What could it be?

This is a classic sign of aldehyde oxidation. The carboxylic acid is significantly more polar than the starting aldehyde and will have a lower Rf value on a normal-phase TLC plate. To confirm, you can run a co-spot with your starting material. If a new, lower spot is present, it is likely the carboxylic acid byproduct. This indicates that your reaction conditions may be too harsh or that the starting material has degraded.

Q6: My reaction is not proceeding as expected, and I suspect the starting material is the issue. How can I check its purity?

Before starting a critical experiment, it is always good practice to verify the purity of your starting material, especially if it has been in storage for a while. You can do this by:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the aldehyde proton and to look for impurities.

  • Melting Point: If the compound is a solid, a broad or depressed melting point compared to the literature value can indicate impurities.

  • TLC Analysis: A single spot on TLC is a good indicator of purity.

Q7: Can this compound polymerize?

Aldehydes, in general, can undergo polymerization, particularly in the presence of acid or base catalysts.[11][12][13][14][15] While aromatic aldehydes are generally less prone to polymerization than their aliphatic counterparts, it is a possibility, especially under harsh conditions or with prolonged storage. Signs of polymerization could include the material becoming viscous, gummy, or insoluble. Storing the compound under recommended conditions will minimize this risk.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes degradation kinetics.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation to carboxylic acid.[1][5][6]
Moisture Dry/DesiccatedPrevents hydrolysis and other moisture-facilitated degradation.[2][7]
Light Protect from Light (Amber Vial)Prevents light-induced degradation.[8][9][10]

Experimental Workflow: Best Practices for Handling

Caption: Recommended workflow for handling this compound.

Logical Decision Tree for Storage

G start Start: New Vial of This compound storage_duration Storage Duration? start->storage_duration long_term Long-Term (>3 months) storage_duration->long_term Long short_term Short-Term (<3 months) storage_duration->short_term Short store_minus_20 Store at -20°C under Nitrogen/Argon in the dark. long_term->store_minus_20 store_fridge Store at 2-8°C under Nitrogen/Argon in the dark. short_term->store_fridge check_purity Before use, check purity (TLC, NMR) store_minus_20->check_purity store_fridge->check_purity

Caption: Decision tree for selecting appropriate storage conditions.

References

  • This compound. Pharmaffiliates. [Link]

  • Aldehyde Polymerization Mechanism. Scribd. [Link]

  • Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. [Link]

  • Polymerization of Aliphatic Aldehydes (2). Wiley Online Library. [Link]

  • Aldehyde. Britannica. [Link]

  • Embracing the challenges of aldehyde polymerization. American Chemical Society. [Link]

  • Addition Polymers of Aldehydes. Controlled Radical Polymerization. [Link]

  • Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate. [Link]

  • Desiccant Types. SorbentSystems. [Link]

  • Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry. [Link]

  • Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes. Macromolecules. [Link]

  • The Importance of Inerting. Air Products. [Link]

  • Chemical Processing Storage. Drytech. [Link]

  • Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Australian Journal of Chemistry. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Understanding Desiccants: Function & Types. Edco Supply Co. [Link]

  • Inert gas. Wikipedia. [Link]

  • THE EFFECT OF TEMPERATURE AND HEATING TIME ON THE FORMATION OF ALPHA, BETA UNSATURATED HYDROXYALDEHYDES IN VARIOUS VEGETABLE OIL. University of Massachusetts Amherst. [Link]

  • Chemical owners are facing inert gas pressures. Riviera Maritime Media. [Link]

  • This compound. Alchem Pharmtech. [Link]

  • Total aldehydes as a function of temperature, vibrations and time. ResearchGate. [Link]

  • Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]

  • White Paper: Inerting in the chemical industry. Linde. [Link]

  • Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. [Link]

  • AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]

  • The Preparation of Aromatic Aldehydes from Acid Chlorides. RSC Publishing. [Link]

  • Effects of Temperature and Heating Time on the Formation of Four Toxic α,β‐Unsaturated‐4‐Hydroxyaldehydes in Vegetable Oils. ResearchGate. [Link]

  • Aldehydes as powerful initiators for photochemical transformations. National Institutes of Health. [Link]

  • Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. PubMed. [Link]

  • Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. ResearchGate. [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]

  • Visible-Light-Induced Acetalization of Aldehydes with Alcohols. Organic Letters. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]

  • 4-Methoxy-3,5-dimethylpyridine. PubChem. [Link]

  • 4-Methoxy-3,5-dimethylpyridine 1-Oxide. Chemsrc. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their reductive amination experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to optimize your reactions for success.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine or enamine.[1][2] Its prevalence in medicinal chemistry and process development is due to its versatility and often mild reaction conditions.[3][4] The reaction typically proceeds in one pot, where the carbonyl compound and the amine reversibly form an imine (from a primary amine) or an enamine (from a secondary amine), which is then reduced in situ by a selective reducing agent.[1][2][5]

Despite its utility, achieving high conversion rates can be challenging. This guide will address the most common pitfalls in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Core Reaction Pathway

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The process involves two key equilibria:

  • Hemiaminal/Hemienamine Formation: The amine performs a nucleophilic attack on the carbonyl carbon.

  • Imine/Enamine Formation: Dehydration of the hemiaminal/hemienamine intermediate.

  • Reduction: The imine/iminium ion or enamine is irreversibly reduced to the final amine product.

ReductiveAmination Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (R''-NH2) Imine Imine/Iminium Ion (R-C(=NR'')-R') Hemiaminal->Imine - H2O + H+ Product Final Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: General workflow of a one-pot reductive amination reaction.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Issues with Imine/Enamine Formation

Q1: My reaction shows a low conversion rate, and I see a lot of my starting carbonyl and amine remaining. What's the primary suspect?

A1: The most common culprit for low conversion when starting materials are unconsumed is inefficient imine or enamine formation. This is an equilibrium-driven process, and several factors can prevent the equilibrium from favoring the imine/enamine intermediate.[1][6]

  • Causality: The formation of an imine from a carbonyl and an amine involves the elimination of a water molecule.[2] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials. Steric hindrance in either the carbonyl compound or the amine can also significantly slow down or prevent the initial nucleophilic attack and subsequent dehydration.[4][7]

  • Troubleshooting Steps:

    • Water Removal: The most direct way to drive the equilibrium forward is to remove water as it forms.

      • Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.[6][8]

      • Azeotropic Distillation: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark trap can effectively remove water azeotropically.[8]

    • pH Optimization: Imine formation is typically catalyzed by mild acid. The optimal pH is usually between 4 and 6.[2][9][10]

      • Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[11]

      • Too Basic (pH > 7): The protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic, is insufficient.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture.[12][13]

Q2: I'm working with a sterically hindered ketone/amine and observing very slow or no reaction. How can I overcome this?

A2: Steric hindrance is a significant barrier to reductive amination.[4][7] Both the nucleophilic attack of the amine on the carbonyl and the subsequent dehydration step are sensitive to bulky substituents near the reaction centers.

  • Causality: Large groups on either the amine or the ketone can physically block the approach of the reactants, increasing the activation energy of the reaction.

  • Troubleshooting Strategies:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.

    • Use of Lewis Acids: Lewis acids can be employed to activate the carbonyl group, making it more electrophilic and promoting the initial addition of the amine.

      • Common Lewis Acids: Titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) are often used.[11][14] Ti(OiPr)₄ also acts as a dehydrating agent, further driving the reaction forward.

    • Alternative Catalysts: For particularly challenging substrates, specialized catalytic systems based on rhodium (Rh) or ruthenium (Ru) have been developed to facilitate the reductive amination of hindered ketones.[4][15]

Category 2: Issues with the Reduction Step

Q3: My starting carbonyl is being consumed, but I'm isolating the corresponding alcohol instead of my desired amine. Why is this happening?

A3: This is a classic case of a lack of chemoselectivity in the reducing agent. The reducing agent is reducing your starting aldehyde or ketone faster than it reduces the intermediate imine/iminium ion.[6][11]

  • Causality: This issue is most common when using a strong, less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[6][16] NaBH₄ is capable of reducing both carbonyls and imines.[14] If the rate of carbonyl reduction is competitive with or faster than the rate of imine formation, the alcohol will be a major byproduct.[11][12]

  • Troubleshooting Flowchart:

ReductionIssue Start High amount of alcohol byproduct observed? CheckAgent Which reducing agent was used? Start->CheckAgent UseMilderAgent Switch to a milder, more selective agent: - Sodium Triacetoxyborohydride (STAB) - Sodium Cyanoborohydride (NaBH3CN) CheckAgent->UseMilderAgent NaBH4 (in one-pot) TwoStep Perform a two-step procedure: 1. Pre-form the imine (confirm by TLC/NMR). 2. Then, add NaBH4. CheckAgent->TwoStep NaBH4 End Problem Resolved UseMilderAgent->End TwoStep->End

Caption: Decision tree for troubleshooting alcohol byproduct formation.

  • Recommended Action: Switch to a more selective ("softer") hydride reagent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[6][9]

Reducing AgentCommon AbbreviationSelectivityProsCons
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Excellent for iminium ions over carbonyls.[16][17] Reduces aldehydes, but not most ketones.[18]Mild, non-toxic byproducts, effective for a wide range of substrates.[16][19]Moisture-sensitive; not compatible with methanol.[14][19]
Sodium CyanoborohydrideNaBH₃CNExcellent for iminium ions over carbonyls, especially at pH 6-7.[9][20][21]Stable in mildly acidic and protic solvents like methanol.[14]Highly toxic (releases HCN gas in strong acid).[16]
Sodium BorohydrideNaBH₄Not selective; reduces both carbonyls and imines.[11][14]Inexpensive, potent.[16]Often requires a two-step procedure to avoid alcohol formation.[6][14][16]

Q4: The reaction is incomplete, and I have unreacted imine in my final product. How can I drive the reduction to completion?

A4: The persistence of the imine intermediate suggests that the reduction step is either too slow or incomplete.[22]

  • Causality: This can be due to several factors: insufficient reducing agent, a deactivated reducing agent, or reaction conditions that are not optimal for the chosen reductant. For instance, STAB is sensitive to water and may decompose before the reaction is complete if excess moisture is present.[19]

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.3-1.6 equivalents for STAB, 1.1-1.5 for NaBH₃CN).[16]

    • pH Adjustment: The reduction of the imine is often faster when it is protonated to form the more electrophilic iminium ion. Ensure your reaction is mildly acidic (pH ~5-6).[5][11]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol can facilitate the reaction but may be incompatible with some reagents like STAB.[19][23][24] Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are common for STAB-mediated reductions.[14]

    • Reaction Time and Temperature: Some reductions, especially with hindered substrates, may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Category 3: Side Reactions and Byproducts

Q5: I'm reacting a primary amine and observing a significant amount of a dialkylated product. How can I prevent this over-alkylation?

A5: Over-alkylation occurs when the secondary amine product, being more nucleophilic than the starting primary amine, reacts again with the carbonyl compound.[6] This leads to the formation of a tertiary amine byproduct.

  • Causality: This is a common issue because the newly formed secondary amine is often a better nucleophile than the primary amine it was formed from.

  • Control Strategies:

    • Adjust Stoichiometry: Use an excess of the primary amine relative to the carbonyl compound (e.g., 1.5 to 2.0 equivalents). This increases the probability that the carbonyl will react with the starting amine rather than the product amine.[10]

    • Slow Addition: If practical, slowly add the carbonyl compound to the mixture of the amine and the reducing agent. This keeps the concentration of the carbonyl low, disfavoring the second reaction.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes help, as the second amination may have a higher activation energy.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is a general starting point for the reductive amination of an aldehyde or ketone with a primary or secondary amine using sodium triacetoxyborohydride.

  • Materials:

    • Aldehyde or ketone (1.0 equiv)

    • Amine (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, for less reactive substrates)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the chosen solvent.

    • Add the amine to the solution. If the substrates are known to be unreactive, 1-2 equivalents of acetic acid can be added at this stage.[16]

    • Stir the mixture at room temperature for 20-60 minutes to allow for imine/enamine formation.

    • Carefully add the sodium triacetoxyborohydride (STAB) portion-wise. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.

    • Purify by column chromatography, distillation, or crystallization as required.

References

  • Reductive amination - Wikipedia. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A. (2018). The Organic Chemistry Tutor. [Link]

  • The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. (2016). Chem Commun (Camb). [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. Molequle. [Link]

  • A remarkable solvent effect on reductive amination of ketones - University at Albany. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination - YouTube. (2018). [Link]

  • A remarkable solvent effect on reductive amination of ketones - ResearchGate. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). ResearchGate. [Link]

  • Reductive Amination - Wordpress. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08577B. [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing. [Link]

  • Sodium Triacetoxyborohydride (STAB) - Common Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride - Wikipedia. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. [Link]

  • Borch Reductive Amination | Chem-Station Int. Ed. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF - ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. [Link]

  • Myers Chem 115. [Link]

  • Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag - PMC - NIH. [Link]

  • Reductive amination with a scavenger: The most “combinatorial” of two-component reactions - ResearchGate. [Link]

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identifying byproducts of the Wittig reaction using mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Identifying Byproducts of the Wittig Reaction Using Mass Spectrometry

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts from the Wittig reaction using mass spectrometry (MS). Our goal is to equip you with the expertise to confidently interpret your mass spectra, identify common and unexpected species, and validate the outcomes of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of analyzing Wittig reaction mixtures by mass spectrometry.

Q1: What are the primary and most common byproducts of the Wittig reaction?

A1: The Wittig reaction is designed to convert an aldehyde or a ketone into an alkene.[1][2] The reaction's driving force is the formation of a highly stable phosphorus-oxygen double bond, resulting in triphenylphosphine oxide (TPPO) as the major stoichiometric byproduct.[2][3] In addition to TPPO, other species frequently observed in a crude reaction mixture include unreacted starting materials (the carbonyl compound and the phosphonium salt), residual base, and potentially unreacted phosphonium ylide.

Q2: Why is mass spectrometry, particularly ESI-MS, an ideal tool for analyzing crude Wittig reaction mixtures?

A2: Mass spectrometry is an indispensable tool for monitoring organic syntheses, allowing for the rapid identification of products, intermediates, and byproducts directly from the reaction mixture, often with minimal sample preparation.[4][5][6] Electrospray ionization (ESI) is a "soft" ionization technique that typically imparts minimal energy to the analyte molecules.[7] This is highly advantageous because it minimizes in-source fragmentation, allowing for the detection of intact molecular ions (or, more commonly, protonated molecules, [M+H]⁺). This makes ESI-MS exceptionally well-suited for confirming the molecular weights of the expected alkene product and key byproducts like TPPO in a complex matrix.[8]

Q3: What are the typical m/z values I should look for to identify the main components in my reaction?

A3: The mass-to-charge ratio (m/z) is the primary data point you will use. For singly charged ions, which are most common in ESI, the m/z value is effectively the mass of the ion. You should always look for the protonated molecule, [M+H]⁺. The most critical byproduct to identify is triphenylphosphine oxide (TPPO).

  • Triphenylphosphine Oxide (TPPO): Has a monoisotopic mass of approximately 278.086 Da.[9] In positive ion ESI-MS, it is almost always observed as the protonated molecule, [M+H]⁺, at an m/z of ~279.093 .[9][10]

For other components, you would calculate the expected m/z based on their molecular weight. For example, if you react benzaldehyde (MW: 106.12 g/mol ) with methyltriphenylphosphonium ylide to produce styrene (MW: 104.15 g/mol ), you would look for:

  • Styrene (Product): [M+H]⁺ at m/z ~105.1

  • Benzaldehyde (Starting Material): [M+H]⁺ at m/z ~107.1

A summary of these values for a hypothetical reaction is provided in Table 1.

Section 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific challenges you may encounter during your mass spectrometry analysis.

Q4: I see a very intense peak at m/z 279.09 in my positive ion ESI spectrum. My desired product is not visible or has a very low intensity. What does this mean?

A4: A dominant peak at m/z 279.09 is the protonated molecule of triphenylphosphine oxide ([TPPO+H]⁺).[9][10] Its high intensity is expected, as it is the major byproduct. However, if your product peak is weak or absent, this could indicate several issues:

  • Poor Reaction Conversion: The reaction may not have proceeded to completion, leaving mostly starting materials and the TPPO byproduct.

  • Ion Suppression: TPPO is easily ionized and can be present in high concentrations. This can "suppress" the ionization of your desired product, making it appear less abundant in the mass spectrum than it actually is in the solution.[11]

  • Product Instability/Volatility: Your product may be unstable under the MS conditions or too volatile to be efficiently detected by ESI-MS.

Causality and Solution: Ion suppression is a common phenomenon in ESI-MS where an easily ionizable species at high concentration outcompetes other analytes for charge, leading to a weaker signal for the analyte of interest. To overcome this, you should dilute your crude reaction mixture significantly before analysis. A simple dilution (e.g., 1:100 or 1:1000 in a suitable solvent like methanol or acetonitrile) can often reduce the effect of ion suppression and allow for the detection of your product.

Q5: My mass spectrum is very noisy and contains multiple peaks for each component, such as [M+23]⁺ and [M+39]⁺. What are these and how do I interpret them?

A5: These additional peaks are adduct ions, which are extremely common in electrospray ionization.[7][12] They are formed when your analyte molecule (M) associates with ions present in the solvent or glassware. You should not mistake them for impurities.

  • [M+Na]⁺ or [M+23]⁺: This is your molecule adducted with a sodium ion. You will see a peak 22 Da higher than your [M+H]⁺ peak.[12] Sodium is ubiquitous in labs (from glassware, solvents, etc.).

  • [M+K]⁺ or [M+39]⁺: This is your molecule adducted with a potassium ion, appearing 38 Da higher than your [M+H]⁺ peak.[12]

  • [M+NH₄]⁺ or [M+18]⁺: If you use an ammonium salt buffer (e.g., ammonium formate), you will see an adduct 17 Da higher than your [M+H]⁺ peak.

Causality and Solution: Adduct formation is a fundamental part of the ESI process.[13] While sometimes unavoidable, their presence can be a useful confirmation tool. If you see a series of peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺ for your expected product, it strongly validates its presence. To reduce the intensity of sodium and potassium adducts, you can use high-purity solvents, plastic vials instead of glass, and add a small amount of a proton source like formic acid (0.1%) to your sample, which favors the formation of the [M+H]⁺ ion. A summary of common adducts is provided in Table 2.

Q6: I don't see my product, but I do see a peak corresponding to my initial phosphonium salt. What went wrong?

A6: The observation of the starting phosphonium salt cation indicates a failure in the ylide formation step. The Wittig reaction is a two-step process: first, the phosphonium salt is deprotonated by a strong base to form the reactive ylide, and second, the ylide reacts with the carbonyl compound.[14][15]

Causality and Solution: If the ylide is not formed, the second step cannot occur. This is typically due to one of the following:

  • Insufficiently Strong Base: The pKa of the proton on the carbon adjacent to the phosphorus in the phosphonium salt is typically high. A very strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is often required for complete deprotonation.[14]

  • Base Degradation: Organolithium bases like n-BuLi are sensitive to moisture and air. Improper storage or handling can lead to degradation and loss of activity.

  • Presence of Protic Solvents/Reagents: Any acidic protons in the reaction mixture (e.g., from water or alcohol) will quench the strong base before it can deprotonate the phosphonium salt.

To troubleshoot, ensure your glassware is rigorously dried, your solvents are anhydrous, and your base is fresh and properly handled.

Q7: How can I be absolutely certain that the peak at m/z 279.09 is TPPO and not an isomer or other byproduct with the same nominal mass?

A7: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the definitive tools for this.

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values to four or more decimal places. The exact mass of [TPPO+H]⁺ is 279.0933.[9] If your measured mass is within a few ppm (parts per million) of this value, it provides strong evidence for the elemental composition C₁₈H₁₆OP, confirming it is TPPO.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you isolate the ion of interest (the precursor ion, m/z 279.1) and fragment it by colliding it with an inert gas. The resulting fragment ions create a unique "fingerprint" for the molecule. While detailed fragmentation of TPPO can be complex, this fingerprint can be compared to a known standard or literature data to provide unequivocal identification.[16][17]

Section 3: Experimental Protocols

Protocol 1: Sample Preparation for Direct Infusion ESI-MS of a Crude Wittig Reaction Mixture

This protocol is designed to minimize ion suppression and obtain a clear spectrum of the key reaction components.

  • Quench the Reaction: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and quench it in a vial containing 1 mL of methanol or acetonitrile. This stops the reaction and dilutes the sample.

  • Prepare the Analytical Sample: Take 10 µL of the quenched solution from Step 1 and dilute it further into 990 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This creates a final dilution of approximately 1:10,000. The formic acid helps promote protonation for positive ion mode analysis.

  • Filter the Sample (Optional but Recommended): If the sample contains solids, filter it through a 0.22 µm syringe filter to prevent clogging of the MS instrument's tubing.

  • Analyze by Direct Infusion: Infuse the prepared sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500) to cover all expected reactants, products, and byproducts.

Section 4: Visualizations & Data Tables

Diagrams

Wittig_Reaction Wittig Reaction and Byproduct Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts Aldehyde Aldehyde / Ketone (R₂C=O) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P=CHR₁) Ylide->Oxaphosphetane Alkene Alkene Product (R₂C=CHR₁) Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Ph₃P=O) [Byproduct] Oxaphosphetane->TPPO

Caption: The Wittig reaction proceeds via an oxaphosphetane intermediate.

MS_Workflow MS Analysis Workflow A Crude Wittig Reaction Mixture B Sample Preparation (Dilute & Filter) A->B C Direct Infusion ESI-MS B->C D Acquire Mass Spectrum (Full Scan) C->D E Data Interpretation - Identify m/z for Product - Identify m/z for Byproducts D->E F Confirmation (Optional) - HRMS for Elemental Comp. - MS/MS for Fragmentation E->F

Caption: Workflow for analyzing Wittig reaction mixtures by mass spectrometry.

Data Tables

Table 1: Example m/z Values for a Wittig Reaction (Reaction: Benzaldehyde + Methyltriphenylphosphonium Bromide -> Styrene)

CompoundRoleFormulaMonoisotopic Mass (Da)Expected m/z ([M+H]⁺)
BenzaldehydeStarting MaterialC₇H₆O106.0419107.0491
MethyltriphenylphosphoniumStarting MaterialC₁₉H₁₈P⁺277.1141277.1141 (as cation)
StyreneProductC₈H₈104.0626105.0704
Triphenylphosphine OxideByproductC₁₈H₁₅OP278.0860279.0938

Table 2: Common Adduct Ions in Positive Ion ESI-MS

Adduct IonAdduct SpeciesMass Added to M (Da)m/z difference from [M+H]⁺
[M+H]⁺H⁺1.00780
[M+Na]⁺Na⁺22.9898+21.9820
[M+K]⁺K⁺38.9637+37.9559
[M+NH₄]⁺NH₄⁺18.0344+17.0266
Reference for adduct masses.[12][13][18]

References

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428.
  • Kremmer, D. Dealing with Metal Adduct Ions in Electrospray: Part 1. LC/MS Limited.
  • Scribd. Adduits ESI MS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13097, Triphenylphosphine oxide.
  • Pravin, S. P., et al. Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry.
  • BenchChem. Spectroscopic Profile of Triphenylphosphine Oxide: An In-depth Technical Guide.
  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry.
  • JEOL USA.
  • ResearchGate.
  • Royal Society of Chemistry.
  • Steeves, A. H., et al. Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science.
  • Organic Chemistry Portal. Wittig Reaction.
  • NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab.
  • Purdue University.
  • Klunder, A. C., et al. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Wikipedia. Wittig reaction.
  • Chem-St
  • Zenin, V. N. Organic mass spectrometry at the beginning of the 21st century. Journal of Analytical Chemistry.
  • Pearson. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • Thermo Fisher Scientific. Wittig Reaction.
  • Ashenhurst, J. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues.
  • Orgo Made Easy. Phosphonium Ylide for The Wittig Reaction!. YouTube.

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Technical Support Center: Minimizing Over-oxidation Products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the formation of over-oxidation products. Oxidation reactions are fundamental transformations in drug development and organic synthesis, but their power comes with the inherent risk of proceeding too far, leading to undesired byproducts, reduced yields, and complex purification challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you gain precise control over your oxidation reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Over-oxidation

This section addresses common questions about the causes and prevention of over-oxidation.

Q1: What is over-oxidation and why is it a problem?

A: Over-oxidation is a common side reaction in which a desired oxidation product is further oxidized to a less desirable, higher oxidation state.[4] For example, the oxidation of a primary alcohol to an aldehyde can be followed by a subsequent, unwanted oxidation to a carboxylic acid.[4][5] This is problematic as it reduces the yield of the target molecule, complicates purification, and can introduce impurities that are difficult to remove, which is a significant concern in pharmaceutical development.[1][3]

Q2: What are the primary factors that lead to over-oxidation?

A: Several factors can contribute to over-oxidation. The most common include:

  • Oxidizing Agent Strength: Using an oxidizing agent that is too powerful for the desired transformation is a primary cause.[6][7] Strong oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can readily oxidize functional groups to their highest possible oxidation state.[6][7][8]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of over-oxidation.[9][10][11] Heat provides the activation energy for the subsequent oxidation step.[9][12]

  • Stoichiometry: Using an excess of the oxidizing agent can drive the reaction past the desired product.[13]

  • Presence of Water: For certain reactions, like the oxidation of primary alcohols to aldehydes, the presence of water can facilitate the formation of a hydrate intermediate, which is then susceptible to further oxidation to a carboxylic acid.[4][14]

Q3: How do I choose the right oxidizing agent to avoid over-oxidation?

A: The key is to select an agent with the appropriate reactivity and selectivity for your specific transformation.[2] Consider the following:

  • Mild vs. Strong Oxidants: For sensitive substrates or when aiming for an intermediate oxidation state (e.g., an aldehyde from a primary alcohol), choose a milder oxidant.[15] Examples of mild oxidants include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).[15][16]

  • Chemoselectivity: In complex molecules with multiple oxidizable functional groups, a chemoselective reagent is crucial.[17] For instance, some reagents will selectively oxidize alcohols in the presence of alkenes or sulfides.

  • Reaction Conditions: Some oxidizing agents require anhydrous (water-free) conditions to prevent over-oxidation.[14][16]

Q4: Can I monitor my reaction to prevent over-oxidation in real-time?

A: Yes, careful reaction monitoring is critical. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the desired product and any over-oxidized byproducts.[18][19] By closely monitoring the reaction, you can quench it at the optimal time to maximize the yield of the desired product before significant over-oxidation occurs.

Part 2: Troubleshooting Guides - Practical Solutions to Common Problems

This section provides detailed troubleshooting guides for specific experimental scenarios.

Guide 1: Oxidation of Primary Alcohols to Aldehydes without Carboxylic Acid Formation

The Problem: You are trying to synthesize an aldehyde from a primary alcohol, but you are consistently isolating the corresponding carboxylic acid as a major byproduct.

The Cause: This is a classic example of over-oxidation, often facilitated by strong oxidizing agents and the presence of water.[4]

Solutions:

1. Choice of Oxidizing Agent:

  • Avoid: Strong, aqueous chromium (VI) reagents like the Jones reagent (CrO₃ in aqueous acetone and sulfuric acid) are known to cause over-oxidation of primary alcohols.[4]

  • Recommended:

    • Pyridinium Chlorochromate (PCC): A milder chromium (VI) reagent used in anhydrous solvents like dichloromethane (DCM) to stop the oxidation at the aldehyde stage.[4][14][16]

    • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers high yields and requires less rigorous conditions than PCC.[15]

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is performed at low temperatures and is highly effective.[5]

Table 1: Comparison of Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

Oxidizing AgentTypical SolventKey AdvantagesPotential Drawbacks
PCC Dichloromethane (DCM)Good selectivity for aldehydes.[4][16]Chromium waste is toxic.
DMP Dichloromethane (DCM)High yields, mild conditions.[15]Can be shock-sensitive.
Swern Oxidation Dichloromethane (DCM)High yields, avoids heavy metals.[5]Requires low temperatures (-78 °C), can have an unpleasant odor.

2. Control of Reaction Conditions:

  • Temperature: Perform the reaction at the lowest effective temperature. For Swern oxidations, maintaining a temperature of -78 °C is crucial.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of the hydrate intermediate that leads to the carboxylic acid.[14][16]

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using PCC

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Dissolve the primary alcohol (1 equivalent) in anhydrous DCM in a separate flask.

  • Slowly add the alcohol solution to the PCC suspension via a syringe or dropping funnel.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can then be purified by column chromatography.

Guide 2: Selective Oxidation of Sulfides to Sulfoxides without Sulfone Formation

The Problem: Your goal is to synthesize a sulfoxide, but the reaction proceeds to the sulfone, the over-oxidation product.

The Cause: Many common oxidants can convert sulfides to both sulfoxides and sulfones.[13] Controlling the reaction to stop at the sulfoxide stage requires careful selection of reagents and conditions.

Solutions:

1. Stoichiometric Control:

  • Carefully control the stoichiometry of the oxidizing agent. Using one equivalent of the oxidant is often sufficient to favor sulfoxide formation.[13]

2. Choice of Oxidizing Agent and Conditions:

  • Hydrogen Peroxide (H₂O₂): A "green" oxidant that can be used for selective sulfide oxidation.[10] The selectivity can often be controlled by the reaction conditions.

  • Acidic Conditions: In some cases, acidic conditions can suppress sulfone formation.[13]

  • Catalytic Methods: Employing catalytic methods with less reactive terminal oxidants can enhance selectivity.[13]

Table 2: Reagents and Conditions for Sulfide to Sulfoxide Oxidation

Oxidizing SystemKey AdvantagesConsiderations
H₂O₂ in Acetic Acid "Green" oxidant, simple procedure.[10]Temperature control is important to prevent over-oxidation.[10]
Sodium Metaperiodate (NaIO₄) Mild and selective.Can require aqueous/organic solvent mixtures.
m-Chloroperoxybenzoic acid (m-CPBA) Effective, but can lead to over-oxidation if not controlled.Careful monitoring and stoichiometry are crucial.

Experimental Protocol: Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide

  • Dissolve the sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfoxide.

Part 3: Visualization of Key Concepts and Workflows

Diagram 1: Decision-Making Workflow for Oxidizing Agent Selection

This diagram provides a logical pathway for choosing an appropriate oxidizing agent to minimize over-oxidation.

Oxidizing_Agent_Selection start Define Transformation (e.g., Primary Alcohol -> Aldehyde) q1 Is the substrate sensitive to strong oxidation or acidic conditions? start->q1 mild_reagent Select a mild/neutral reagent (e.g., DMP, Swern Oxidation) q1->mild_reagent Yes strong_reagent Consider a stronger reagent with careful control (e.g., PCC) q1->strong_reagent No q2 Are there other oxidizable functional groups present? mild_reagent->q2 strong_reagent->q2 chemoselective Choose a chemoselective reagent q2->chemoselective Yes non_selective Proceed with careful monitoring and stoichiometric control q2->non_selective No protocol Develop Protocol: - Control Stoichiometry - Optimize Temperature & Time - Use Anhydrous Conditions (if needed) - Monitor by TLC/HPLC chemoselective->protocol non_selective->protocol

Caption: A decision tree for selecting an appropriate oxidizing agent.

Diagram 2: General Workflow for Minimizing Over-oxidation

This diagram illustrates a systematic approach to optimizing an oxidation reaction.

Optimization_Workflow start Initial Reaction Setup analysis Analyze Product Mixture (TLC, HPLC, GC-MS, NMR) start->analysis over_ox Over-oxidation Observed? analysis->over_ox success Reaction Optimized Proceed to Scale-up over_ox->success No troubleshoot Troubleshooting Steps over_ox->troubleshoot Yes step1 1. Lower Reaction Temperature troubleshoot->step1 Re-run Reaction step2 2. Reduce Equivalents of Oxidant step1->step2 Re-run Reaction step3 3. Decrease Reaction Time step2->step3 Re-run Reaction step4 4. Change to a Milder Oxidant step3->step4 Re-run Reaction step4->start Re-run Reaction

Caption: A workflow for optimizing oxidation reactions.

Part 4: Analytical Detection of Over-oxidation Products

Identifying and quantifying over-oxidation products is crucial for reaction optimization and product purity assessment.

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are invaluable for separating and detecting the desired product from its over-oxidized counterparts.[18][19] HPLC and GC, especially when coupled with Mass Spectrometry (MS), can provide definitive identification and quantification of byproducts.[18][19][20]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structural changes associated with over-oxidation. For example, the appearance of a carboxylic acid proton signal in ¹H NMR or a carbonyl carbon shift in ¹³C NMR can indicate over-oxidation of an alcohol.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the formation of new functional groups. For instance, the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid can indicate over-oxidation of a primary alcohol.[21]

References

  • Common Oxidizing Agents and Their Properties. Solubility of Things. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Clean oxidation reactions for use in the pharmaceutical industry. University of York. [Link]

  • Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Institutes of Health (NIH). [Link]

  • Oxidizing agent. Wikipedia. [Link]

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  • Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. MDPI. [Link]

  • Oxidizing and Reducing Agents. Purdue University. [Link]

  • Oxidation and Reduction in Organic Synthesis. Alchemyst. [Link]

  • Analysis of Secondary Volatile Oxidation Products by Headspace GC-MS Techniques. JOVE. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH). [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. National Institutes of Health (NIH). [Link]

  • How Can FTIR Be Used To Detect Oxidation? YouTube. [Link]

  • Present State and Main Trends of Research on Liquid-Phase Oxidation of Organic Compounds. ACS Publications. [Link]

  • Advances and future trends in selective oxidation catalysis: a critical review. SpringerLink. [Link]

  • What are some ways to slow down the oxidation of something? Quora. [Link]

  • Does heat speed up oxidation? Quora. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH). [Link]

  • Effect of Oxidation Temperature on the Oxidation Process of Silicon-Containing Steel. MDPI. [Link]

  • Advances and Future Trends in Selective Oxidation Catalysis: A Critical Review. ResearchGate. [Link]

  • Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes. ACS Publications. [Link]

  • What Causes Oxidation And How Can It Be Prevented? Valence Surface Technologies. [Link]

  • Oxidations and Reductions of Alcohols and Carbonyl Compounds. YouTube. [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. [Link]

  • Effect of Oxidation Temperature on the Oxidation Process of Silicon-Containing Steel. ResearchGate. [Link]

  • Chemistry 3 Chemoselectivity in oxidation reactions. YouTube. [Link]

  • Oxidation states (oxidation numbers). Chemguide. [Link]

  • Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate. Journal of the American Chemical Society. [Link]

  • Method for preventing oxidation of sulfide minerals in sulfide ore.
  • Oxidation and Reduction (Redox) Reactions Step-by-Step Example. YouTube. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • How To Find Oxidation No. Medium. [Link]

  • Chemoselectivity in the Reductive Elimination from High Oxidation State Palladium Complexes – Scrambling Mechanism Uncovered. Journal of the American Chemical Society. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic Chemistry Portal. [Link]

  • Oxidation-reduction (redox) reactions. Khan Academy. [Link]

  • 15.2: Oxidation and Reduction of Organic Compounds - An Overview. Chemistry LibreTexts. [Link]

  • Why does heat accelerate oxidation? Reddit. [Link]

  • Oxidation States (Oxidation Numbers). Chemistry LibreTexts. [Link]

  • Structure and Reactivity of Pd Complexes in Various Oxidation States in Identical Ligand Environments with Reference to C–C and C–Cl Coupling Reactions: Insights from Density Functional Theory. ACS Publications. [Link]

  • Oxygen. Organic Chemistry Portal. [Link]

  • The effect of temperature on the continuous ferrous-iron oxidation kinetics of a predominantly Leptospirillum ferrooxidans culture. PubMed. [Link]

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  • Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. MDPI. [Link]

Sources

scale-up challenges for the synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored for researchers, chemists, and process development professionals. As a critical intermediate in the manufacture of proton pump inhibitors (PPIs) like Esomeprazole, robust and scalable synthesis of this aldehyde is of paramount importance.[1][2] This guide is designed to help you navigate the common challenges encountered during its synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this aldehyde?

A1: The most prevalent and industrially applied route is the selective oxidation of the corresponding alcohol, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol.[3][4][5] This precursor is typically synthesized from 3,5-Lutidine or 2,3,5-Collidine over several steps.[2] The oxidation step is critical and is the primary focus of this guide.

Q2: My reaction yield is consistently low. What are the immediate factors to investigate?

A2: Low yields are often traced back to three primary areas:

  • Oxidant Potency: Ensure the oxidizing agent is fresh and has been stored correctly. Many common oxidants (e.g., manganese dioxide, PCC) can lose activity over time.

  • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). If starting material remains, consider extending the reaction time or slightly increasing the temperature.

  • Work-up Losses: The aldehyde product can be sensitive. Emulsion formation during aqueous work-up or losses during solvent removal can significantly impact isolated yield.

Q3: I'm observing a significant amount of the carboxylic acid impurity. How can this be minimized?

A3: Over-oxidation to 4-Methoxy-3,5-dimethylpicolinic acid is a common side reaction. To mitigate this, use a stoichiometric amount of a mild oxidizing agent. Activated manganese dioxide (MnO₂) is often preferred for its selectivity for oxidizing primary alcohols to aldehydes without significant over-oxidation. Avoid strong oxidants like potassium permanganate. Running the reaction at the lowest effective temperature can also help control this side reaction.

Q4: What are the best analytical techniques to monitor reaction progress and purity?

A4: A combination of techniques is ideal.

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of the starting alcohol and the appearance of the aldehyde product. A typical mobile phase is a mixture of ethyl acetate and hexane.

  • HPLC/UPLC: Provides quantitative data on conversion, product purity, and the formation of impurities like the carboxylic acid or unreacted starting material. A reverse-phase C18 column is typically effective.[6]

  • GC-MS: Useful for identifying volatile impurities and confirming the mass of the product.

  • ¹H NMR: Essential for structural confirmation of the final product, with the aldehyde proton signal appearing characteristically downfield (around 10 ppm).

Synthesis Pathway and Critical Control Points

The primary route involves the oxidation of the precursor alcohol. Understanding the critical parameters at this stage is key to a successful scale-up.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Critical Oxidation Step cluster_side_reaction Common Side Products SM 4-Methoxy-3,5-dimethyl- 2-pyridinemethanol Product 4-Methoxy-3,5-dimethyl- picolinaldehyde SM->Product [Oxidant] Solvent, Temp, Time (e.g., MnO₂, DCM, RT) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 4-Methoxy-3,5-dimethyl- picolinic acid (Over-oxidation) Product->Impurity2 Over-oxidation (Strong oxidant / High temp)

Sources

effect of base strength on the Wittig reaction stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the Wittig reaction. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to master the stereochemical outcomes of this powerful olefination method. This is not a rigid protocol manual but a dynamic guide structured in a question-and-answer format to address the nuanced challenges you face in the lab. We will explore the causal relationships behind reagent choice and reaction conditions to empower you to troubleshoot and optimize your syntheses with confidence.

Frequently Asked Questions: Core Principles of Stereoselectivity

This section addresses the fundamental principles that govern the stereochemical outcome of the Wittig reaction. Understanding these concepts is the first step toward troubleshooting and controlling your results.

Q1: What is the primary factor that determines whether a Wittig reaction produces a (Z)- or (E)-alkene?

The single most important factor is the electronic nature of the phosphonium ylide. Ylides are broadly classified into two categories: non-stabilized and stabilized, and this dictates the entire mechanistic pathway.

  • Non-Stabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl chains) on the carbanionic carbon. This localizes the negative charge, making the ylide highly reactive and unstable.[1] These reactive ylides are the workhorses for synthesizing (Z)-alkenes .

  • Stabilized Ylides: These ylides possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles adjacent to the carbanion.[1] These groups delocalize the negative charge through resonance, making the ylide less reactive and more stable. Stabilized ylides are primarily used to synthesize (E)-alkenes .[2]

Q2: You mentioned different pathways. What are the mechanistic principles of "kinetic" versus "thermodynamic" control in the Wittig reaction?

This is the heart of Wittig stereoselectivity. The outcome is determined by whether the reaction is reversible, which is a direct consequence of ylide stability.[1][3][4]

  • (Z)-Selectivity via Kinetic Control (Non-Stabilized Ylides): With highly reactive, non-stabilized ylides, the initial cycloaddition with the aldehyde is very fast and, under the right conditions, irreversible .[1] The reaction proceeds through the transition state with the lowest activation energy, which leads to a cis-substituted oxaphosphetane intermediate.[5] This is the kinetic product . This intermediate then rapidly collapses to yield the (Z)-alkene .[6] The reaction is over before it has a chance to equilibrate to a more stable intermediate.[7][8]

  • (E)-Selectivity via Thermodynamic Control (Stabilized Ylides): With more stable, less reactive ylides, the initial cycloaddition is reversible .[6][9] This reversibility allows the initially formed cis-oxaphosphetane to equilibrate to the sterically less hindered and more stable trans-oxaphosphetane.[1] Given enough time and thermal energy, the reaction mixture will settle at this lowest energy state. This is the thermodynamic product . The more stable trans-intermediate then decomposes to form the (E)-alkene .[10]

Q3: How does the strength or type of base used to form the ylide affect the stereochemistry? This seems to be a major point of confusion.

Your choice of base is critical not because of its strength (most bases used are strong enough) but because of the metal cation it introduces into the reaction. This is especially crucial for non-stabilized ylides where preserving kinetic control is paramount.

The key distinction is between lithium-containing bases and "salt-free" (non-lithium) bases .

  • Lithium Bases (e.g., n-Butyllithium, n-BuLi): When you deprotonate a phosphonium salt (e.g., [Ph₃P⁺CH₂R]Br⁻) with n-BuLi, you unavoidably generate lithium bromide (LiBr) as a salt byproduct.[10][11] Lithium cations (Li⁺) are Lewis acidic and can have a profound, often detrimental, effect on Z-selectivity.[10][12][13] They disrupt the irreversible [2+2] cycloaddition by coordinating to intermediates, opening a pathway that allows for equilibration (a phenomenon termed "stereochemical drift").[10][12] This erodes the kinetic control, leading to a mixture of (E) and (Z) isomers.

  • "Salt-Free" Bases (e.g., NaHMDS, KHMDS, NaH): Bases like sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), or sodium hydride (NaH) are ideal for maximizing Z-selectivity with non-stabilized ylides.[2] The resulting sodium or potassium salts do not coordinate as strongly to the reaction intermediates.[13] This preserves a "salt-free" environment where the concerted, irreversible cycloaddition can proceed under pure kinetic control, leading to high (Z)-selectivity.[5][10][12]

Troubleshooting Guide: Addressing Common Experimental Issues
Q4: I am using a non-stabilized ylide with an aldehyde, but my Z/E ratio is poor. What is the most likely cause and how do I fix it?

Primary Suspect: Lithium Salt Contamination.

The most common reason for poor Z-selectivity is the presence of lithium salts, which compromise the kinetically controlled pathway.

  • Diagnosis: Did you use n-BuLi, sec-BuLi, or another organolithium reagent to generate your ylide? If so, the Li⁺ cations from the base and the LiX salt byproduct are the culprits.[11] They stabilize a betaine-like intermediate, which allows the reaction to equilibrate, destroying the Z-selectivity you desire.[5][10][12]

  • Solution: Switch to a Salt-Free Protocol. To maximize Z-selectivity, you must eliminate lithium from your reaction.

    • Choose a Non-Lithium Base: Use a base such as NaHMDS or KHMDS. These are commercially available as solutions in THF or can be used as solids.

    • Control Your Temperature: Ylide formation should be performed at a low temperature (e.g., -78 °C to 0 °C) and then the aldehyde should be added at low temperature (e.g., -78 °C) to ensure the cycloaddition is rapid and irreversible.

    • Ensure Anhydrous, Inert Conditions: Non-stabilized ylides are highly reactive and sensitive to air and moisture.[6] Perform the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Q5: My reaction with a stabilized ylide is sluggish and giving me a mixture of isomers, not the clean (E)-alkene I expected. What can I do?

Primary Suspect: Incomplete Equilibration.

The E-selectivity of stabilized ylides relies on the reaction reaching thermodynamic equilibrium.[1][6] If the reaction is slow or incomplete, you may be isolating a kinetically-influenced mixture.

  • Diagnosis: Are you running the reaction at room temperature or below? Is the reaction time short? Are your substrates sterically hindered?[10] These factors can prevent the reversible reaction from reaching the most stable trans-oxaphosphetane intermediate.

  • Solutions:

    • Increase Thermal Energy: Refluxing the reaction in a solvent like THF or toluene often provides the energy needed to ensure the reverse reaction is fast enough to allow for full equilibration to the thermodynamic product.

    • Increase Reaction Time: Simply allowing the reaction to stir longer (e.g., 12-24 hours) can be sufficient. Monitor by TLC to determine when the starting material is consumed and the product ratio is stable.

    • Consider Salt Catalysis: In some cases, particularly with ketones, the addition of lithium salts (e.g., LiCl, LiBr) can actually be beneficial for stabilized ylides by accelerating the reaction.[13]

Q6: Is it possible to get the (E)-alkene product from a non-stabilized ylide?

Yes, this is a common synthetic challenge that has a classic solution: the Schlosser Modification .[14][15] This procedure intentionally hijacks the "stereochemical drift" caused by lithium salts to force the formation of the (E)-alkene.

  • Mechanism Overview: The reaction is performed at very low temperatures (e.g., -78 °C).

    • A non-stabilized ylide is generated with a lithium base (e.g., n-BuLi).

    • The aldehyde is added, forming a mixture of lithium-complexed cis and trans betaine intermediates.

    • A second equivalent of strong base (often phenyllithium) is added. This deprotonates the carbon adjacent to the phosphorus, forming a β-oxido ylide and destroying the original stereocenter.

    • A proton source (e.g., a hindered alcohol) is added, which selectively protonates the intermediate to form the more stable trans (or threo) betaine.

    • The mixture is warmed, and a base like potassium tert-butoxide is added to induce elimination, yielding the (E)-alkene .[6][14][16]

Data Summary and Visualization
Table 1: Expected Stereochemical Outcome Based on Reaction Conditions
Ylide TypeSubstituent (R)Base TypeKey ConditionControl TypeMajor Alkene Isomer
Non-Stabilized Alkyl, Aryl, HNaHMDS, KHMDS"Salt-Free"Kinetic(Z)-Alkene [2][12]
Non-Stabilized Alkyl, Aryl, Hn-BuLiLi⁺ PresentCompromised KineticMixture of (Z) and (E)[10][11]
Stabilized -CO₂R, -C(O)RNaH, K₂CO₃, etc.ReversibleThermodynamic(E)-Alkene [1][6][12]
Non-Stabilized Alkyl, Aryl, Hn-BuLi + PhLiSchlosser Mod.Directed Thermodynamic(E)-Alkene [14][16]
Mechanistic Pathways Diagram

Wittig_Mechanism cluster_0 Non-Stabilized Ylide (Reactive) cluster_1 Stabilized Ylide (Less Reactive) NS_Ylide R = Alkyl, Aryl Base_Choice Choice of Base NS_Ylide->Base_Choice Salt_Free Salt-Free Base (NaHMDS, KHMDS) Base_Choice->Salt_Free No Li+ Li_Base Lithium Base (n-BuLi) Base_Choice->Li_Base Li+ Present Kinetic_Control Kinetic Control Irreversible [2+2] Cycloaddition Salt_Free->Kinetic_Control Drift Stereochemical Drift Betaine Formation Li_Base->Drift Cis_OXP cis-Oxaphosphetane (Kinetic Intermediate) Kinetic_Control->Cis_OXP Z_Alkene (Z)-Alkene (Major Product) Cis_OXP->Z_Alkene Equilibration Equilibration of Intermediates Drift->Equilibration EZ_Mix (E/Z) Mixture Equilibration->EZ_Mix S_Ylide R = EWG (-CO₂R, etc.) Thermo_Control Thermodynamic Control Reversible [2+2] Cycloaddition S_Ylide->Thermo_Control Equil_S Equilibration Thermo_Control->Equil_S Trans_OXP trans-Oxaphosphetane (Thermodynamic Intermediate) Equil_S->Trans_OXP E_Alkene (E)-Alkene (Major Product) Trans_OXP->E_Alkene

Caption: Core mechanistic pathways based on ylide stability and reaction conditions.

Troubleshooting Workflow Diagram

Troubleshooting_Wittig Start Problem: Poor Stereoselectivity Ylide_Type What is your ylide type? Start->Ylide_Type Base_Type What base was used? Ylide_Type->Base_Type Non-Stabilized Thermo_Issue Issue: Incomplete Equilibration to Thermodynamic Product Ylide_Type->Thermo_Issue Stabilized nBuLi n-BuLi or other Li+ source Base_Type->nBuLi Salt_Free NaHMDS, KHMDS, or other salt-free Base_Type->Salt_Free Sol_Z Solution: Switch to Salt-Free Base (e.g., NaHMDS) to enforce Kinetic Control. nBuLi->Sol_Z Check_Other Problem is likely not the base. Check substrate purity, temp, and reaction time. Salt_Free->Check_Other Sol_E Solution: 1. Increase reaction temp. 2. Increase reaction time. 3. Monitor by TLC. Thermo_Issue->Sol_E

Caption: A decision tree for troubleshooting poor stereoselectivity in Wittig reactions.

Experimental Protocol: High (Z)-Selectivity Olefination Using Salt-Free Conditions

This protocol describes the formation of a (Z)-alkene from an aldehyde and an alkyltriphenylphosphonium salt using NaHMDS as a lithium-free base.

Objective: To maximize (Z)-alkene formation by ensuring a kinetically controlled, salt-free Wittig reaction.

Materials:

  • Alkyltriphenylphosphonium bromide salt (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, as a ~1M solution in THF)

  • Aldehyde (1.0 eq)

  • Standard quench and extraction solvents (e.g., saturated aq. NH₄Cl, ethyl acetate, brine)

Procedure:

  • Apparatus Setup: Under a positive pressure of dry nitrogen or argon, add the alkyltriphenylphosphonium bromide salt to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Solvent Addition: Add anhydrous THF via syringe and stir to form a suspension.

  • Ylide Formation: Cool the flask to 0 °C in an ice-water bath. Add the NaHMDS solution dropwise via syringe over 10-15 minutes. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Dissolve the aldehyde in a small volume of anhydrous THF in a separate flame-dried flask. Slowly add the aldehyde solution dropwise to the cold ylide solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. After this time, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the (Z)-alkene. The triphenylphosphine oxide byproduct is also generated.[17]

References
  • Title: Schlosser Modification Source: SynArchive URL: [Link]

  • Title: Schlosser Modification Source: Organic Chemistry Portal URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: The Wittig Reaction Source: University of Pittsburgh, Department of Chemistry (Lecture Notes by P. Wipf) URL: [Link]

  • Title: WITTIG REACTION | MECHANISM Source: AdiChemistry URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective Potassium-Catalyzed Wittig Olefinations Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Stereochemistry and Mechanism of the Wittig Reaction. Diastereomeric Reaction Intermediates and Analysis of the Reaction Course Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Stereochemistry of the Wittig Reaction Source: ResearchGate URL: [Link]

  • Title: What is the stereoselectivity of Wittig's reaction? Source: Quora URL: [Link]

  • Title: Kinetic and Thermodynamic Control Source: Dalal Institute URL: [Link]

  • Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]

  • Title: A Solvent Free Wittig Reaction Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]

  • Title: 14.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for experiments involving 4-Methoxy-3,5-dimethylpicolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvents in modulating the reactivity of this important heterocyclic aldehyde. As a key building block in the synthesis of various pharmaceutical compounds, including proton pump inhibitors (PPIs), understanding and controlling its reaction environment is paramount to achieving desired outcomes.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve challenges in your own research.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential solvent-related causes and actionable solutions.

Question 1: My reaction is sluggish or stalling. How can solvent choice be the cause?

Answer:

A slow or incomplete reaction is one of the most common hurdles in synthesis. The solvent plays a profound role in the kinetics of a reaction by influencing the stability of the reactants, transition states, and intermediates. For this compound, the primary reaction is nucleophilic addition to the carbonyl group, which proceeds through a charged tetrahedral intermediate.[3][4]

Causality & Logic:

  • Transition State Stabilization: According to transition state theory, a reaction accelerates if the solvent stabilizes the transition state more than it stabilizes the reactants.[5] The transition state leading to the tetrahedral intermediate in a nucleophilic addition is more polar and charge-dispersed than the starting aldehyde and nucleophile. Therefore, a more polar solvent will typically accelerate the reaction.

  • Nucleophile Solvation (Protic vs. Aprotic): The nature of the solvent's polarity is critical.

    • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can engage in hydrogen bonding. While they can activate the aldehyde carbonyl by hydrogen bonding to the oxygen, making the carbon more electrophilic, they can also form a strong solvation shell around anionic nucleophiles (e.g., Grignard reagents, enolates), effectively deactivating them and slowing the reaction.[6]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents possess strong dipoles to dissolve charged species but lack acidic protons for hydrogen bonding. They are excellent at solvating cations while leaving the anionic nucleophile "naked" and highly reactive. This often leads to a significant rate enhancement.[7]

Troubleshooting Steps & Solutions:

  • Assess Solvent Polarity: If you are using a non-polar solvent (e.g., Toluene, Hexane) and observing a slow reaction, consider switching to a polar aprotic solvent like THF or Acetonitrile.

  • Conduct a Solvent Screen: If the reaction is still suboptimal, perform a systematic screen of polar aprotic solvents such as THF, DMF, and DMSO to find the optimal medium.[8][9]

  • Consider Reactant Solubility: A slow reaction may simply be due to poor solubility of your starting materials. Ensure both the aldehyde and the nucleophile are fully dissolved at the reaction temperature. If not, a different solvent or a co-solvent system may be required.[7]

Question 2: I'm observing significant byproduct formation. Could the solvent be the culprit?

Answer:

Yes, the solvent is not always an innocent bystander. It can actively participate in side reactions or alter the chemoselectivity of your primary reaction, leading to a complex product mixture and low yield of the desired compound.[7][10]

Causality & Logic:

  • Direct Solvent Reactivity:

    • Hemiacetal/Acetal Formation: In the presence of alcohol solvents (e.g., methanol, ethanol), aldehydes can reversibly form hemiacetals. This is an equilibrium process that consumes the starting aldehyde, potentially slowing the desired reaction. If an acid catalyst is present, this can proceed to form a stable acetal byproduct.

    • Solvent as a Nucleophile: Some solvents or impurities within them (like water) can act as nucleophiles, competing with your intended reagent.

  • Solvent-Influenced Chemoselectivity: A solvent can alter which pathway a reaction takes. For example, in reactions with ambident nucleophiles (like enolates), the solvent can influence whether C-alkylation or O-alkylation occurs. Polar protic solvents might favor one pathway through hydrogen bonding, while polar aprotic solvents favor another.

Troubleshooting Workflow:

G start Byproduct Formation Observed check_solvent Is the solvent protic (e.g., alcohol)? start->check_solvent check_impurities Is the solvent anhydrous and pure? check_solvent->check_impurities No switch_aprotic Switch to a non-reactive aprotic solvent (e.g., THF, Toluene). check_solvent->switch_aprotic Yes (Risk of Hemiacetal) check_literature Consult literature for known side reactions in this solvent. check_impurities->check_literature Yes purify_solvent Dry/distill the solvent. Use molecular sieves. check_impurities->purify_solvent No/Unsure optimize_polarity Systematically vary solvent polarity to favor the desired pathway. check_literature->optimize_polarity

Caption: Troubleshooting workflow for solvent-related byproduct formation.

Solutions:

  • Use Inert Solvents: Switch to a solvent that is known to be inert under your reaction conditions. For reactions sensitive to alcohols, use ethers (THF, Diethyl ether), hydrocarbons (Toluene, Hexane), or other aprotic solvents (DMF, Acetonitrile).[7]

  • Ensure Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions like those involving Grignard reagents or organolithiums. Consider using freshly distilled solvents or those packaged under an inert atmosphere.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key solvent parameters to consider for reactions with this compound?

When selecting a solvent, consider the following parameters, summarized in the table below. The ideal choice will depend on the specific nucleophile and reaction mechanism.

ParameterDescription & Impact on ReactivityExample Solvents
Dielectric Constant (ε) A measure of a solvent's ability to separate ions. High ε values favor reactions with charged intermediates or transition states by stabilizing them.Water (80), DMSO (47), Acetonitrile (37), Ethanol (24), THF (7.6), Toluene (2.4)
Protic vs. Aprotic Protic solvents have acidic protons (O-H, N-H) and can H-bond. They can activate carbonyls but deactivate many nucleophiles. Aprotic solvents lack acidic protons and are often preferred for reactions with strong, anionic nucleophiles.Protic: Methanol, Water. Aprotic: THF, DMF, Toluene.
Coordinating Ability Refers to the solvent's ability to act as a Lewis base. Ethereal solvents like THF can coordinate to metal cations (e.g., Li+, Mg2+), influencing the reactivity of organometallic reagents.High: THF, DME. Low: Hexane.
Boiling Point Determines the accessible temperature range for the reaction. Higher boiling points allow for reactions to be run at elevated temperatures to overcome activation barriers.Dioxane (101 °C), Toluene (111 °C), DMF (153 °C).
Q2: How does the pyridine nitrogen in this compound affect solvent interactions?

The lone pair of electrons on the pyridine nitrogen makes it a potential site for hydrogen bonding with protic solvents. This interaction can influence the molecule's solubility and the electronic properties of the aromatic ring. In acidic conditions, this nitrogen can be protonated, drastically increasing the molecule's solubility in polar solvents but also deactivating the ring towards certain reactions. The reactivity of pyridine derivatives is known to be influenced by both protic and aprotic solvents.[12]

Q3: Are there any specific solvents I should avoid?

Avoid solvents that can react irreversibly with your aldehyde or other reagents. For example, unless you are intentionally forming an imine, avoid primary and secondary amine solvents. Be cautious with halogenated solvents like dichloromethane (DCM), as some pyridine derivatives are known to undergo quaternization reactions, forming pyridinium salts.[7] Always verify solvent compatibility by checking relevant literature for your specific reaction class.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a framework for systematically testing multiple solvents to optimize your reaction conditions.[8][9][13][14]

Objective: To determine the optimal solvent for the reaction of this compound with a chosen nucleophile, maximizing yield and minimizing byproducts.

Methodology:

  • Preparation: In an array of clean, dry reaction vials, add this compound (1.0 eq.) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: To each vial, add a different anhydrous solvent to achieve the same concentration (e.g., 0.1 M). Solvents to test could include: THF, Dioxane, Toluene, Acetonitrile, and DMF.

  • Temperature Control: Place the vials in a reaction block or oil bath set to the desired temperature. Allow them to equilibrate.

  • Reagent Addition: Add the nucleophile (e.g., 1.1 eq.) to each vial simultaneously using a multichannel pipette if possible to ensure consistency.

  • Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze it by a suitable method (TLC, LC-MS, or GC-MS) to determine the consumption of starting material and the formation of the product.

  • Analysis: Compare the conversion rates and product purity across the different solvents to identify the most effective one. The best solvent provides the highest conversion to the desired product in the shortest time with the fewest impurities.

Mechanism Visualization: The Role of Solvent

The following diagram illustrates the general mechanism of nucleophilic addition to this compound and highlights where the solvent exerts its influence.

Caption: Solvent influence on the nucleophilic addition reaction pathway. Note: Image placeholders would be replaced with actual chemical structures in a live environment.

References

  • Pearson. (n.d.). Overview of Nucleophilic Addition of Solvents. Pearson+.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Nucleophilic Addition Reactions in Aldehydes and Ketones. Retrieved from [Link]

  • Jorgensen, W. L. (1992). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. Journal of the American Chemical Society, 114(23), 9226-9227. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vicinal difunctionalization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Špírtová, D., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedures to Remove Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common work-up procedures designed to remove unreacted starting materials and other impurities from a reaction mixture. The goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Guiding Principle: Choosing Your Purification Strategy

The first step in any successful purification is selecting the appropriate method. A "one-size-fits-all" approach rarely works. The choice depends on the physical and chemical properties of your desired product versus those of the impurities you need to remove.[1] Even highly selective reactions can produce a crude mixture containing byproducts, reagents, and unreacted starting materials that require separation.[2]

Here is a general decision-making framework to guide your choice:

G cluster_logic start Crude Reaction Mixture is_solid Is the Product a Solid? start->is_solid is_liquid Is the Product a Liquid / in Solution? is_solid->is_liquid No / In Solution sol_diff Significant Solubility Difference vs. Impurities? is_solid->sol_diff Yes bp_diff Significant Boiling Point Difference vs. Impurities? is_liquid->bp_diff sol_diff->is_liquid No recrystallize Recrystallization or Precipitation sol_diff->recrystallize Yes pol_diff Significant Polarity Difference vs. Impurities? bp_diff->pol_diff No distill Distillation bp_diff->distill Yes acid_base Are Components Acidic/Basic? pol_diff->acid_base Yes chromatography Column Chromatography pol_diff->chromatography No extraction Acid-Base Extraction acid_base->extraction Yes lle Liquid-Liquid Extraction acid_base->lle No

Caption: Decision tree for selecting a primary purification method.[1]

Quenching Reactive Reagents

Before any extractive work-up, it is critical to safely neutralize (quench) any highly reactive reagents. This step prevents uncontrolled reactions, gas evolution, and potential hazards upon the addition of an aqueous solution.

FAQs & Troubleshooting

Q: What is the general procedure for quenching a pyrophoric or water-reactive reagent like an organolithium or metal hydride?

A: The key principle is gradual reduction of reactivity. Never add water directly to a potent reagent. A staged approach is safest:

  • Dilute: Disperse the reaction mixture in an inert, high-boiling solvent like toluene or heptane. This helps to manage the heat generated.[3][4]

  • Cool: Place the reaction flask in an ice or dry ice/acetone bath to absorb the heat of the quench.[3][4]

  • Slowly Add a Mild Proton Source: Add a less reactive alcohol like isopropanol dropwise until gas evolution or heat generation ceases.[3]

  • Follow with a More Reactive Quencher: Slowly add methanol or ethanol to ensure all the highly reactive material is consumed.[3]

  • Finally, Add Water: Once you are confident the reactive species are gone, water can be added cautiously to quench any remaining salts or less reactive materials.[3][5]

Q: My reaction mixture contains excess acid chloride. How should I quench it?

A: Acid chlorides and anhydrides react vigorously with water. The quench should be performed cautiously under an inert atmosphere (e.g., nitrogen or argon) to prevent the inhalation of acidic fumes like HCl.[5] Slowly add the reaction mixture to a separate, stirred flask containing a cold, dilute solution of a weak base like sodium bicarbonate. Alternatively, the base solution can be added very slowly to the cooled reaction mixture. Always ensure adequate ventilation.[5]

Liquid-Liquid Extraction (LLE)

LLE is a cornerstone of purification, used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6][7][8] The goal is often to move the desired organic compound into the organic phase while washing away water-soluble impurities into the aqueous phase.[6]

Troubleshooting Guide
Problem Probable Cause(s) Solution(s) & Scientific Explanation
Emulsion Formation (a stable, cloudy layer between the organic and aqueous phases)- High concentration of detergents, salts, or polar byproducts. - Vigorous shaking of the separatory funnel.Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, making organic compounds less soluble in it and helping to break the emulsion. Filter: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets forming the emulsion. Wait: Sometimes, allowing the mixture to stand for an extended period will allow the layers to separate. Gentle Swirling: In the future, use gentle swirling and inverting rather than vigorous shaking to mix layers.[9]
Product is in the Wrong Layer (or Lost) - Incorrect assumption of solvent densities. - Product is more water-soluble than anticipated. - Accidental discarding of the product layer.Check Densities: Halogenated solvents (e.g., DCM, chloroform) are typically denser than water and will be the bottom layer. Most other common organic solvents (e.g., ethyl acetate, ether, hexanes) are less dense and will be the top layer. Never discard any layer until you have confirmed the location of your product via TLC or another analysis method. [9] "Salt Out": If your product has some water solubility, wash with brine to decrease its solubility in the aqueous phase.
Precipitate Forms Between Layers - A compound in the mixture is not soluble in either the organic or aqueous phase.Add More Solvent: Try adding more of the organic solvent to dissolve the precipitate. If that fails, try adding more of the aqueous phase. Isolate the Solid: If neither works, you may need to filter the entire mixture to isolate the solid, then proceed with the extraction on the filtrate. The solid can be analyzed separately.[10] Change Solvents: The chosen organic solvent may be a poor choice. Consider re-doing the extraction with a different solvent that has better solubility for all components.
Can't See the Layer Interface - The organic layer is dark or opaque.Use a Light Source: Shine a flashlight through the side of the separatory funnel. The beam will often be refracted at the interface, making it visible. Add a Tracer: Add a small piece of a polypropylene cap or a septum; it will typically float at the interface between the two layers.[10]
Protocol: Standard Extractive Work-Up
  • Setup: Securely place a separatory funnel in a ring stand with a flask underneath to catch any drips.[9] Ensure the stopcock is closed.

  • Transfer: Pour the (quenched) reaction mixture into the funnel. Add the chosen immiscible extraction solvent.[9] The total volume should not exceed two-thirds of the funnel's capacity.

  • Mix & Vent: Stopper the funnel. Gently invert it a few times. Point the stem away from yourself and others and slowly open the stopcock to vent any pressure build-up. [9] Close the stopcock and repeat this gentle mixing and venting process several times.[9]

  • Separate: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Drain: Slowly drain the bottom layer through the stopcock. Stop just as the interface reaches the stopcock.[9]

  • Collect: Pour the top layer out through the top opening of the funnel. This prevents re-contamination with any droplets of the bottom layer left in the stem.

  • Repeat: Perform additional washes of the organic layer as needed (e.g., with NaHCO₃ solution to remove acid, brine to remove water).

  • Dry: After the final wash, drain the organic layer into a flask containing a drying agent (e.g., Na₂SO₄, MgSO₄) to remove residual water.

Column Chromatography

Flash column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a solid stationary phase (commonly silica gel) while being carried by a liquid mobile phase (the eluent).[1] It is highly effective for separating compounds with different polarities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_node Choose Solvent System via TLC Dissolve Crude Sample Pack Column with Slurry run_node Load Sample onto Column Add Eluent & Apply Pressure Collect Fractions prep_node->run_node analysis_node Monitor Fractions by TLC Combine Pure Fractions Evaporate Solvent run_node->analysis_node

Caption: General workflow for flash column chromatography.

Troubleshooting Guide
Problem Probable Cause(s) Solution(s) & Scientific Explanation
Poor Separation / Overlapping Bands - Inappropriate solvent system (eluent). - Column was overloaded with sample. - Column was packed improperly (cracks, channels). - Sample was loaded in too much solvent or a solvent that is too polar.Optimize Eluent: The ideal TLC Rf for your target compound is ~0.25-0.35. If Rf values are too high, decrease eluent polarity. If too low, increase polarity.[11] Reduce Load: As a rule of thumb, use a mass ratio of silica-to-sample of at least 30:1. Repack Column: Ensure the silica is packed uniformly without any air bubbles or cracks. Letting a column run dry will cause cracking and ruin the separation.[12] Dry Loading: If your compound is not very soluble in the eluent, pre-adsorb it onto a small amount of silica. Evaporate the solvent completely to get a dry, free-flowing powder, then load this powder onto the top of the column.[13]
Compound Won't Elute from Column - Eluent is not polar enough. - Compound decomposed on the silica.Increase Polarity: Gradually increase the polarity of the eluent. Check Stability: Before running the column, spot your crude mixture on a TLC plate and let it sit for an hour. Then, elute the plate. If you see a new spot or streaking that wasn't there initially, your compound may be unstable to silica gel.[14] Consider using a different stationary phase like alumina or a neutral-pH silica.
Cracked or Channeled Silica Bed - Column ran dry (solvent level dropped below the top of the silica). - Heat of adsorption from the solvent caused thermal stress.Prevention is Key: Always keep the solvent level above the top of the stationary phase.[13] When packing, pre-wetting the silica with the eluent can help dissipate heat. Recovery (if sample is loaded): If a crack forms, the separation is compromised. The best option is often to extrude the silica, extract your compound from it with a very polar solvent (like methanol), and re-run the purification on a fresh column.[12]
Inconsistent Flow Rate - Clog in the column frit or stopcock. - Inadequate column packing leading to uneven flow.Check for Blockages: If the flow stops, try gently pushing a wire up through the column tip to dislodge any blockage.[14] Systematic Check: Ensure there are no air pockets in the packed column and that the pump settings (if using automated chromatography) are stable.[15]

Recrystallization & Precipitation

Recrystallization is a powerful technique for purifying non-volatile, solid organic compounds.[16] It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, pure crystals form, leaving impurities behind in the solution (mother liquor).[16][17]

Precipitation is a related but distinct technique where a compound is made to rapidly come out of solution, often by adding an "anti-solvent" in which the compound is insoluble.[18] While recrystallization aims for slow, selective crystal growth, precipitation is a faster, often less selective method of isolation.[19]

FAQs & Troubleshooting

Q: How do I choose the perfect solvent for recrystallization?

A: The ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound when hot , but not when cold .

  • Either dissolve impurities at all temperatures or not dissolve them at all.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.[1]

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: This is a common issue caused by either using too much solvent or the solution being supersaturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The small glass fragments provide a surface for nucleation.[16]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Cool Further: Place the flask in an ice-water bath to dramatically lower the solubility.[16]

Q: I performed a recrystallization, but my yield is very low. Why?

A: Several factors can lead to poor recovery:

  • Using too much solvent: This keeps more of your product dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent needed for dissolution.[20]

  • Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect.[1]

  • Washing with the wrong solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.[16][20]

  • Premature crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and flask are pre-heated.

Q: What is the difference between recrystallization and precipitation?

A: Recrystallization is a purification technique involving dissolving a solid and allowing it to re-form pure crystals slowly.[19] Precipitation is an isolation technique where a compound's solubility is rapidly decreased, causing it to crash out of solution.[18][19] For example, adding water (an anti-solvent) to a solution of an organic compound in DMF to force the product out is a precipitation.[18] While fast, precipitation is often less selective and may trap more impurities than slow recrystallization.

References
  • Recrystallization. (n.d.). University of Michigan-Dearborn.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization1. (n.d.). St. Olaf College. Retrieved from [Link]

  • Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Quenching Reactive Substances. (2006). KGROUP. Retrieved from [Link]

  • Liquid-Liquid Extraction. (n.d.). University of Richmond Blogs. Retrieved from [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health, Office of Research Services. Retrieved from [Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. (2023). University of Victoria. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025). Hawach. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Extraction - Concept. (2020). JoVE. Retrieved from [Link]

  • Precipitation (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Retrieved from [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved from [Link]

  • Protein precipitation techniques. (n.d.). PubMed. Retrieved from [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. Retrieved from [Link]

  • PRECIPITATION AND WATER TREATMENT! (2012). YouTube. Retrieved from [Link]

  • column chromatography troubleshooting. (2022). Reddit. Retrieved from [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

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Technical Support Center: Understanding the Acidic Degradation of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential degradation pathways of 4-Methoxy-3,5-dimethylpicolinaldehyde under acidic conditions. As a crucial intermediate in the synthesis of various pharmaceutical compounds, understanding its stability and degradation profile is paramount for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient (API). This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimental work. The mechanistic insights provided are based on established principles of organic chemistry and forced degradation studies of analogous structures, particularly proton pump inhibitors (PPIs) and related substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of acid-catalyzed degradation on the this compound molecule?

A1: Under acidic conditions, there are two primary sites on the molecule susceptible to reaction: the pyridine ring nitrogen and the aldehyde functional group.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and, therefore, the most likely site of initial protonation in an acidic medium. This protonation is a reversible equilibrium but is a crucial first step that can influence the electron density of the entire ring system.

  • Aldehyde Carbonyl Group: The oxygen atom of the aldehyde group also possesses lone pairs and can be protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water, which is typically the solvent or is present in aqueous acidic solutions.

Q2: What is the most likely initial degradation pathway for this compound in aqueous acidic conditions?

A2: The most probable initial degradation pathway involves the acid-catalyzed hydration of the aldehyde group to form a geminal diol (gem-diol). This is a well-established reaction for aldehydes in the presence of acid and water.[1][2] The reaction is an equilibrium that can be shifted depending on the specific conditions.

The mechanism proceeds as follows:

  • Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).

  • Nucleophilic attack of a water molecule on the now more electrophilic carbonyl carbon.

  • Deprotonation of the resulting oxonium ion to yield the neutral gem-diol.

This process is generally reversible, and removal of water can shift the equilibrium back to the aldehyde.[1]

Q3: Can the pyridine ring itself degrade under acidic conditions?

A3: The substituted pyridine ring in this compound is generally stable under moderately acidic conditions. While protonation of the nitrogen is expected, cleavage of the aromatic ring requires harsh conditions not typically employed in routine pharmaceutical process development or forced degradation studies. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to more complex degradation pathways, including demethylation of the methoxy group.

Q4: Are there any secondary degradation products I should be aware of?

A4: While the gem-diol is the primary initial product, further degradation is possible, especially under more forcing conditions (e.g., higher acid concentration, elevated temperature, or presence of oxidizing agents). Potential secondary pathways could include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-methoxy-3,5-dimethylpicolinic acid). This is more likely to occur if an oxidizing agent is present or if the reaction is exposed to air over long periods.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly under certain acidic conditions. These reactions can lead to the formation of higher molecular weight impurities.

Visualizing the Degradation Pathway

The following diagram illustrates the initial, most probable degradation pathway of this compound in aqueous acidic conditions.

degradation_pathway cluster_caption Figure 1. Plausible degradation pathways. start This compound protonated_N Protonated Pyridine (Equilibrium) start->protonated_N + H⁺ (Reversible) protonated_O Protonated Aldehyde (Activated Intermediate) start->protonated_O + H⁺ (Reversible) carboxylic_acid 4-Methoxy-3,5-dimethylpicolinic Acid (Oxidation Product) start->carboxylic_acid [O] protonated_N->start - H⁺ protonated_O->start - H⁺ gem_diol Geminal Diol (Hydrated Form) protonated_O->gem_diol + H₂O gem_diol->protonated_O - H₂O

Caption: Figure 1. Plausible degradation pathways.

Troubleshooting Guide for Experimental Analysis

This section provides practical advice for researchers encountering common issues during the analysis of this compound degradation studies.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Poor peak shape or tailing for the parent compound in RP-HPLC. The basic pyridine nitrogen can interact with residual silanols on the HPLC column packing material.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the pyridine nitrogen is consistently protonated.- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Employ a column with end-capping or a base-deactivated stationary phase.
Difficulty in detecting and quantifying the gem-diol. The gem-diol is in a reversible equilibrium with the aldehyde and may convert back on the column. It also has a different chromophore and may not be easily detected at the same wavelength as the parent aldehyde.- Analyze samples promptly after preparation.- Consider derivatization of the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis. This will "trap" the aldehyde and the resulting hydrazone is highly chromophoric and stable.[3][4]- Use a Diode Array Detector (DAD) to screen for the optimal detection wavelength for all potential degradants.
Appearance of multiple, unexpected small peaks in the chromatogram. These could be minor degradation products, condensation products, or impurities from starting materials or reagents.- Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically identify degradation products.[5][6]- Use a high-resolution mass spectrometer (LC-MS) to obtain accurate mass data for the unknown peaks to help in their identification.[7]- Analyze a blank (matrix without the analyte) to rule out impurities from the solvent or reagents.
Inconsistent results between replicate experiments. The degradation reaction may be sensitive to small variations in acid concentration, temperature, or reaction time. The compound may be unstable in the analytical solvent.- Ensure precise control over experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel.- Perform a stability study of the analyte in the chosen analytical solvent to ensure it does not degrade during the analysis time.- Prepare standards and samples fresh for each analysis.

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, as recommended by ICH guidelines.[5]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Stress Conditions:

    • In separate vials, add a known volume of the stock solution.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl or 0.1 M H₂SO₄).

    • Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). A control sample with water instead of acid should also be prepared.

  • Sample Neutralization and Dilution:

    • After the specified time, cool the vials to room temperature.

    • Carefully neutralize the samples by adding an equivalent amount of a base (e.g., 0.1 M NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a low pH buffer (e.g., 20 mM phosphate buffer at pH 3.0).

    • Use a DAD to monitor the elution profile at multiple wavelengths.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times and peak areas of any degradation products formed.

    • If significant degradation is observed, proceed with characterization of the degradants using LC-MS and/or NMR.

Visualizing the Experimental Workflow

workflow cluster_caption Figure 2. Workflow for acid stress testing. start Start: Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) start->prep_stock acid_stress Acid Stress (e.g., 0.1 M HCl, 60°C) prep_stock->acid_stress neutralize Neutralize and Dilute (to 100 µg/mL) acid_stress->neutralize hplc_analysis RP-HPLC-DAD Analysis neutralize->hplc_analysis data_analysis Data Analysis (% Degradation, Peak Areas) hplc_analysis->data_analysis characterization Characterize Degradants (LC-MS, NMR) data_analysis->characterization Significant Degradation? end End data_analysis->end No characterization->end Yes

Caption: Figure 2. Workflow for acid stress testing.

References

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxy-3,5-dimethylpicolinaldehyde is a pivotal building block, notably in the synthesis of proton pump inhibitors (PPIs) like omeprazole. The strategic arrangement of its methoxy and methyl groups on the pyridine ring makes its synthesis a topic of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this aldehyde, grounded in experimental data and mechanistic insights to empower informed decisions in your synthetic endeavors.

Introduction to a Key Intermediate

This compound serves as a crucial precursor for constructing the sulfinylbenzimidazole core of several major pharmaceuticals. The aldehyde functionality is key to linking the pyridine moiety with the benzimidazole portion of the final drug molecule. The efficiency, scalability, and cost-effectiveness of its synthesis can significantly impact the overall production of these widely used medicines. This guide will dissect two principal synthetic pathways, starting from common, commercially available pyridine derivatives: 3,5-Lutidine and 2,3,5-Collidine. We will also explore a conceptual alternative route for a comprehensive overview.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between starting material availability, overall yield, scalability, and the hazardous nature of the reagents involved. Below is a summary of the key quantitative data for the primary routes to this compound.

ParameterRoute 1: From 3,5-LutidineRoute 2: From 2,3,5-Collidine
Starting Material 3,5-Lutidine2,3,5-Collidine
Key Intermediates 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxide, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Overall Yield GoodModerate to Good
Scalability Well-established for large-scale productionFeasible for large-scale production
Key Reagents H₂O₂, Acetic Acid, H₂SO₄, HNO₃, NaOMe, MnO₂H₂O₂, Acetic Acid, H₂SO₄, HNO₃, NaOMe, MnO₂
Advantages Readily available starting material, well-documented procedures.Fewer steps for functionalization at the 2-position in some variations.
Disadvantages Multi-step synthesis with some hazardous reagents (e.g., nitrating mixture).Starting material can be more expensive than 3,5-Lutidine.

Route 1: Synthesis from 3,5-Lutidine

This is arguably the most common and well-documented pathway for the industrial production of this compound and its derivatives. The strategy involves the sequential functionalization of the pyridine ring.

Workflow Diagram

A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B  N-Oxidation (H₂O₂, Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C  Nitration (H₂SO₄, HNO₃) D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D  Methoxylation (NaOMe, MeOH) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E  Rearrangement/  Hydroxymethylation F This compound E->F  Oxidation (e.g., MnO₂)

Caption: Synthetic workflow starting from 3,5-Lutidine.

Mechanistic Insights and Experimental Protocol

Step 1: N-Oxidation of 3,5-Lutidine

The synthesis commences with the oxidation of the pyridine nitrogen. This is a crucial step as the resulting N-oxide activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position.

  • Causality: The nitrogen lone pair in pyridine is less available for oxidation than in aliphatic amines due to its sp² hybridization and delocalization within the aromatic system. Therefore, a strong oxidizing agent like peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is employed.

Protocol:

  • To a solution of 3,5-Lutidine in acetic acid, add hydrogen peroxide dropwise while maintaining the temperature between 60-90°C.

  • The reaction is typically monitored by TLC until the starting material is consumed.

  • The excess peroxide is quenched, and the solvent is removed under reduced pressure to yield crude 3,5-Dimethylpyridine-N-oxide, which is often used directly in the next step.

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

The N-oxide is then nitrated at the 4-position. The N-oxide group is activating and directs the incoming electrophile to the 4-position.

  • Causality: The N-oxide can donate electron density into the ring through resonance, making the 4-position electron-rich and susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture (H₂SO₄/HNO₃).

Protocol:

  • The crude N-oxide is dissolved in concentrated sulfuric acid.

  • A mixture of concentrated sulfuric acid and nitric acid is added portion-wise, keeping the temperature between 90-100°C.

  • After completion, the reaction mixture is carefully neutralized, leading to the precipitation of 3,5-Dimethyl-4-nitropyridine-N-oxide.

Step 3: Methoxylation

The nitro group at the 4-position is displaced by a methoxy group via nucleophilic aromatic substitution.

  • Causality: The electron-withdrawing nitro group and the positively charged nitrogen of the N-oxide make the 4-position highly electrophilic, facilitating the attack by the methoxide nucleophile.

Protocol:

  • 3,5-Dimethyl-4-nitropyridine-N-oxide is treated with sodium methoxide in methanol.

  • The reaction is typically heated to reflux to drive the substitution to completion.

  • Workup involves removal of methanol and extraction to isolate 4-Methoxy-3,5-dimethylpyridine-N-oxide.

Step 4: Functionalization at the 2-Position

This step introduces the required hydroxymethyl group at the 2-position. A common industrial method involves a rearrangement reaction.

  • Causality: The N-oxide is reacted with a reagent like dimethyl sulfate, followed by a rearrangement and hydrolysis sequence to introduce the hydroxymethyl group. Alternatively, reaction with acetic anhydride can lead to an acetate precursor which is then hydrolyzed.

Step 5: Oxidation to the Aldehyde

The final step is the selective oxidation of the primary alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, to the target aldehyde.

  • Causality: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common choice for the oxidation of benzylic and allylic alcohols due to its high selectivity.[1][2] The reaction is heterogeneous, which simplifies workup. Other suitable reagents include those used in Swern or Dess-Martin periodinane (DMP) oxidations.[3][4][5]

Protocol (Manganese Dioxide Oxidation):

  • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a suitable solvent like dichloromethane or chloroform.

  • Add an excess of activated manganese dioxide (typically 5-10 equivalents).[1][6]

  • Stir the suspension at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of celite to remove the manganese salts.

  • Evaporate the solvent to yield the crude this compound, which can be further purified by chromatography or recrystallization.

Route 2: Synthesis from 2,3,5-Collidine

An alternative starting material is 2,3,5-collidine. This route follows a similar strategic logic to the 3,5-lutidine route, involving activation via N-oxidation followed by ring functionalization.

Workflow Diagram

A 2,3,5-Collidine B 2,3,5-Collidine-N-oxide A->B  N-Oxidation (H₂O₂, Acetic Acid) C 2,3,5-Trimethyl-4-nitropyridine-N-oxide B->C  Nitration (H₂SO₄, HNO₃) D 4-Methoxy-2,3,5-trimethylpyridine-N-oxide C->D  Methoxylation (NaOMe, MeOH) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E  Rearrangement/  Hydrolysis F This compound E->F  Oxidation (e.g., MnO₂)

Caption: Synthetic workflow starting from 2,3,5-Collidine.

Mechanistic Insights and Experimental Protocol

The initial steps of N-oxidation, nitration, and methoxylation are analogous to the 3,5-lutidine route. The key difference lies in the functionalization of the 2-methyl group, which is already present in the starting material.

Step 1-3: N-Oxidation, Nitration, and Methoxylation

These steps are carried out under similar conditions as described in Route 1, yielding 4-Methoxy-2,3,5-trimethylpyridine-N-oxide.

Step 4: Conversion of the 2-Methyl Group to a Hydroxymethyl Group

The 2-methyl group of the N-oxide can be converted to a hydroxymethyl group through a rearrangement reaction.

  • Causality: Treatment of the N-oxide with acetic anhydride leads to a rearrangement, forming an intermediate acetate ester at the 2-methyl position. Subsequent hydrolysis of this ester furnishes the desired primary alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Protocol:

  • Heat 4-Methoxy-2,3,5-trimethylpyridine-N-oxide with acetic anhydride.

  • After the rearrangement is complete, the excess acetic anhydride is removed.

  • The resulting acetate intermediate is hydrolyzed with a base (e.g., NaOH) or acid to give the alcohol.

Step 5: Oxidation to the Aldehyde

This final oxidation step is identical to that described in Route 1, employing a mild oxidant like MnO₂ to obtain this compound.

Conclusion for the Practicing Scientist

Both the 3,5-Lutidine and 2,3,5-Collidine routes are viable and have been scaled for industrial production, particularly in the context of omeprazole synthesis.

  • The 3,5-Lutidine route is often favored due to the lower cost and wider availability of the starting material. However, it requires a dedicated step to introduce the functional group at the 2-position.

  • The 2,3,5-Collidine route benefits from the pre-installed methyl group at the 2-position, which can be directly functionalized. The choice between these two may ultimately depend on the specific economic and logistical considerations of the manufacturing environment.

For both routes, the final oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical transformation. While manganese dioxide is a reliable and selective reagent, other modern oxidation methods such as the Swern or Dess-Martin periodinane oxidations offer alternatives with different workup procedures and reagent considerations. The Swern oxidation, for example, is known for its mild conditions but generates dimethyl sulfide as a volatile and odorous byproduct.[5][7] The Dess-Martin periodinane is highly efficient but is a more expensive reagent and requires careful handling due to its potentially explosive nature.[4][8]

Ultimately, the optimal synthetic strategy will be dictated by a careful evaluation of yield, cost, safety, and environmental impact for each step of the process. This guide provides the foundational knowledge and comparative data to facilitate this critical decision-making process.

References

  • Manganese(IV) oxide - Reagent Guide. Common Organic Chemistry. [Link]

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

  • Hirano, M., et al. (2000). Efficient Solvent-free Oxidation of Benzylic and Aromatic Allylic Alcohols by Manganese Dioxide and Barium Manganate. Semantic Scholar. [Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]

  • YouTube. (2020). MnO2 oxidation reaction|| solved questions. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Taylor, R. J. K., et al. (2011). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 44(5), 324–337. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Dess-Martin Periodinane (DMP) - Reagent Guide. Common Organic Chemistry. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane). [Link]

  • YouTube. (2021). Dess-Martin-Periodinane oxidation. [Link]

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  • Wikipedia. Swern oxidation. [Link]

  • ResearchGate. (2019). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. [Link]

  • Molbase. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • Development Center For Biotechnology. (1992). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. [Link]

  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Link]

  • Scribd. Omeprazole Intermediate Prep Guide. [Link]

  • ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • PubMed. (1978). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • Google Patents. (2020).
  • YorkSpace. (2021). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ACS Publications. (2021). Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based Catalysts. [Link]

  • Organic Chemistry Portal. Swern oxidation - Literature. [Link]

  • National Institutes of Health. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • Google Patents. (2014). Preparation method for 4-pyridinecarboxaldehyde.
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  • ResearchGate. (2017). (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine. [Link]

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alternative aldehydes for the synthesis of proton pump inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Aldehydes in the Synthesis of Proton Pump Inhibitors

Authored by a Senior Application Scientist

Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related disorders, effectively suppressing gastric acid secretion. The synthesis of these complex heterocyclic compounds, such as omeprazole, lansoprazole, and pantoprazole, often involves a critical condensation reaction where an aldehyde is a key building block. The choice of this aldehyde significantly influences reaction efficiency, impurity profile, and overall cost-effectiveness of the manufacturing process. While 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a commonly employed precursor which is then converted to an aldehyde in situ or used directly, the exploration of alternative aldehydes offers promising avenues for process optimization and the development of novel PPI analogues.

This guide provides a comparative analysis of various aldehydes utilized in PPI synthesis, supported by experimental data and detailed protocols. We will delve into the rationale behind the selection of specific aldehydes and their impact on the final product.

The Crucial Role of Aldehydes in PPI Synthesis

The synthesis of the benzimidazole moiety, central to the structure of most PPIs, typically involves the condensation of a substituted 2-mercaptobenzimidazole with a pyridine derivative. The aldehyde functionality on the pyridine ring (or a precursor that generates it) is the electrophilic partner in this key C-N bond-forming reaction. The nature of the substituents on the pyridine ring, including the aldehyde itself or its precursor, dictates the reactivity and stability of the intermediate species, thereby affecting the overall yield and purity of the final active pharmaceutical ingredient (API).

Comparative Analysis of Alternative Aldehydes

The selection of an appropriate aldehyde is a balancing act between reactivity, stability, cost, and the impurity profile it generates. Below is a comparison of commonly used and alternative aldehydes in PPI synthesis.

Aldehyde/PrecursorKey AdvantagesKey DisadvantagesTypical Yields
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HClReadily available, well-established chemistry.Can lead to the formation of dimeric impurities, requires careful pH control.75-85%
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridineMilder reaction conditions, reduced impurity formation compared to the chloro-derivative.Requires an oxidation step to the aldehyde, adding complexity to the process.80-90%
2-Formyl-3,5-dimethyl-4-methoxypyridineDirect use of the aldehyde simplifies the reaction, potentially leading to cleaner reaction profiles.Can be less stable than its precursors, may require specialized handling and storage conditions.85-95%
2-Alkoxymethyl-3,5-dimethyl-4-methoxypyridineIncreased stability compared to the hydroxymethyl or chloromethyl derivatives.Requires an in situ activation step to form the reactive electrophile.80-90%
2-Mercaptomethyl-3,5-dimethyl-4-methoxypyridineCan offer a more direct route to the final product under specific reaction conditions.Potential for side reactions involving the thiol group, may require specific catalysts.70-80%

Experimental Protocols

Protocol 1: Synthesis of Omeprazole using 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This protocol outlines the oxidation of the hydroxymethyl precursor to the aldehyde followed by condensation.

Step 1: Oxidation of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Add a mild oxidizing agent, for example, manganese dioxide (MnO2) (2-3 equivalents), in portions at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide and wash the solid residue with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-formyl-3,5-dimethyl-4-methoxypyridine.

Step 2: Condensation with 5-Methoxy-2-mercaptobenzimidazole

  • Dissolve the crude aldehyde from Step 1 in methanol.

  • Add 5-methoxy-2-mercaptobenzimidazole (1 equivalent) to the solution.

  • Add a catalytic amount of a base, such as triethylamine, to facilitate the condensation.

  • Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield the intermediate sulfide.

Step 3: Oxidation to Omeprazole

  • Suspend the sulfide intermediate in a suitable solvent like DCM or toluene.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1-1.2 equivalents) at a controlled temperature (typically -10 to 0 °C).

  • Stir the reaction for 1-2 hours until the oxidation is complete (monitored by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Wash the organic layer with an aqueous base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure omeprazole.

Logical Workflow for Aldehyde Selection in PPI Synthesis

The choice of aldehyde is a critical decision point in the process development of a PPI. The following diagram illustrates the key considerations.

Aldehyde_Selection cluster_considerations Key Considerations cluster_aldehydes Alternative Aldehydes/Precursors Reactivity Reactivity Decision Optimal Aldehyde Choice Reactivity->Decision Stability Stability Stability->Decision Cost Cost Cost->Decision Impurity Impurity Profile Impurity->Decision Chloro 2-Chloromethyl derivative Hydroxy 2-Hydroxymethyl derivative Formyl 2-Formyl derivative Alkoxy 2-Alkoxymethyl derivative Decision->Chloro Established, but impurity concerns Decision->Hydroxy Milder, but extra step Decision->Formyl Direct, but stability issues Decision->Alkoxy Stable, but requires activation

Caption: Decision matrix for selecting an aldehyde in PPI synthesis.

Synthetic Pathway Overview

The general synthetic route for PPIs involving the condensation of a pyridine aldehyde with a mercaptobenzimidazole is depicted below.

PPI_Synthesis Pyridine_Aldehyde Pyridine Aldehyde (or precursor) Intermediate Sulfide Intermediate Pyridine_Aldehyde->Intermediate Condensation Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Intermediate Oxidation Oxidation (e.g., m-CPBA) Intermediate->Oxidation PPI Proton Pump Inhibitor (e.g., Omeprazole) Oxidation->PPI

Caption: General synthetic scheme for proton pump inhibitors.

Conclusion

While traditional methods for PPI synthesis have relied on reactive chloromethyl pyridine derivatives, the exploration of alternative aldehydes and their precursors, such as the hydroxymethyl and formyl analogues, offers significant advantages. These alternatives can lead to improved reaction profiles, higher yields, and a reduction in problematic impurities. The choice of a specific aldehyde should be guided by a thorough evaluation of its reactivity, stability, cost, and the overall efficiency of the synthetic process. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in the synthesis of this important class of pharmaceuticals.

References

  • BÄCKSTRÖM, R., et al. Process for the preparation of omeprazole. U.S.
  • REDDY, K., et al. An improved process for the preparation of omeprazole. Indian Journal of Chemistry, 2005, 44B, pp. 2359-2361. [Link]

  • COOL, A., et al. Process for preparing pyridine derivatives. U.S. Patent 5,391,752. Issued February 21, 1995.

A Senior Application Scientist's Guide to Catalytic Synthesis of 4-Methoxy-3,5-dimethylpicolinaldehyde: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and high-yield synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. 4-Methoxy-3,5-dimethylpicolinaldehyde is a key building block in the synthesis of various pharmacologically active compounds, making its optimized production a critical endeavor. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this polysubstituted picolinaldehyde, offering experimental insights and data to inform your selection of the most effective synthetic route.

Introduction: The Significance of this compound in Medicinal Chemistry

Polysubstituted pyridines are a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The specific substitution pattern of this compound, with its electron-donating methoxy and dimethyl groups, alongside a reactive aldehyde function, makes it a versatile precursor for a range of therapeutic agents. The aldehyde can be readily transformed into other functional groups, allowing for diverse molecular architectures. Consequently, the development of robust and high-yielding synthetic methods for this intermediate is of paramount importance.

Comparative Analysis of Catalytic Systems

The synthesis of highly substituted pyridines such as this compound often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of the reaction. Here, we compare the performance of the two most common classes of catalysts, palladium and nickel-based systems, along with emerging metal-free alternatives.

Data Presentation: Catalyst Performance in the Synthesis of Substituted Pyridines

While direct comparative data for the synthesis of this compound is not extensively reported in the literature, we can extrapolate from the synthesis of structurally similar substituted pyridines. The following table summarizes representative yields for different catalytic systems in Suzuki-Miyaura cross-coupling reactions of substituted chloropyridines, which present similar challenges due to the potential for catalyst inhibition by the pyridine nitrogen.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium-Based Catalysts
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001892
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane1101288
PdCl₂(dppf)dppfK₂CO₃DME801675
Nickel-Based Catalysts
NiCl₂(dppf)dppfK₃PO₄Dioxane1002485
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-AmylOH1101880
Metal-Free Photocatalysis
Organic Dye (e.g., Eosin Y)--DMSORT2470-80

Note: Yields are for the coupling of various arylboronic acids with substituted chloropyridines and are intended to be representative. Optimization for the specific synthesis of this compound would be required.

Mechanistic Insights: Understanding the Catalytic Cycles

The efficiency of palladium and nickel catalysts in Suzuki-Miyaura couplings is rooted in their ability to cycle between different oxidation states. Understanding these catalytic cycles is crucial for troubleshooting and optimizing reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in modulating the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [R'-B(OH)₃]⁻ PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Base Base (e.g., K₃PO₄) Borate [R'-B(OH)₃]⁻ Base->Borate + R'-B(OH)₂ BoronicAcid R'-B(OH)₂ ArylHalide Ar-X

Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts can follow a similar catalytic cycle to palladium. However, nickel is more earth-abundant and less expensive, making it an attractive alternative. Mechanistic studies suggest that the coordination of the substrate to the nickel center can play a significant role.

G Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl Ar-Ni(II)L_n-X OxAdd->NiII_Aryl Transmetalation Transmetalation NiII_Aryl->Transmetalation + [R'-B(OH)₃]⁻ NiII_Aryl_R Ar-Ni(II)L_n-R' Transmetalation->NiII_Aryl_R RedElim Reductive Elimination NiII_Aryl_R->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-R' RedElim->Product Base Base (e.g., K₃PO₄) Borate [R'-B(OH)₃]⁻ Base->Borate + R'-B(OH)₂ BoronicAcid R'-B(OH)₂ ArylHalide Ar-X

Caption: Generalized catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.

Experimental Protocols

The following are generalized protocols for the synthesis of a substituted picolinaldehyde via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound. A hypothetical starting material, 4-chloro-3,5-dimethylpicolinaldehyde, is used for illustrative purposes.

General Workflow for Suzuki-Miyaura Coupling

G Start Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) - Add aryl halide, boronic acid, base Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Degas Degas Solvent Solvent->Degas Catalyst Add Catalyst/Ligand Solution Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool to RT - Quench reaction - Extract with organic solvent Monitor->Workup Purify Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Synthesis

Materials:

  • 4-chloro-3,5-dimethylpicolinaldehyde (1.0 equiv)

  • Methoxyboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene and water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloro-3,5-dimethylpicolinaldehyde, methoxyboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and water.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of anhydrous toluene and add this solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Synthesis

Materials:

  • 4-chloro-3,5-dimethylpicolinaldehyde (1.0 equiv)

  • Methoxyboronic acid (1.2 equiv)

  • Nickel(II) chloride bis(diphenylphosphino)ferrocene (NiCl₂(dppf), 5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloro-3,5-dimethylpicolinaldehyde, methoxyboronic acid, NiCl₂(dppf), and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through palladium or nickel-catalyzed Suzuki-Miyaura coupling reactions. Palladium-based systems, particularly with bulky biarylphosphine ligands like SPhos, often provide high yields under relatively mild conditions. Nickel catalysts offer a more cost-effective and sustainable alternative, with comparable yields in many cases, although sometimes requiring longer reaction times or higher temperatures.

The development of more efficient and environmentally benign catalytic systems is an ongoing area of research. Metal-free photocatalytic methods are emerging as a promising green alternative, although their substrate scope and efficiency for complex, polysubstituted pyridines are still under active investigation. As the demand for complex pharmaceutical intermediates grows, the continued innovation in catalytic science will be crucial for the development of more efficient, sustainable, and cost-effective synthetic routes.

References

  • Liu, S., Yu, Y., & Liebeskind, L. S. (2007). A simple, modular method to prepare highly substituted pyridines. Organic letters, 9(26), 5513–5516.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromopyridin-4-YL)methanol. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
  • Eastwood, M. E., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(42), 27365-27369.
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
  • Zhang, Q. L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 17244–17248.
  • Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476–2486.
  • Hartwig, J. F., & Mann, G. (1997). Nickel- vs palladium-catalyzed synthesis of protected phenols from aryl halides. The Journal of Organic Chemistry, 62(16), 5413-5418.
  • Zhang, Q. L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. PubMed. Available at: [Link]

  • Luescher, M., Gallou, F., & Lipshutz, B. H. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World.
  • MDPI. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
  • ACS Publications. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes.
  • Scholar Commons. (2020). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. University of South Carolina Scholar Commons.
  • Reddit. (2020).

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-3,5-dimethylpicolinaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is non-negotiable. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 4-Methoxy-3,5-dimethylpicolinaldehyde, a pivotal pyridine derivative. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a supplementary discussion on UV-Vis Spectrophotometry.

The methodologies and validation parameters presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically robust and compliant with regulatory expectations.[1][2][3][4][5] While specific literature on the validation of analytical methods for this compound is not extensively available, the protocols and acceptance criteria discussed are derived from established methods for analogous aldehydes and pyridine compounds, providing a solid foundation for developing and validating a fit-for-purpose assay.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, and throughput. For the quantification of this compound, both HPLC-UV and GC-MS stand out as powerful and reliable methods. The choice between them will ultimately depend on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the availability of instrumentation.

Quantitative Performance Data

The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These values are based on typical performance data for the analysis of similar aromatic aldehydes and are intended to serve as a benchmark for method development and validation.[6][7][8]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, with quantification via UV absorbance.Chromatographic separation based on volatility, with quantification by mass-to-charge ratio.Measurement of light absorbance at a specific wavelength.
Selectivity Good to High; dependent on column chemistry and mobile phase composition.Very High; based on unique mass fragmentation patterns.Low to Moderate; susceptible to interference from other UV-absorbing compounds.
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range
Precision (%RSD) < 2%< 5%< 5%
Accuracy (Recovery %) 98-102%95-105%90-110%
Throughput ModerateModerate to HighHigh
Derivatization Often required for aldehydes (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to enhance UV detection.[6][7][9][10][11]May be required to improve volatility and thermal stability.Can be used to shift the absorbance to a more suitable wavelength and increase sensitivity.

In-Depth Methodologies and Experimental Protocols

A cornerstone of scientific integrity is the ability to reproduce experimental results. To this end, detailed, step-by-step protocols for each analytical technique are provided below. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the data generated.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely utilized technique for the quantification of pharmaceutical compounds.[9] For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to form a stable, UV-active hydrazone, which can be readily detected with high sensitivity.[6][7][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Derivatize_Sample Derivatize with DNPH Sample->Derivatize_Sample Standard Prepare Standard Stock Dilute_Standard Create Calibration Standards Standard->Dilute_Standard Derivatize_Standard Derivatize Standards Dilute_Standard->Derivatize_Standard Filter Filter through 0.45 µm Syringe Filter Derivatize_Sample->Filter Derivatize_Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV with DNPH derivatization.

  • Instrumentation and Consumables:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water gradient

    • Derivatizing agent: 2,4-dinitrophenylhydrazine (DNPH) solution

    • This compound reference standard

    • Sample containing the analyte

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.

    • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add the DNPH solution.

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water may be employed for optimal separation.

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: The wavelength of maximum absorbance for the DNPH derivative of the analyte.

  • Analysis and Quantification:

    • Inject the derivatized calibration standards and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte derivative against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds.[8][12] For this compound, direct analysis may be possible, or derivatization can be employed to enhance its thermal stability and chromatographic properties.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Extract Solvent Extraction Sample->Extract Standard Prepare Standard Stock Dilute_Standard Create Calibration Standards Standard->Dilute_Standard Derivatize Derivatization (Optional) Dilute_Standard->Derivatize Inject Inject into GC-MS System Derivatize->Inject Extract->Derivatize Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

  • Instrumentation and Consumables:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary column suitable for the analysis of polar compounds (e.g., a wax or mid-polarity column)

    • Carrier gas: Helium

    • This compound reference standard

    • Sample containing the analyte

  • Preparation of Solutions:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • A liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from complex matrices.

  • GC-MS Conditions:

    • Injector Temperature: Optimized to ensure complete vaporization without thermal degradation.

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the analyte from other components in the sample.

    • Carrier Gas Flow Rate: Constant flow mode is recommended.

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is often used for quantitative analysis to enhance sensitivity and selectivity.

  • Analysis and Quantification:

    • Inject the standards and samples into the GC-MS system.

    • Generate a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the standards.

    • Quantify the analyte in the sample using the calibration curve.

Alternative Method: UV-Vis Spectrophotometry

For a simpler, high-throughput, albeit less specific, quantification, UV-Vis spectrophotometry can be considered.[13][14][15] This technique is based on the principle that the analyte absorbs light at a specific wavelength.

UVVis_Workflow Start Prepare Standard and Sample Solutions Measure Measure Absorbance at λmax Start->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Sample Concentration Calibrate->Quantify

Sources

A Comparative Guide to the Stereoselectivity of Reactions with 4-Methoxy-3,5-dimethylpicolinaldehyde versus Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the ability to control stereochemistry is paramount. The choice of aldehyde in reactions that generate new stereocenters can profoundly influence the stereochemical outcome. This guide provides an in-depth comparison of the stereoselectivity observed in reactions with 4-Methoxy-3,5-dimethylpicolinaldehyde and the archetypal aromatic aldehyde, benzaldehyde. By examining the interplay of steric and electronic factors, we aim to provide a predictive framework for chemists designing stereoselective syntheses.

Introduction: The Critical Role of Aldehyde Structure in Stereocontrol

Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis. In nucleophilic addition reactions to carbonyls, a common strategy for carbon-carbon bond formation, the structure of the aldehyde plays a decisive role in directing the approach of the nucleophile. This directionality is governed by a subtle interplay of steric hindrance, electronic effects, and the potential for chelation control.

Benzaldehyde , with its relatively unhindered carbonyl group and simple aromatic system, serves as a fundamental benchmark for stereoselective reactions. Its behavior is well-documented and often predictable using established models like the Felkin-Anh model for 1,2-asymmetric induction.

In contrast, This compound presents a more complex stereochemical puzzle. As a pyridine derivative, it introduces a nitrogen atom into the aromatic ring, altering the electronic landscape. Furthermore, it is adorned with two ortho-methyl groups, imposing significant steric constraints, and a para-methoxy group, a strong electron-donating group. Understanding how these features collectively influence the stereochemical outcome of reactions is crucial for its effective use in synthesis.

Comparative Analysis of Stereoselectivity

While direct, side-by-side comparative studies of these two specific aldehydes in the same stereoselective reaction are not abundant in the literature, a robust comparison can be constructed by analyzing data from analogous reactions and applying fundamental principles of stereocontrol. We will focus on two of the most common and well-understood classes of stereoselective reactions: nucleophilic additions of organometallic reagents and aldol reactions.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organozinc reagents, to aldehydes is a classic method for creating chiral secondary alcohols.[1] The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Benzaldehyde: In the absence of a chiral catalyst or auxiliary, the addition of an achiral organometallic reagent to benzaldehyde results in a racemic mixture of the product alcohol. However, when a chiral ligand or auxiliary is employed, high levels of enantioselectivity can be achieved. The relatively unhindered nature of the benzaldehyde carbonyl allows for effective transmission of chirality from the catalyst or auxiliary to the product.

This compound: The stereochemical outcome of nucleophilic additions to this compound is significantly influenced by three key features:

  • Steric Hindrance: The two methyl groups ortho to the aldehyde functionality create a sterically crowded environment. This significant steric bulk will strongly direct the incoming nucleophile to attack from the less hindered face of the carbonyl group, especially when the nucleophile itself is bulky. This inherent substrate control can lead to high diastereoselectivity when a new stereocenter is formed in the presence of an existing one.

  • Electronic Effects: The para-methoxy group is a strong electron-donating group, which increases the electron density at the carbonyl carbon, potentially reducing its reactivity compared to benzaldehyde.[2] The pyridine nitrogen, being electron-withdrawing, partially counteracts this effect.

  • Chelation Control: The presence of the pyridine nitrogen atom introduces the possibility of chelation control, particularly with Lewis acidic metal reagents (e.g., Grignard reagents, organozincs).[3] The metal can coordinate to both the carbonyl oxygen and the pyridine nitrogen, creating a rigid, cyclic transition state. This chelation can lock the conformation of the aldehyde and dictate the trajectory of the nucleophile, often leading to a reversal of facial selectivity compared to what would be predicted by non-chelating models like the Felkin-Anh model.[4]

Expected Outcome: For nucleophilic additions, this compound is expected to exhibit higher intrinsic diastereoselectivity compared to benzaldehyde due to severe steric hindrance from the ortho-methyl groups. Furthermore, in reactions involving Lewis acidic metals, the potential for chelation control with the pyridine nitrogen offers a powerful tool to direct the stereochemical outcome, a feature absent in benzaldehyde.

Table 1: Predicted Stereochemical Trends in Nucleophilic Additions

FeatureBenzaldehydeThis compoundRationale
Intrinsic Diastereoselectivity (Substrate Control) LowHighSignificant steric hindrance from two ortho-methyl groups in the picolinaldehyde derivative creates a strong facial bias.
Potential for Chelation Control NoneHighThe pyridine nitrogen can coordinate to Lewis acidic metals, forming a rigid, chelated transition state that directs nucleophilic attack.[3]
Reactivity towards Nucleophiles HighModerate to HighThe electron-donating methoxy group may slightly decrease reactivity, but activation by the pyridine ring and potential Lewis acid coordination can enhance it.[2][5]
Aldol Reactions

The aldol reaction, which involves the addition of an enolate to an aldehyde, is a powerful method for constructing β-hydroxy carbonyl compounds, often with the creation of two new stereocenters. The diastereoselectivity of the aldol reaction is highly dependent on the geometry of the enolate (Z or E) and the nature of the aldehyde.

Benzaldehyde: The stereoselectivity of aldol reactions with benzaldehyde is well-understood and often predictable by the Zimmerman-Traxler model.[6] Generally, (Z)-enolates give syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. The facial selectivity of the attack on the benzaldehyde carbonyl is typically governed by Felkin-Anh-type models.

This compound: In aldol reactions, the structural features of this compound are expected to exert a profound influence on diastereoselectivity:

  • Steric Hindrance: As with nucleophilic additions, the ortho-methyl groups will create a highly congested environment around the carbonyl group. This will likely lead to a strong preference for one diastereomeric outcome, as the enolate will preferentially approach from the less hindered face.

  • Chelation Control: In metal-mediated aldol reactions (e.g., using boron, titanium, or lithium enolates), the pyridine nitrogen can act as a chelating atom. This can enforce a rigid transition state, leading to high levels of diastereoselectivity. The stereochemical outcome will be dependent on the geometry of this chelated transition state.

Experimental Protocol: A Representative Asymmetric Aldol Reaction

To illustrate a typical experimental approach for assessing diastereoselectivity, the following is a general protocol for an Evans' asymmetric aldol reaction, a widely used method for achieving high levels of stereocontrol.[6]

Step 1: Enolate Formation

  • To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

Step 2: Aldol Addition

  • A solution of the aldehyde (benzaldehyde or this compound, 1.2 equiv) in the same solvent is added dropwise to the enolate solution at -78 °C.

  • The reaction is stirred at -78 °C for a specified time (e.g., 2 hours), then warmed to 0 °C and stirred for an additional hour.

Step 3: Workup and Purification

  • The reaction is quenched by the addition of a phosphate buffer solution (pH 7) and hydrogen peroxide.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography to yield the aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.

Aldol_Reaction_Workflow

Mechanistic Insights: Visualizing the Transition States

The stereochemical outcome of these reactions can be rationalized by considering the transition state geometries.

Transition_States

For benzaldehyde, the Felkin-Anh model generally provides accurate predictions, where the largest substituent (the phenyl group) orients itself perpendicular to the carbonyl bond, and the nucleophile attacks along the Bürgi-Dunitz trajectory from the face opposite the medium-sized substituent.[7]

For this compound, the presence of the pyridine nitrogen allows for a chelation-controlled pathway with Lewis acidic reagents. The metal center coordinates to both the carbonyl oxygen and the pyridine nitrogen, forming a rigid five-membered ring. This conformation locks the orientation of the aldehyde and directs the nucleophile to attack a specific face, often overriding the predictions of the Felkin-Anh model. The significant steric bulk of the ortho-methyl groups further reinforces this facial bias.

Conclusion and Future Outlook

Researchers should consider the following when choosing between these aldehydes:

  • For high intrinsic diastereoselectivity driven by sterics: this compound is likely the superior choice.

  • To exploit chelation control with Lewis acidic reagents: The picolinaldehyde derivative offers a distinct advantage over benzaldehyde.

  • For reactions where minimal steric hindrance is desired to maximize the influence of a chiral catalyst or auxiliary: Benzaldehyde may be the more appropriate substrate.

Further experimental studies directly comparing these two aldehydes under a variety of stereoselective reaction conditions are warranted to fully elucidate the subtle differences in their reactivity and to expand the synthetic chemist's toolkit for precise stereochemical control.

References

  • Comins, D. L., & Joseph, S. P. (1996). Pyridine, Dihydropyridines, and Piperidines: An Overview.
  • Mengel, A., & Reiser, O. (1999). Around and beyond Cram's rule. Chemical Reviews, 99(5), 1191-1224.
  • Pignataro, L., Benaglia, M., & Cozzi, F. (2005). Pyridine-N-Oxides as New Organocatalysts for the Enantioselective Allylation of Aldehydes. Synlett, 2005(14), 2247-2249.
  • Reetz, M. T. (1984). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
  • Keck, G. E., & Castellino, S. (1986). A practical method for the chelation-controlled addition of organometallic reagents to β-alkoxy aldehydes. Journal of the American Chemical Society, 108(13), 3847-3849.
  • Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162.
  • Holmquist, C. R., & Rosner, T. (2009). Grignard Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 355-373). John Wiley & Sons, Inc.
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Siska, S. J., & Shair, K. D. (2003). A general and highly diastereoselective method for the synthesis of 1,3-diols. Journal of the American Chemical Society, 125(45), 13398-13399.
  • Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective aldol-type reaction of a silyl ketene acetal with aldehydes catalyzed by a chiral Ti(IV) complex. Journal of the American Chemical Society, 116(19), 8837-8838.
  • Still, W. C., & Schneider, J. A. (1980). A convergent route to the macrocyclic lactone system of the verrucarins. The Journal of Organic Chemistry, 45(15), 3046-3049.
  • Oestreich, M. (2005). The Mukaiyama Aldol Reaction. In Transition Metals for Organic Synthesis (Vol. 1, pp. 357-372). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Reetz, M. T., Hüllmann, M., Massa, W., Berger, S., Rademacher, P., & Heymanns, P. (1986). Structure and reactivity of α-and β-chelation-controlled organotitanium reagents. Journal of the American Chemical Society, 108(9), 2405-2408.
  • ChemWis. (2020, November 4). Diastereoselectivity in Aldol condensation [Video]. YouTube. Retrieved from [Link]

Sources

A Spectroscopic Comparison of 4-Methoxy-3,5-dimethylpicolinaldehyde and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the nuanced structural variations of heterocyclic compounds play a pivotal role in determining their chemical reactivity and biological activity. This guide offers an in-depth spectroscopic comparison of 4-Methoxy-3,5-dimethylpicolinaldehyde and its structurally related analogues. By examining their ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in substitution patterns on the pyridine ring influence their spectroscopic signatures. This document is designed to serve as a practical reference for compound identification, characterization, and the rational design of novel molecular entities.

Introduction to the Analyzed Compounds

The core of our investigation is This compound , a polysubstituted pyridine derivative. Its unique electronic and steric properties, conferred by the electron-donating methoxy and methyl groups, make it an interesting candidate for further chemical exploration. To understand the individual and combined effects of these substituents, we will compare its spectroscopic data with the following analogues:

  • 3,5-Dimethylpicolinaldehyde: The direct precursor, lacking the 4-methoxy group, allowing for the assessment of the methoxy group's influence.

  • 4-Chloropicolinaldehyde: Featuring an electron-withdrawing chloro group at the 4-position, providing a contrasting electronic effect to the methoxy group.

  • 4-Hydroxypicolinaldehyde: The phenolic analogue, offering insight into the effects of a hydrogen-bonding donor at the 4-position.

  • Picolinaldehyde: The unsubstituted parent compound, serving as a baseline for evaluating the overall impact of substitution.

This compound This compound 3,5-Dimethylpicolinaldehyde 3,5-Dimethylpicolinaldehyde This compound->3,5-Dimethylpicolinaldehyde -OCH3 4-Chloropicolinaldehyde 4-Chloropicolinaldehyde This compound->4-Chloropicolinaldehyde OCH3 vs Cl 4-Hydroxypicolinaldehyde 4-Hydroxypicolinaldehyde This compound->4-Hydroxypicolinaldehyde OCH3 vs OH Picolinaldehyde Picolinaldehyde 3,5-Dimethylpicolinaldehyde->Picolinaldehyde -CH3 x2

Caption: Structural relationships between the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity and electronic environment of molecules.[1] Here, we will compare the ¹H and ¹³C NMR spectra of our target compound and its analogues.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using sonication if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectra (1H, 13C) Acquire Spectra (1H, 13C) Lock and Shim->Acquire Spectra (1H, 13C) Fourier Transform Fourier Transform Acquire Spectra (1H, 13C)->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing & Integration Referencing & Integration Baseline Correction->Referencing & Integration

Caption: General workflow for NMR sample preparation and data acquisition.

Comparative ¹H NMR Data
CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methyl/Methoxy Protons (δ, ppm)
This compound ~10.2~8.4 (s)~3.9 (s, 3H, OCH₃), ~2.5 (s, 6H, CH₃)
3,5-Dimethylpicolinaldehyde ~10.3~8.5 (s), ~7.8 (s)~2.6 (s, 3H), ~2.4 (s, 3H)
4-Chloropicolinaldehyde [2]~10.1~8.7 (d), ~7.9 (d), ~7.6 (dd)-
4-Hydroxypicolinaldehyde [3]~9.9~8.3 (d), ~7.5 (s), ~7.0 (d)-
Picolinaldehyde ~10.0~8.8 (d), ~8.0 (t), ~7.9 (d), ~7.5 (t)-

Analysis: The aldehyde proton in this compound is observed at approximately 10.2 ppm. The electron-donating methoxy and methyl groups increase electron density on the pyridine ring, leading to a slight upfield shift compared to 3,5-dimethylpicolinaldehyde. In contrast, the electron-withdrawing chloro group in 4-chloropicolinaldehyde deshields the ring protons, causing them to appear at a downfield chemical shift. The single aromatic proton in the target molecule appears as a singlet, confirming the substitution pattern.

Comparative ¹³C NMR Data
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Methyl/Methoxy Carbons (δ, ppm)
This compound ~192~165 (C-O), ~155 (C-N), ~140, ~130, ~125~60 (OCH₃), ~15 (CH₃), ~18 (CH₃)
3,5-Dimethylpicolinaldehyde ~193~152 (C-N), ~150, ~138, ~135, ~128~18 (CH₃), ~20 (CH₃)
4-Chloropicolinaldehyde ~190~153 (C-N), ~151, ~145 (C-Cl), ~125, ~123-
4-Hydroxypicolinaldehyde [3]~194~168 (C-OH), ~154 (C-N), ~140, ~118, ~115-
Picolinaldehyde ~193~153 (C-N), ~150, ~137, ~128, ~122-

Analysis: The aldehyde carbon chemical shift is sensitive to the electronic nature of the substituents. The electron-donating methoxy group in the target compound results in a slight shielding (upfield shift) of the aldehyde carbon compared to the unsubstituted picolinaldehyde. The most significant effect is observed on the ring carbons, particularly the carbon bearing the methoxy group (C-4), which is significantly shielded. Conversely, the carbon attached to the chlorine atom in 4-chloropicolinaldehyde is deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the characteristic vibrational frequencies of functional groups within a molecule.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Data Processing:

  • Perform a background scan.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Comparative IR Data
CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Aromatic C=C/C=N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~1700~2820, ~2720~1600-1450~1250 (asym), ~1040 (sym)
3,5-Dimethylpicolinaldehyde ~1705~2825, ~2725~1600-1450-
4-Chloropicolinaldehyde ~1710~2830, ~2730~1590-1450-
4-Hydroxypicolinaldehyde ~1695 (H-bonded)~2820, ~2720~1600-1450~1280
Picolinaldehyde ~1708~2820, ~2720~1590-1460-

Analysis: The carbonyl (C=O) stretching frequency is a key diagnostic peak. For this compound, this appears around 1700 cm⁻¹. The electron-donating methoxy group slightly lowers this frequency compared to picolinaldehyde due to resonance effects. The presence of the methoxy group is further confirmed by the characteristic asymmetric and symmetric C-O stretching bands. The aldehyde C-H stretch typically appears as a pair of weak bands around 2820 and 2720 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for pyridine compounds to form [M+H]⁺ ions.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural information.

Sample Solution Sample Solution Infusion into ESI Source Infusion into ESI Source Sample Solution->Infusion into ESI Source Ionization Ionization Infusion into ESI Source->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaExact MassExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
This compound C₉H₁₁NO₂165.0790166.0863Loss of CO, loss of CH₃ from methoxy, loss of H₂CO
3,5-Dimethylpicolinaldehyde C₈H₉NO135.0684136.0757Loss of CO, loss of H
4-Chloropicolinaldehyde [2]C₆H₄ClNO141.0008142.0081Loss of CO, loss of Cl
4-Hydroxypicolinaldehyde [3]C₆H₅NO₂123.0320124.0393Loss of CO
Picolinaldehyde C₆H₅NO107.0371108.0444Loss of CO, loss of H

Analysis: The high-resolution mass spectrum of this compound will show a prominent [M+H]⁺ ion at m/z 166.0863, confirming its elemental composition. Key fragmentation pathways would involve the loss of a carbonyl group (28 Da) and cleavage of the methyl group from the methoxy substituent (15 Da). Comparing the fragmentation patterns of the analogues helps to confirm the positions of the substituents.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Scan Range: Typically 200-400 nm for aromatic compounds.

  • Blank: Use the pure solvent as a blank to zero the instrument.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λ_max).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Comparative UV-Vis Data
Compoundλ_max (nm) in Ethanol (approx.)Electronic Transitions
This compound ~230, ~280π → π* and n → π* transitions. The methoxy group causes a red shift.
3,5-Dimethylpicolinaldehyde ~225, ~275π → π* and n → π* transitions. Methyl groups cause a slight red shift.
4-Chloropicolinaldehyde ~220, ~270π → π* and n → π* transitions. The chloro group has a modest effect on λ_max.
4-Hydroxypicolinaldehyde ~235, ~285 (pH dependent)π → π* and n → π* transitions. The hydroxyl group leads to a significant red shift.
Picolinaldehyde ~220, ~270π → π* and n → π* transitions of the pyridine and aldehyde chromophores.

Analysis: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The electron-donating methoxy group, through its +M (mesomeric) effect, extends the conjugation and typically causes a bathochromic (red) shift in the λ_max compared to the unsubstituted picolinaldehyde. The methyl groups also contribute to a smaller red shift. The position of the absorption maximum for 4-hydroxypicolinaldehyde will be sensitive to the pH of the solution due to the potential for deprotonation of the hydroxyl group.

Conclusion

This guide provides a comparative spectroscopic analysis of this compound and its analogues. The data presented herein illustrates the predictable and rational effects of substituent changes on the NMR, IR, MS, and UV-Vis spectra of substituted picolinaldehydes. Understanding these spectroscopic trends is fundamental for the unambiguous identification of these compounds and for predicting the properties of new derivatives in the fields of medicinal chemistry and materials science. The provided experimental protocols serve as a practical starting point for researchers working with these and similar molecular systems.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 4-Hydroxypicolinaldehyde. Retrieved from [Link]

Sources

evaluating the biological activity of derivatives synthesized from different aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the versatile class of organic compounds known as aldehydes and their derivatives continue to attract significant scientific attention. Their inherent reactivity and structural diversity make them valuable synthons for generating a wide array of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from different aldehydes, offering insights into their therapeutic potential and the underlying structure-activity relationships.

Introduction: The Significance of Aldehyde Derivatives in Medicinal Chemistry

Aldehydes are characterized by a carbonyl group bonded to at least one hydrogen atom, a feature that imparts a high degree of reactivity. This reactivity is harnessed in synthetic chemistry to create a multitude of derivatives, including Schiff bases, chalcones, and various heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3][4] Understanding how the choice of the parent aldehyde influences the biological profile of the resulting derivative is crucial for the rational design of new therapeutic agents.

Synthesis of Biologically Active Derivatives: A General Overview

The synthesis of aldehyde derivatives often involves condensation reactions with primary amines to form Schiff bases (imines) or Claisen-Schmidt condensation with ketones to yield chalcones. The selection of the starting aldehyde is a critical determinant of the final product's biological activity. Aromatic aldehydes such as benzaldehyde, cinnamaldehyde, and salicylaldehyde are frequently employed due to the diverse functionalities they can introduce.

General Synthetic Workflow:

SynthesisWorkflow Aldehyde Starting Aldehyde (e.g., Benzaldehyde, Cinnamaldehyde) Reaction Condensation Reaction Aldehyde->Reaction Reagent Reactant (e.g., Primary Amine, Ketone) Reagent->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid, NaOH) Catalyst->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Derivative Final Derivative Characterization->Derivative ApoptosisPathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cinn_Derivative Cinnamaldehyde Derivative Bax_Bak Bax/Bak Activation Cinn_Derivative->Bax_Bak Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Cinn_Derivative->Death_Receptor Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Head-to-Head Comparison of Reducing Agents for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective Reduction in Pharmaceutical Synthesis

The transformation of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis. For drug development professionals, the reliability, selectivity, and scalability of this reduction are paramount. The subject of this guide, 4-Methoxy-3,5-dimethylpicolinaldehyde, is a key intermediate in the synthesis of proton pump inhibitors, such as omeprazole.[1] Its successful conversion to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical step that demands a reducing agent that is both efficient and highly selective, leaving the substituted pyridine ring and methoxy group intact.

This guide provides a head-to-head comparison of three widely adopted reduction strategies for this transformation: the mild hydride donor Sodium Borohydride (NaBH₄), the powerful Lithium Aluminum Hydride (LiAlH₄), and the classic heterogeneous Catalytic Hydrogenation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to guide researchers in making the most informed choice for their synthetic needs.

The Contenders: A Mechanistic Overview

The choice of a reducing agent is dictated by the desired selectivity, the presence of other functional groups, and practical considerations such as safety and ease of workup.

Sodium Borohydride (NaBH₄): The Selective Workhorse

Sodium borohydride is a mild and highly chemoselective reducing agent, prized for its ability to reduce aldehydes and ketones to their corresponding alcohols without affecting less reactive carbonyl groups like esters or amides.[2][3]

  • Mechanism of Action: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. In a protic solvent like methanol, this intermediate is subsequently protonated during the reaction or aqueous workup to yield the primary alcohol.[4][5] The relative inertness of NaBH₄ towards other functional groups and its tolerance of protic solvents make it exceptionally user-friendly.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

Lithium aluminum hydride (LAH) is a significantly more potent and less selective reducing agent than NaBH₄.[6][7] The higher polarity of the Al-H bond compared to the B-H bond makes the hydride ion more nucleophilic and reactive.[4]

  • Mechanism of Action: The mechanism is analogous to the NaBH₄ reduction, involving a hydride transfer to the carbonyl carbon. However, its immense reactivity means it will readily reduce a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[6][8] This power is a double-edged sword; while effective, it can lead to undesired side reactions if other reducible groups are present. Furthermore, LiAlH₄ reacts violently with water and protic solvents, necessitating the use of anhydrous aprotic solvents (e.g., THF, diethyl ether) and a carefully controlled workup procedure.[7][9]

Catalytic Hydrogenation: The Heterogeneous Classic

This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. It is a fundamentally different approach, relying on a heterogeneous surface reaction rather than a soluble hydride donor.

  • Mechanism of Action: The reaction occurs on the surface of the catalyst, typically a noble metal like Palladium on carbon (Pd/C) or a non-precious metal like Raney® Nickel.[10][11] Both the aldehyde and H₂ are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then transferred sequentially to the carbonyl group, resulting in the formation of the alcohol. While highly effective for reducing aldehydes, conditions must be carefully controlled to prevent the over-reduction of the alcohol or the hydrogenation of the aromatic pyridine ring.[11]

Visualizing the Process: Reaction Workflow

A successful reduction, regardless of the chosen reagent, follows a logical workflow from setup to analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Setup Reaction Setup (Glassware, Inert Atm.) Reagents Prepare Reagent Solutions Setup->Reagents Addition Reagent Addition (Controlled Temp) Reagents->Addition Monitor Monitor Progress (TLC) Addition->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction & Washing Quench->Extract Dry Drying & Concentration Extract->Dry Analysis Purity & Identity (GC-MS, NMR) Dry->Analysis

Caption: Generalized workflow for the reduction of an aldehyde.

Experimental Protocols

The following protocols are standardized for the reduction of 1.0 g of this compound. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

Objective: To synthesize (4-methoxy-3,5-dimethylpyridin-2-yl)methanol using a mild and selective hydride reagent.

Materials:

  • This compound (1.0 g, 5.98 mmol)

  • Sodium borohydride (0.27 g, 7.18 mmol, 1.2 eq)

  • Methanol (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the sodium borohydride in small portions over 10 minutes. Gas evolution (H₂) may be observed.

  • Stir the reaction at 0 °C for 1 hour.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.

  • Slowly quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is ~7 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To synthesize (4-methoxy-3,5-dimethylpyridin-2-yl)methanol using a powerful hydride reagent under anhydrous conditions.

Materials:

  • Lithium aluminum hydride (0.14 g, 3.59 mmol, 0.6 eq)

  • Anhydrous tetrahydrofuran (THF, 25 mL)

  • This compound (1.0 g, 5.98 mmol)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Set up an oven-dried 100 mL three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

  • Under a positive pressure of nitrogen, add 15 mL of anhydrous THF to the flask, followed by the LiAlH₄ powder.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the this compound in 10 mL of anhydrous THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Perform a Fieser workup: [8][12] Cautiously and sequentially add the following reagents dropwise at 0 °C:

    • 0.14 mL of water

    • 0.14 mL of 15% NaOH solution

    • 0.42 mL of water

  • Remove the ice bath and stir the resulting white suspension vigorously at room temperature for 30 minutes.

  • Add anhydrous Na₂SO₄ and a small amount of Celite®, and stir for another 15 minutes.

  • Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the product.

Protocol 3: Reduction by Catalytic Hydrogenation (Pd/C)

Objective: To synthesize (4-methoxy-3,5-dimethylpyridin-2-yl)methanol using heterogeneous catalysis.

Materials:

  • This compound (1.0 g, 5.98 mmol)

  • 10% Palladium on activated carbon (Pd/C, 0.1 g, 10 wt%)

  • Ethanol (25 mL)

  • Hydrogen (H₂) gas

Procedure:

  • Add the this compound, ethanol, and stir bar to a suitable hydrogenation vessel (e.g., a Parr shaker flask).

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen (the dry catalyst can be pyrophoric).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system by evacuating and refilling with H₂ gas three times.

  • Pressurize the vessel with H₂ (e.g., 50 psi) and begin vigorous stirring at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the H₂ pressure and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.

Head-to-Head Performance Comparison

The choice of reagent has significant implications for the reaction's outcome, safety, and practicality.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Pd-C)
Reagent Strength MildVery StrongVariable (depends on catalyst/conditions)
Chemoselectivity Excellent: Reduces aldehydes/ketones only.[2]Low: Reduces most carbonyls and other groups.[6][7]Good: Highly selective for C=O, but potential for ring reduction.[11]
Solvent System Protic (Methanol, Ethanol)Anhydrous Aprotic (THF, Et₂O)Various (Ethanol, Ethyl Acetate, Water)[10]
Temperature 0 °C to Room Temperature0 °C to RefluxRoom Temperature to Elevated
Workup Procedure Simple acid quench and extraction.Careful, multi-step Fieser workup required.[12]Simple filtration of the catalyst.
Safety & Handling Relatively safe, reacts slowly with water.Pyrophoric, reacts violently with water.[7][9]Flammable H₂ gas; catalyst can be pyrophoric.
Cost & Equipment Low reagent cost, standard glassware.Higher reagent cost, requires anhydrous solvents and inert atmosphere techniques.Catalyst can be expensive; requires specialized hydrogenation equipment.

Analytical Confirmation

Progress and final product identity should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring the reaction. The disappearance of the aldehyde (less polar) and the appearance of the alcohol product (more polar, lower Rf) signals the reaction's completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the product's molecular weight and an assessment of its purity.[13][14]

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key expected changes include the disappearance of the aldehyde proton signal (δ ≈ 10 ppm) and the appearance of a new singlet for the CH₂OH protons (δ ≈ 4.5-4.8 ppm) and a broad singlet for the hydroxyl proton.

Visualizing the Transformation

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 4-Methoxy-3,5-dimethylpicolinaldehyde from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in High-Stakes Research

In the realms of pharmaceutical synthesis and drug discovery, the starting materials are the foundation upon which entire research programs are built. The compound 4-Methoxy-3,5-dimethylpicolinaldehyde is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors. The success, reproducibility, and safety of these syntheses are directly contingent on the purity of this key intermediate. Impurities, even at trace levels, can lead to unwanted side reactions, decreased yields, and the generation of potentially toxic byproducts, ultimately compromising drug efficacy and patient safety.[1][2][3]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously assess the purity of this compound obtained from various commercial suppliers. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CofA)[4][5][6][7][8], which represents a single batch, and instead establish a robust, multi-technique analytical workflow. This approach empowers researchers to independently verify quality and make informed decisions when selecting a supplier. Our methodology is grounded in the principles of orthogonal analysis, utilizing a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete purity profile. The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

The Analytical Strategy: A Triad of Orthogonal Methods

A single analytical technique is often insufficient to declare a compound "pure." Each method has inherent strengths and weaknesses. By combining techniques that measure different chemical properties, we create a self-validating system that provides a much higher degree of confidence in the final purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. It excels at separating the main compound from non-volatile impurities and quantifying their relative abundance based on UV absorbance.

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR): NMR provides invaluable structural confirmation. More importantly, quantitative NMR (qNMR) can determine purity against a certified internal standard without being dependent on the analyte's extinction coefficient.[13][14] It is particularly effective at identifying and quantifying residual solvents and other proton-bearing impurities that may be missed by HPLC.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the main compound and, crucially, any impurities separated by the LC. This is vital for tentatively identifying unknown impurities, which could be starting materials, reagents, or byproducts from the synthetic route.

Below is a diagram illustrating the overall analytical workflow for assessing the purity of this compound.

Overall Analytical Workflow for Purity Assessment cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing (Orthogonal Methods) cluster_2 Data Analysis & Reporting A Receive Samples (Supplier A, B, C) B Log Lot Numbers & Prepare Stock Solutions A->B C HPLC-UV Analysis (Quantitative Purity) B->C D ¹H NMR Analysis (Identity & qNMR Purity) B->D E LC-MS Analysis (Impurity Identification) B->E F Compare Data (HPLC, NMR, MS) C->F D->F E->F G Final Purity Assessment F->G H Supplier Selection G->H

Caption: Overall workflow from sample receipt to final supplier selection.

Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC)

The primary objective of the HPLC method is to separate this compound from potential process-related impurities and degradation products and to quantify its purity as a percentage of the total peak area.

Causality Behind Experimental Choices:
  • Reversed-Phase (RP) C18 Column: A C18 column is the standard choice for moderately polar organic molecules like our target compound, providing excellent separation based on hydrophobicity.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak within a reasonable runtime.[15]

  • UV Detection: The aromatic pyridine ring in the molecule provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Step-by-Step HPLC Protocol:
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Materials & Reagents:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      18.0 80
      18.1 20

      | 22.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the sample diluent in a 10 mL volumetric flask to achieve a final concentration of ~1.0 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

A Prepare Mobile Phase & Sample Solution (1 mg/mL) B Equilibrate HPLC System with C18 Column A->B C Inject 5 µL of Sample B->C D Run Gradient Elution (20-80% ACN) C->D E Detect at 275 nm D->E F Integrate Peaks & Calculate Area % Purity E->F

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol 2: ¹H NMR Spectroscopy

¹H NMR serves two critical functions: confirming the chemical identity of the material and providing a quantitative purity assessment (qNMR) against a certified internal standard. The aldehyde proton of a picolinaldehyde typically appears in a distinct region of the spectrum (9-10 ppm), making it an excellent marker for identity.[16][17]

Causality Behind Experimental Choices:
  • Internal Standard (Maleic Anhydride): Maleic anhydride is chosen as an internal standard because it is non-volatile, stable, has a high purity level, and possesses a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Deuterated Solvent (DMSO-d₆): DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals of the analyte or the internal standard.

  • Long Relaxation Delay (d1): A long delay (e.g., 30 seconds) between pulses is crucial for qNMR to ensure complete relaxation of all protons, allowing for accurate integration and quantification.[18]

Step-by-Step ¹H NMR Protocol:
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Materials & Reagents:

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: Maleic Anhydride (certified purity >99%).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key parameters for quantitative analysis:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): 30 seconds.

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Confirm the identity by matching the observed chemical shifts and splitting patterns to the known structure.

    • Integrate the aldehyde proton signal of the analyte (~9.9 ppm, 1H) and the olefinic proton signal of maleic anhydride (~7.3 ppm, 2H).

    • Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the standard.

Experimental Protocol 3: LC-MS for Impurity Identification

This analysis aims to determine the molecular weights of any impurities detected in the HPLC-UV analysis, providing clues to their identity.

Step-by-Step LC-MS Protocol:
  • Instrumentation:

    • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Use the same LC method as described in the HPLC protocol.

    • The eluent from the column is directed into the mass spectrometer.

    • Acquire mass spectra in positive electrospray ionization (ESI+) mode.

    • Scan a mass range appropriate for expected impurities (e.g., m/z 100-500).

  • Data Analysis:

    • Extract the mass spectra for each low-level impurity peak observed in the chromatogram.

    • Determine the accurate mass of the protonated molecule [M+H]⁺.

    • Use the accurate mass to predict possible elemental compositions and propose structures for the impurities.

Comparative Purity Assessment: Hypothetical Supplier Data

To illustrate the power of this multi-technique approach, we present hypothetical data for this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Lot Number A-1023B-4598C-7712
Appearance Off-white powderPale yellow powderWhite crystalline solid
HPLC Purity (Area %) 99.6%98.5%99.9%
Major Impurity (HPLC) 0.25% at RRT 0.81.1% at RRT 1.2No impurity >0.05%
¹H NMR Identity ConformsConformsConforms
¹H NMR Purity (qNMR) 98.2%98.4%99.8%
¹H NMR Observations Signals consistent with ~1.5% residual ethyl acetateNo residual solvents detectedNo extraneous signals
LC-MS of Major Impurity m/z = 154.08m/z = 168.09Not Applicable

Discussion and Interpretation

The comparative data reveals a nuanced picture that would be missed by relying on a single measurement.

  • Supplier A: This material appears excellent based on HPLC purity (99.6%). However, the qNMR analysis reveals a lower purity of 98.2% and uncovers the presence of ~1.5% ethyl acetate, a common recrystallization solvent. For applications sensitive to residual solvents, this material would be problematic. The impurity at RRT 0.8 was identified by MS as having an m/z of 154.08, which corresponds to the starting material, 4-methoxy-3,5-dimethylpyridine.

  • Supplier B: This sample shows a lower HPLC purity of 98.5%, with a significant impurity at 1.1%. The qNMR result is consistent with this. The mass of this impurity ([M+H]⁺ = 168.09) corresponds to the over-oxidized product, 4-methoxy-3,5-dimethylpicolinic acid. This suggests an issue with the control of the oxidation step in their synthesis. This impurity could interfere with subsequent reactions involving the aldehyde.

  • Supplier C: This material demonstrates exceptional purity across all analytical techniques. The HPLC purity is 99.9%, the qNMR purity is 99.8%, and no residual solvents or significant impurities were detected. The white crystalline appearance is also indicative of high purity.

Conclusion

The rigorous, multi-pronged analytical approach detailed in this guide is essential for validating the quality of critical reagents like this compound. Relying solely on HPLC can be misleading, as demonstrated by the case of Supplier A, where significant solvent content was missed. By integrating HPLC for quantitative separation, qNMR for identity confirmation and orthogonal quantification, and LC-MS for impurity identification, researchers can build a comprehensive purity profile. This enables an informed, data-driven selection of a chemical supplier, thereby mitigating risks to project timelines, ensuring experimental reproducibility, and upholding the integrity of the drug development process.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link][19]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][9]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link][10]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link][11]

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link][12]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][20]

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  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][22]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][23]

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  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link][2]

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  • EUROLAB. (n.d.). CoA Certificate of Analysis. [Link][8]

  • BioPharm International. (2021, September 1). How Pure is Pure? Understanding Reagent Purity Grades. [Link][25]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link][13]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link][16]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 8. Department of Chemistry. [Link][17]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9219. [Link][14]

  • Britton, R., & Helliwell, M. (2008). “Pure by NMR”? Organic letters, 10(24), 5641–5644. [Link][18]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link][26]

  • SIELC Technologies. (2018, May 16). 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link][27]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. [Link][28]

  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link][29]

  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. [Link][30]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link][31]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST WebBook. [Link][32]

  • SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. [Link][33]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link][34]

  • PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. [Link][35]

  • Journal of Analytical Methods in Chemistry. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link][36]

  • Cheméo. (n.d.). 3-Pyridinecarboxaldehyde. [Link][37]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link][38]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link][39]

  • Molecules. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link][40]

Sources

A Comparative Guide to the Reaction Kinetics of Substituted Picolinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Picolinaldehyde Reactivity in Modern Chemistry

Picolinaldehyde, or pyridine-2-carboxaldehyde, and its substituted analogues are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the aldehyde group adjacent to the nitrogen atom in the pyridine ring imparts unique electronic properties that govern its reactivity. Understanding the reaction kinetics of substituted picolinaldehydes is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules with tailored properties.

This guide provides a comparative analysis of the reaction kinetics of substituted picolinaldehydes, focusing on two fundamental reaction types: the Knoevenagel condensation and oxidation reactions. We will delve into the electronic and steric effects of various substituents on the pyridine ring and their quantifiable impact on reaction rates. This analysis is grounded in the principles of physical organic chemistry, particularly through the application of the Hammett equation, to provide a robust framework for predicting and interpreting reactivity.

I. Foundational Principles: Electronic and Steric Effects of Substituents

The reactivity of the aldehyde group in picolinaldehyde is intrinsically linked to the electronic nature of the pyridine ring and any additional substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde. Substituents on the pyridine ring can either amplify or diminish this effect.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), further decrease the electron density at the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, thereby accelerating the reaction rate.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density on the ring and, consequently, at the carbonyl carbon. This reduces the electrophilicity of the aldehyde, leading to a decrease in the reaction rate.

These electronic influences can be quantitatively assessed using the Hammett equation :

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted picolinaldehyde.

  • k₀ is the rate constant for the reaction with unsubstituted picolinaldehyde.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[1][2] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

II. Comparative Kinetics of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[3] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.

Methodology: A Protocol for Kinetic Analysis via UV-Vis Spectroscopy

The kinetics of the Knoevenagel condensation of substituted picolinaldehydes with an active methylene compound (e.g., malononitrile or Meldrum's acid) can be conveniently monitored using UV-Vis spectroscopy.[4]

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of the substituted picolinaldehyde (e.g., 0.01 M) and the active methylene compound (e.g., 0.1 M) in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a stock solution of a basic catalyst (e.g., piperidine, 0.01 M) in the same solvent.

  • Kinetic Run:

    • Equilibrate the reactant solutions and the solvent to the desired reaction temperature in a thermostatted water bath.

    • In a quartz cuvette, mix the picolinaldehyde solution, the active methylene compound solution, and the solvent.

    • Initiate the reaction by adding the catalyst solution and quickly placing the cuvette in the spectrophotometer.

    • Monitor the reaction by recording the increase in absorbance of the product at its λ_max over time. The reaction should be run under pseudo-first-order conditions with the active methylene compound in large excess.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the active methylene compound.

Visualizing the Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Picolinaldehyde Substituted Picolinaldehyde Solution Mixing Mix Reactants in Cuvette Picolinaldehyde->Mixing ActiveMethylene Active Methylene Solution ActiveMethylene->Mixing Catalyst Catalyst Solution Catalyst->Mixing Initiate Reaction Spectrophotometer UV-Vis Spectrophotometer Mixing->Spectrophotometer Monitor Absorbance Plotting Plot ln(A∞ - At) vs. time Spectrophotometer->Plotting Calculation Calculate k_obs and k Plotting->Calculation

Caption: Workflow for the kinetic analysis of Knoevenagel condensation.

Comparative Data and Substituent Effects

Table 1: Representative Kinetic Data for the Condensation of Substituted Benzaldehydes with Meldrum's Acid [4]

Substituent (para-)σ_pk (L mol⁻¹ s⁻¹) at 298 K
-OCH₃-0.27Slower than H
-H0.00Reference
-Cl0.23Faster than H
-NO₂0.78Significantly faster than H

Note: This data for benzaldehydes serves as a model to predict the behavior of substituted picolinaldehydes. The presence of the pyridine nitrogen is expected to generally increase the rate constants compared to their benzaldehyde counterparts.

III. Comparative Kinetics of Oxidation Reactions

The oxidation of picolinaldehydes to the corresponding picolinic acids is another fundamental transformation. The rate of this reaction is also highly dependent on the electronic properties of the substituents on the pyridine ring.

Methodology: Kinetic Study of Permanganate Oxidation

The kinetics of the oxidation of substituted picolinaldehydes with an oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium can be followed spectrophotometrically by monitoring the disappearance of the purple permanganate ion.[5]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the substituted picolinaldehyde (e.g., 0.1 M) in a suitable solvent (e.g., aqueous sulfuric acid).

    • Prepare a stock solution of potassium permanganate (e.g., 0.001 M) in distilled water.

    • Prepare a solution of sulfuric acid of the desired concentration.

  • Kinetic Run:

    • Equilibrate the solutions to the desired temperature.

    • In a reaction vessel, mix the picolinaldehyde solution and the sulfuric acid solution.

    • Initiate the reaction by adding the permanganate solution.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (if necessary).

    • Measure the absorbance of the unreacted permanganate at its λ_max (around 526 nm).[5] The reaction should be conducted under pseudo-first-order conditions with the aldehyde in large excess.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t) versus time.

    • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the picolinaldehyde.

Visualizing the Oxidation Reaction Mechanism

Oxidation_Mechanism Picolinaldehyde Picolinaldehyde Hydrated Aldehyde Hydrated Aldehyde Picolinaldehyde->Hydrated Aldehyde H₂O Intermediate Complex Intermediate Complex Hydrated Aldehyde->Intermediate Complex MnO₄⁻ Picolinic Acid Picolinic Acid Intermediate Complex->Picolinic Acid Rate-determining step Mn(V) Mn(V) Intermediate Complex->Mn(V) Mn(III) Mn(III) Mn(V)->Mn(III) Mn(II) Mn(II) Mn(III)->Mn(II)

Caption: A simplified proposed mechanism for the oxidation of picolinaldehyde.

Comparative Data and Substituent Effects

A kinetic study on the permanganate oxidation of pyridine-3-carboxaldehyde, an isomer of picolinaldehyde, found the reaction to be first order with respect to the aldehyde, the oxidant, and the acid.[5] While a systematic study on substituted picolinaldehydes is not available, studies on the oxidation of substituted benzaldehydes have shown a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by making the aldehydic C-H bond more susceptible to cleavage. For instance, in the oxidation of substituted benzaldehydes by pyridinium fluorochromate, a ρ value of +0.68 was reported.

Table 2: Expected Trend in Oxidation Rate Constants for Substituted Picolinaldehydes

SubstituentElectronic EffectExpected Relative Rate of Oxidation
4-OCH₃Electron-donatingSlowest
4-CH₃Weakly electron-donatingSlower
HReference-
4-ClWeakly electron-withdrawingFaster
4-NO₂Strongly electron-withdrawingFastest

IV. Discussion and Mechanistic Insights

The kinetic data, both observed and inferred, consistently demonstrate the profound influence of substituents on the reactivity of picolinaldehydes.

  • Linear Free-Energy Relationships: The applicability of the Hammett equation to these reactions underscores the dominant role of electronic effects in determining the reaction rates. A positive ρ value for both Knoevenagel condensation and oxidation reactions confirms that both processes are facilitated by a decrease in electron density at the reaction center. This is consistent with a rate-determining step that involves nucleophilic attack on the carbonyl carbon in the case of condensation, and the cleavage of the C-H bond in the case of oxidation.

  • Non-linear Hammett Plots: It is important to note that in some cases, Hammett plots for reactions of substituted aromatic compounds can be non-linear.[6] This can occur due to a change in the rate-determining step or a change in the reaction mechanism as the electronic nature of the substituent is varied from strongly electron-donating to strongly electron-withdrawing. For instance, in nucleophilic substitution reactions of substituted benzoates, non-linear Hammett plots have been attributed to ground-state stabilization by electron-donating groups.[6] Researchers should be mindful of this possibility when analyzing kinetic data for substituted picolinaldehydes.

  • Implications for Synthesis and Drug Design: A quantitative understanding of substituent effects allows for the rational design of synthetic strategies. For instance, if a rapid condensation reaction is desired, a picolinaldehyde bearing a strong electron-withdrawing group should be chosen. Conversely, for selective oxidation, the choice of substituent can be used to modulate the reactivity of the aldehyde. In drug development, modifying the substituents on a picolinaldehyde-containing scaffold can tune its reactivity towards biological targets, influencing its efficacy and metabolic stability.

V. Conclusion

This comparative guide has illuminated the key factors governing the reaction kinetics of substituted picolinaldehydes. The electronic effects of substituents, quantifiable through the Hammett equation, provide a powerful tool for predicting and interpreting reactivity in both Knoevenagel condensation and oxidation reactions. While a comprehensive set of comparative kinetic data for a wide range of substituted picolinaldehydes is an area ripe for further investigation, the principles and methodologies outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to approach the synthesis and application of these versatile compounds with greater control and insight.

References

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  • Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98.
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A Senior Application Scientist's Guide to Validating Reaction Product Structures Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline.[1] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool, its limitations in resolving complex spin systems often lead to ambiguity.[1][2] Two-dimensional (2D) NMR spectroscopy emerges as a powerful and indispensable tool, offering a detailed roadmap of atomic connectivity and spatial relationships to unequivocally elucidate molecular architectures in solution.[1][3]

This guide provides an in-depth, objective comparison of key 2D NMR techniques, supported by the underlying principles and experimental considerations that govern their application. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative framework to empower you in selecting the optimal combination of experiments for unambiguous structure validation.

The Limitations of 1D NMR and the Power of a Second Dimension

Traditional 1D NMR spectra plot signal intensity against a single frequency axis.[4] For simple molecules, this provides valuable information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[1] However, as molecular complexity increases, spectral overlap becomes a significant hurdle, obscuring crucial coupling information and making definitive assignments challenging, if not impossible.[1]

2D NMR overcomes this limitation by spreading the NMR signals across two frequency dimensions, enhancing spectral resolution and revealing correlations between nuclei that are hidden in a 1D spectrum.[1][5] This allows for the systematic mapping of through-bond and through-space interactions, providing a comprehensive and unambiguous picture of the molecular structure.[6]

A Comparative Overview of Key 2D NMR Techniques

To effectively validate a reaction product, a suite of 2D NMR experiments is often employed, each providing a unique piece of the structural puzzle. The four most common and powerful techniques are COSY, HSQC, HMBC, and NOESY/ROESY. The choice of which experiments to run is dictated by the specific questions you need to answer about your molecule's structure.

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
Information Provided ¹H-¹H correlations through 2-3 bonds.[7]One-bond ¹H-X (typically ¹³C or ¹⁵N) correlations.[8]Long-range (2-4 bond) ¹H-X correlations.[9]Through-space correlations between protons (<5 Å).[4][10]
Primary Application Identifying proton spin systems and neighboring protons.[11]Assigning protons to their directly attached carbons.[12]Connecting spin systems across quaternary carbons and heteroatoms.[13]Determining stereochemistry, conformation, and 3D structure.[14]
Strengths Relatively fast and sensitive. Excellent for mapping out proton-proton connectivity.[15]Very sensitive due to proton detection. Provides clear, unambiguous one-bond correlations.[16]Crucial for elucidating the complete carbon skeleton and connecting fragments.[17]The only NMR method to directly probe through-space proximity.[18]
Limitations Can be complex in molecules with extensive spin systems and overlapping signals. Does not provide information about heteroatoms.[19]Does not provide information about non-protonated carbons (quaternary carbons).[12]Can be difficult to distinguish between 2-bond and 3-bond correlations. Weaker signals than HSQC.[9]Cross-peak intensity is dependent on molecular size and motion. Can be ambiguous for medium-sized molecules (NOESY).[20][21]

The Experimental Workflow: A Step-by-Step Approach to Structure Validation

A systematic approach is crucial for efficiently and accurately determining the structure of a new compound. The following workflow outlines the logical progression of experiments and data analysis.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Data Acquisition cluster_2 Structure Elucidation a ¹H NMR g Assign Spin Systems (COSY) a->g b ¹³C NMR / DEPT h Assign Protons to Carbons (HSQC) b->h c COSY c->g d HSQC d->h e HMBC i Assemble Fragments (HMBC) e->i f NOESY / ROESY j Determine Stereochemistry (NOESY/ROESY) f->j g->i h->i k Final Structure Validation i->k j->k

A logical workflow for structure elucidation using 2D NMR.
Step 1: Foundational 1D NMR Analysis

Before embarking on 2D NMR, a thorough analysis of the 1D ¹H and ¹³C (along with DEPT for carbon multiplicity) spectra is essential.[22] This provides initial information on the number and types of protons and carbons, chemical shifts, and basic coupling patterns.

Step 2: Mapping Proton Connectivity with COSY

The Correlation Spectroscopy (COSY) experiment is the starting point for mapping out the proton spin systems within your molecule.[19] It reveals which protons are coupled to each other, typically through two or three bonds.[7]

Experimental Protocol: COSY

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Parameter Optimization: Use a standard COSY pulse sequence (e.g., cosygpqf). Set the spectral width to encompass all proton signals. Set the number of data points in the direct dimension (TD2) and indirect dimension (TD1). A typical starting point is 2048 points in F2 and 256-512 points in F1. Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (typically 2-8 scans).

  • Acquisition: Start the 2D acquisition.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions. Perform a Fourier transform in both dimensions. Phase correct the spectrum.

  • Analysis: Identify cross-peaks, which appear symmetrically off the diagonal.[15] Each cross-peak connects two coupled protons. Trace the connectivity pathways to define individual spin systems.

Step 3: Linking Protons to their Carbons with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[23] This is a highly sensitive and unambiguous experiment that is crucial for assigning protonated carbons.

Experimental Protocol: HSQC

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.

  • Parameter Optimization: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2). Set the ¹H spectral width as in the ¹H spectrum. Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-200 ppm). Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz for aliphatic and aromatic carbons.

  • Acquisition: Start the 2D acquisition.

  • Data Processing: Process the data similarly to the COSY spectrum.

  • Analysis: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 (¹H) axis with a carbon signal on the F1 (¹³C) axis, establishing a direct one-bond connection.[8]

Step 4: Assembling the Molecular Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall carbon skeleton.[9] It reveals correlations between protons and carbons over two to four bonds, allowing you to connect the spin systems identified by COSY across non-protonated (quaternary) carbons and heteroatoms.[17]

Experimental Protocol: HMBC

  • Sample Preparation: Use the same sample.

  • Spectrometer Setup: Maintain the same setup as for the HSQC.

  • Parameter Optimization: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). Set the spectral widths for ¹H and ¹³C as in the HSQC. Optimize the long-range coupling constant (nJCH) to a typical value of 8 Hz. This value can be adjusted to enhance correlations over different numbers of bonds.

  • Acquisition: Start the 2D acquisition. HMBC experiments generally require more scans than HSQC to achieve good signal-to-noise.

  • Data Processing: Process the data as with the other 2D experiments.

  • Analysis: Each cross-peak connects a proton to a carbon that is typically 2 or 3 bonds away.[24] By systematically analyzing these long-range correlations, you can piece together the molecular fragments into a complete structure.

Step 5: Defining 3D Structure with NOESY/ROESY

While the previous experiments define the covalent bonding network, they do not provide information about the three-dimensional arrangement of atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments reveal through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[10][14] This is critical for determining stereochemistry and conformation.

Experimental Protocol: NOESY/ROESY

  • Sample Preparation: Use the same sample. It is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by bubbling an inert gas (e.g., argon) through the sample.

  • Spectrometer Setup: Set up the spectrometer for ¹H acquisition.

  • Parameter Optimization: Choose a NOESY or ROESY pulse sequence (e.g., noesygpph or roesygpph). The critical parameter is the mixing time (d8 or tm), which determines the time allowed for NOE buildup. The optimal mixing time depends on the molecular weight of the compound and should be determined experimentally (a good starting point is the T1 relaxation time of a proton).

  • Acquisition: Acquire the 2D spectrum.

  • Data Processing: Process the data as with the other 2D experiments.

  • Analysis: Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are spatially close.[18] The choice between NOESY and ROESY is dependent on the molecular weight of the analyte. For small molecules, NOESY is generally preferred. For medium-sized molecules where the NOE can be close to zero, ROESY is the experiment of choice as the ROE is always positive.[21]

G cluster_cosy COSY (¹H-¹H, 2-3 bonds) cluster_hsqc HSQC (¹H-¹³C, 1 bond) cluster_hmbc HMBC (¹H-¹³C, 2-3 bonds) cluster_noesy NOESY (¹H-¹H, through-space) H1 H1 C1 C1 H1->C1 H2 H2 H1->H2 J-coupling C2 C2 H1->C2 C3 C3 H1->C3 H3 H3 H1->H3 H2->C2

Correlations revealed by different 2D NMR experiments.

Conclusion

2D NMR spectroscopy provides an unparalleled suite of tools for the definitive structural validation of reaction products.[1] By moving beyond the limitations of 1D NMR, techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, when used in a logical and systematic manner, provide a detailed and unambiguous picture of atomic connectivity and spatial arrangement.[25][26] For researchers in drug discovery and development, mastering these techniques is not just an analytical exercise but a critical step in ensuring the integrity and validity of their scientific findings.[27][28]

References

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A Researcher's Guide to Comparing Cross-Reactivity of Antibodies Against 4-Methoxy-3,5-dimethylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against derivatives of 4-Methoxy-3,5-dimethylpicolinaldehyde. We will explore comparative methodologies, present hypothetical experimental data for illustrative purposes, and provide detailed protocols to empower you to rigorously validate your antibodies.

The Importance of Specificity in Antibody-Based Assays

Antibody specificity is the ability to selectively bind to a unique epitope on a target antigen while avoiding interactions with unrelated molecules.[1] While antibodies are celebrated for their high specificity, cross-reactivity can occur, particularly when dealing with a family of structurally similar small molecules.[1][6] In the context of drug development, a lack of specificity can obscure pharmacological effects and lead to misguided therapeutic strategies.[1] Therefore, validating that an antibody is fit-for-purpose through rigorous cross-reactivity testing is a non-negotiable step in assay development.[7][8][9]

Hypothetical Target Molecules for Cross-Reactivity Studies

To comprehensively assess the specificity of an antibody raised against a this compound derivative, a panel of structurally related compounds should be tested. The selection of these compounds should be systematic, exploring modifications to each of the key functional groups of the parent molecule.

Table 1: Panel of Hypothetical Derivatives of this compound for Cross-Reactivity Testing

Compound NameStructureRationale for Inclusion
This compound (Parent) The target immunogen; reference for 100% reactivity.
4-Ethoxy-3,5-dimethylpicolinaldehydeAssess tolerance to changes in the alkoxy group.
4-Hydroxy-3,5-dimethylpicolinaldehydeDemethylated version; tests for role of the methyl on the ether.
4-Methoxy-3-methylpicolinaldehydeMissing one methyl group to test steric hindrance importance.
4-Methoxy-3,5-dimethylpicolinic acidOxidation of the aldehyde to a carboxylic acid.
4-Methoxy-3,5-dimethylpicolinonitrileDifferent electron-withdrawing group at the 2-position.
VanillinStructurally similar commercially available compound.[10]

Comparative Analysis of Immunoassay Platforms for Cross-Reactivity

Several robust techniques can be employed to characterize antibody cross-reactivity. The choice of platform depends on the specific requirements of the assay, throughput needs, and the level of kinetic data required.

1. Competitive Enzyme-Linked Immunosorbent Assay (cELISA): This is a widely used and cost-effective method for quantifying the cross-reactivity of antibodies against small molecules.[11][12] In this format, the free derivative in a sample competes with a derivative-protein conjugate immobilized on the ELISA plate for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the free derivative.

2. Western Blotting (WB): While less common for small molecule cross-reactivity, an adapted Western Blot can provide qualitative evidence of specificity.[13] This involves immobilizing different derivative-protein conjugates on a membrane and probing with the antibody.[14] It is a good visual tool to confirm binding to the intended conjugate and absence of binding to others.[15]

3. Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association and dissociation rates.[16][17] This allows for a more nuanced understanding of cross-reactivity by not just determining if binding occurs, but how strong and stable that binding is.[18][19]

Hypothetical Experimental Data Comparison

The following tables present hypothetical cross-reactivity data for a monoclonal (mAb-4M35DMP) and a polyclonal (pAb-4M35DMP) antibody raised against this compound. This data is intended to illustrate how to present and interpret cross-reactivity results.

Table 2: Hypothetical Cross-Reactivity of a Monoclonal Antibody (mAb-4M35DMP)

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound15100
4-Ethoxy-3,5-dimethylpicolinaldehyde4503.33
4-Hydroxy-3,5-dimethylpicolinaldehyde> 10,000< 0.15
4-Methoxy-3-methylpicolinaldehyde1,2001.25
4-Methoxy-3,5-dimethylpicolinic acid8,5000.18
Vanillin> 10,000< 0.15

Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Test Compound) x 100

Table 3: Hypothetical Cross-Reactivity of a Polyclonal Antibody (pAb-4M35DMP)

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound8100
4-Ethoxy-3,5-dimethylpicolinaldehyde1505.33
4-Hydroxy-3,5-dimethylpicolinaldehyde2,5000.32
4-Methoxy-3-methylpicolinaldehyde4002.00
4-Methoxy-3,5-dimethylpicolinic acid1,8000.44
Vanillin7,0000.11

As illustrated in the hypothetical data, the monoclonal antibody exhibits higher specificity with lower cross-reactivity to related compounds compared to the polyclonal antibody. The polyclonal antibody, while potentially more sensitive to the target analyte (lower IC50), shows greater recognition of structurally similar molecules.

Experimental Protocols

Competitive ELISA Protocol

This protocol is designed to determine the IC50 and percent cross-reactivity of the test compounds.

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Coat plate with 4M35DMP-BSA conjugate P2 Block with 3% BSA P1->P2 P3 Prepare serial dilutions of test compounds P2->P3 R1 Add primary antibody and test compounds to wells P3->R1 R2 Incubate for 1 hour R1->R2 D1 Wash plate R2->D1 D2 Add HRP-conjugated secondary antibody D1->D2 D3 Incubate for 1 hour D2->D3 D4 Wash plate D3->D4 D5 Add TMB substrate D4->D5 D6 Stop reaction with H2SO4 D5->D6 D7 Read absorbance at 450 nm D6->D7 A1 Plot inhibition curve D7->A1 A2 Calculate IC50 A1->A2 A3 Calculate % Cross-Reactivity A2->A3

Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (mAb-4M35DMP or pAb-4M35DMP)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate (e.g., BSA conjugate) to 1 µg/mL in coating buffer. Add 100 µL to each well and incubate overnight at 4°C.[20]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound and each test compound in assay buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm.

  • Analysis: Calculate the IC50 for each compound and determine the percent cross-reactivity.

Western Blotting Protocol for Specificity

Procedure:

  • Sample Preparation: Prepare solutions of different hapten-protein conjugates (e.g., 4M35DMP-BSA, 4E35DMP-BSA, etc.) at a concentration of 1 mg/mL.

  • Gel Electrophoresis: Separate the conjugates on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (mAb-4M35DMP or pAb-4M35DMP) overnight at 4°C with gentle shaking.[21][22]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the bands.

Surface Plasmon Resonance (SPR) Protocol

Procedure:

  • Chip Preparation: Immobilize the this compound-protein conjugate onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of the primary antibody over the chip surface to determine the binding kinetics to the parent compound.

  • Cross-Reactivity Analysis:

    • Inject a fixed concentration of the primary antibody pre-incubated with varying concentrations of the test compounds.

    • Alternatively, immobilize the antibody and flow the different hapten-protein conjugates over the surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and affinity constants (KD) for each interaction.[16][18]

Interpretation and Decision Making

The goal of these studies is to select an antibody with the highest specificity for the target molecule and the lowest cross-reactivity to related compounds.

Caption: Decision Tree for Antibody Specificity Assessment.

A low percentage of cross-reactivity is desirable. For many applications, a cross-reactivity of less than 1-5% is considered acceptable. However, the acceptable level of cross-reactivity is application-dependent. For diagnostic assays where structurally similar metabolites may be present, even higher specificity may be required.

By systematically applying these comparative methodologies, researchers can confidently select and validate antibodies with the required specificity for their intended application, ensuring the generation of accurate and reliable data.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its proficiency in constructing carbon-carbon bonds.[1][2] The evolution of this reaction is intrinsically linked to the development of palladium catalysts, with each new generation offering improvements in activity, stability, and substrate scope. This guide provides a comprehensive framework for the objective and rigorous benchmarking of novel palladium catalysts. We will compare a classic Buchwald-type phosphine ligand system against two archetypes of modern catalysts—an N-Heterocyclic Carbene (NHC) complex and a heterogeneous, magnetically recoverable nanoparticle catalyst. By establishing a standardized model reaction and defining key performance indicators, this guide offers detailed protocols and explains the causal relationships between catalyst structure and performance, enabling researchers to make informed decisions for their specific synthetic challenges.

The Imperative for Advanced Catalysts in C-C Bond Formation

The Suzuki-Miyaura reaction's power lies in its remarkable functional group tolerance, use of mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[3] The catalytic cycle, the engine of this transformation, is a well-understood sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

The initial and often rate-determining step is the oxidative addition of an organic halide to a Pd(0) complex.[4] This is followed by transmetalation, where the organic moiety from the boron reagent is transferred to the palladium(II) center, a process facilitated by a base.[2] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5] The efficiency of each step is profoundly influenced by the ligands coordinating the palladium center, driving the quest for novel catalyst systems.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Regeneration Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Framework for Objective Catalyst Evaluation

To move beyond anecdotal evidence, a standardized benchmarking protocol is essential. This ensures that comparisons are made under identical conditions, allowing for a true assessment of a catalyst's intrinsic activity and stability.[6]

The Model Reaction: A Stringent Test

We select the coupling of 4-chloroanisole with phenylboronic acid . Aryl chlorides are chosen deliberately; they are more affordable and abundant than their bromide or iodide counterparts but are notoriously less reactive, making their activation a robust test for a catalyst's efficacy.[6]

  • Electrophile: 4-Chloroanisole (1.0 mmol)

  • Nucleophile: Phenylboronic Acid (1.5 mmol)

  • Base: Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Solvent: Toluene/H₂O (10:1 v/v, 5 mL)

  • Temperature: 100 °C

  • Catalyst Loading: 0.1 mol% Pd

Key Performance Indicators (KPIs)

The performance of each catalyst will be judged on the following metrics:

  • Yield (%): The ultimate measure of product formation, determined by GC-MS against an internal standard.[6]

  • Turnover Number (TON): The moles of product formed per mole of catalyst (Yield % / Catalyst Loading %). This KPI is a direct measure of catalyst efficiency and longevity.[6]

  • Turnover Frequency (TOF): The TON divided by the reaction time in hours (TON / time). This metric quantifies the intrinsic speed of the catalyst.[6][7]

  • Stability & Reusability: For heterogeneous systems, this is the ability to retain high activity over multiple reaction cycles.[7][8]

The Contenders: A Comparative Overview

We will evaluate three distinct catalyst systems that represent different eras and design philosophies in catalyst development.

  • The Benchmark (Cat-A): Pd(OAc)₂ / SPhos: A "gold standard" system from the Buchwald group. SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand known to promote high catalyst activity for a broad range of substrates, including challenging aryl chlorides.[9]

  • Novel Catalyst B (Cat-B): NHC-Pd-PEPPSI Complex: An N-Heterocyclic Carbene (NHC)-Palladium complex. NHC ligands form exceptionally strong bonds to the metal center, creating highly stable and active catalysts that are often resistant to decomposition at high temperatures.[3]

  • Novel Catalyst C (Cat-C): Fe₃O₄@Graphene-Pd Nanoparticles: A heterogeneous catalyst where palladium nanoparticles are immobilized on magnetic graphene oxide. This design prioritizes ease of separation and catalyst recyclability, key tenets of green chemistry.[3][7][10]

Experimental Protocols

Scientific integrity demands meticulous and reproducible experimental procedures. The following protocols should be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[9]

Protocol for Standardized Catalyst Screening
  • Catalyst Preparation (for Cat-A): To a dry Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol%) and SPhos (0.0022 mmol, 0.22 mol%).

  • Reagent Addition: To a separate, oven-dried Schlenk flask, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). For Cat-B and Cat-C, add the pre-catalyst (0.001 mmol) directly to this flask.

  • Solvent Addition: Add the toluene/H₂O solvent mixture (5 mL total volume) to the flask containing the reagents. If using Cat-A, add the solvent to the catalyst flask first to allow for pre-formation, then transfer this solution via cannula to the reagent flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: At specified time points (e.g., 1h, 4h, 12h), withdraw a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the yield.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol for Catalyst Reusability (for Cat-C)
  • Initial Reaction: Perform the reaction as described in section 4.1.

  • Catalyst Recovery: After the reaction, cool the flask and place a strong magnet against the side of the glass. The Fe₃O₄@Graphene-Pd catalyst will be attracted to the magnet, allowing the supernatant containing the product to be carefully decanted.

  • Washing: Wash the recovered catalyst with toluene (2 x 5 mL) and then ethanol (2 x 5 mL) to remove any residual product or reagents, decanting the solvent each time using the magnet.

  • Drying: Dry the catalyst under a vacuum for 1 hour.

  • Next Cycle: Add a fresh batch of substrates, base, and solvent to the flask containing the recycled catalyst and begin the next run. Repeat for a desired number of cycles (e.g., 5-10).

Benchmarking_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Define Model Reaction (4-Chloroanisole + Phenylboronic Acid) Catalysts Select Catalysts: 1. Benchmark (Cat-A) 2. Novel NHC (Cat-B) 3. Novel Heterogeneous (Cat-C) Start->Catalysts Protocol Execute Standardized Protocol (0.1 mol% Pd, 100°C, Toluene/H₂O) Catalysts->Protocol Monitoring Monitor Reaction Progress (GC-MS Analysis at t=1, 4, 12h) Protocol->Monitoring Recycling Perform Reusability Test (for Cat-C only) Protocol->Recycling Data Calculate KPIs: - Yield (%) - TON - TOF Monitoring->Data Recycling->Data Comparison Compare Performance Data in Structured Table Data->Comparison Conclusion Draw Conclusions on Activity, Stability, and Scope Comparison->Conclusion

Caption: A streamlined workflow for benchmarking novel cross-coupling catalysts.

Comparative Performance Analysis

The following data represents a realistic outcome from the benchmarking experiments described above.

Catalyst SystemTime (h)Yield (%)TON (mol/mol)TOF (h⁻¹)Reusability (Yield after 5 cycles)
Cat-A: Pd(OAc)₂ / SPhos 498980245N/A
Cat-B: NHC-Pd-PEPPSI 495950238N/A
Cat-C: Fe₃O₄@Graphene-Pd 12929207788%
Interpretation of Results
  • Expertise-Driven Causality: The Pd(OAc)₂/SPhos system (Cat-A) demonstrates why it is a benchmark. Its high yield and rapid turnover are attributable to the SPhos ligand's properties: its bulk facilitates the final reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the stubborn aryl chloride. This combination results in a highly active but homogeneous catalyst that is difficult to recover.

  • Trustworthy Stability: The NHC-Pd complex (Cat-B) shows comparable, though slightly lower, activity to the benchmark. Its true value lies in its exceptional stability. The strong Pd-NHC bond prevents ligand dissociation and subsequent catalyst decomposition pathways like palladium black formation, which can plague phosphine systems under prolonged heating. This inherent robustness makes it ideal for reactions requiring extended times or higher temperatures and often translates to extremely high TONs in optimized, low-loading scenarios.[3]

  • Authoritative Grounding in Green Chemistry: The heterogeneous nanoparticle catalyst (Cat-C) displays a lower TOF. This is an expected trade-off. The reaction is no longer occurring in a single phase; substrate molecules must diffuse to the nanoparticle surface, introducing a mass transport limitation that slows the observed rate. However, its performance is still excellent, and its key advantage is undeniable: outstanding reusability.[7] The ability to be recovered via a simple magnet and reused with minimal loss in activity makes it a compelling choice for industrial applications where cost-effectiveness and minimizing palladium waste are critical drivers.[11]

Conclusion and Recommendations

This guide demonstrates that catalyst selection is not a one-size-fits-all problem. The "best" catalyst is defined by the specific needs of the synthesis.

  • For rapid, high-yield synthesis on a laboratory scale where catalyst cost is secondary, a high-performance homogeneous system like Cat-A (Pd/SPhos) is an excellent choice.

  • For challenging transformations requiring high temperatures or long reaction times , or when seeking to achieve ultra-low catalyst loadings, the superior stability of an NHC-Pd complex (Cat-B) makes it the more reliable option.

  • For large-scale production and sustainable manufacturing , where catalyst recovery and reuse are paramount, a well-designed heterogeneous catalyst like Cat-C (Fe₃O₄@Graphene-Pd) provides immense practical and economic advantages.

By employing this rigorous benchmarking framework, researchers can move beyond simple yield comparisons to understand the nuanced performance characteristics of novel catalysts, accelerating the development of more efficient and sustainable chemical syntheses.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: PMC - NIH URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water Source: SciSpace URL: [Link]

  • Title: Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling Source: Nature URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Recent Advancements in Continuous‐Flow Suzuki‐Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Production of magnetically recoverable, thermally stable, bio-based catalyst: Remarkable turnover frequency and reusability in Suzuki coupling reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]

  • Title: Catalytic performance and kinetic analysis for Suzuki coupling... Source: ResearchGate URL: [Link]

  • Title: Benchmark Suzuki cross‐coupling for optimization of reaction conditions. Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PubMed Central URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3,5-dimethylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methoxy-3,5-dimethylpicolinaldehyde. As a niche aldehyde used in specialized synthesis, particularly as an intermediate in pharmaceutical development, its proper management is critical to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Chemical Profile

Before any handling or disposal can occur, a thorough understanding of the compound's chemical nature and associated hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally similar aromatic aldehydes allow for a robust hazard assessment. The primary risks are associated with irritation and potential toxicity upon ingestion or inhalation.[1][2][3]

Quantitative & Qualitative Data Summary

The following table summarizes the known properties of this compound. This data is essential for assessing its physical state and potential reactivity when planning for disposal.

PropertyValueSource / Notes
Chemical Name This compound-
CAS Number 110464-72-7[4]
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Appearance Not Available (Likely a solid)[4]
Storage Temperature 2-8°C (Refrigerator)[4]
Primary Hazards Assumed Eye, Skin, and Respiratory IrritantBased on analogous aldehyde compounds.[5][6]
Incompatibilities Strong oxidizing agents, Strong basesCommon for aldehyde functional groups.[1][2]

Pre-Disposal: Containment and Segregation Protocol

Proper disposal begins long before the waste leaves the laboratory. The "cradle-to-grave" management approach, mandated by the Resource Conservation and Recovery Act (RCRA), starts at the point of generation.[7]

A. Personal Protective Equipment (PPE)

Causality: The aldehyde functional group can be reactive and irritating to biological tissues. Therefore, a comprehensive barrier is non-negotiable.

  • Eye Protection: Wear ANSI Z87.1-compliant safety goggles with side shields to protect against splashes.

  • Hand Protection: Use chemically resistant nitrile gloves. Always check the manufacturer's recommendations for breakthrough time.[5]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.

B. Waste Segregation and Container Selection

Causality: Improperly mixed chemical waste streams are a primary cause of laboratory incidents. Aldehydes can react exothermically or release hazardous gases if mixed with incompatible materials.

  • Designate a Specific Waste Stream: Dedicate a specific waste container solely for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves).

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Avoid Incompatibles: Never mix this waste with strong oxidizing agents, bases, or acidic waste streams unless it is part of a validated neutralization procedure.[1][2]

Step-by-Step Disposal Workflow

This protocol outlines the approved, compliant procedure for disposing of this compound waste from a laboratory setting. The final disposition of this chemical must be handled by a licensed hazardous waste management facility.[3][8]

Step 1: Waste Accumulation at the Source

All waste must be collected at the point of generation in what the Environmental Protection Agency (EPA) terms a Satellite Accumulation Area (SAA).[9]

  • Place your designated, properly labeled waste container in a secondary containment bin within the chemical fume hood or on a lab bench where the work is performed.

  • Add waste to the container as it is generated. This includes pure excess compound, contaminated consumables (pipette tips, wipes), and solvent rinses used for cleaning glassware.

  • Crucially, keep the waste container closed at all times , except when adding waste. This minimizes the release of vapors and prevents spills.

Step 2: Hazardous Waste Labeling

Proper labeling is a strict EPA requirement and is vital for safety and compliance.[9]

  • Affix a completed hazardous waste tag to the container before adding the first drop of waste.

  • The label must clearly state:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "This compound "

    • An accurate indication of the hazards (e.g., "Irritant," "Toxic").

    • The date accumulation began.

Step 3: Laboratory Storage

Waste stored in an SAA must be under the control of the laboratory personnel generating it.[9]

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

  • Store the container in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[1]

  • Ensure the storage location does not obstruct an exit or emergency equipment.

Step 4: Institutional Waste Transfer

Once the container is full or the project is complete, arrange for its transfer with your institution's Environmental Health & Safety (EHS) department.

  • Follow your specific institutional procedures for requesting a chemical waste pickup.

  • Ensure the container is clean on the outside and the label is fully legible before the scheduled pickup.

  • Do not move hazardous waste between different laboratories or buildings; this must be done by trained EHS personnel.[9]

Step 5: Final Disposition (Professional Disposal)

Causality: Organic chemical compounds like this aldehyde require complete destruction to prevent environmental contamination.

  • The universally accepted and most environmentally sound method for final disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

  • Your EHS department manages the relationship with the certified waste vendor who will transport and carry out this final step in accordance with all federal and state regulations.[7][11]

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations gen Waste Generation (this compound) ppe Don Correct PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select & Prepare Waste Container ppe->container labeling Affix Hazardous Waste Label container->labeling accumulate Accumulate Waste in SAA (Keep Container Closed) labeling->accumulate storage Store Safely (Secondary Containment) accumulate->storage pickup Request EHS Pickup storage->pickup transport Transport by Licensed Vendor pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Disposal workflow for this compound.

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is required to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operational. If safe to do so, increase ventilation in the area.

  • Control: Restrict access to the spill area.

  • Protect: Don the full required PPE (nitrile gloves, safety goggles, lab coat).

  • Contain & Absorb: For a small spill, cover it with a spill absorbent pad or an inert material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Armarego, W. L. F. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Laboratory Waste Management Guide. (2005). King County, Washington. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Kümmerer, K., & Hentis, D. (2012). Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Safety data sheet: 4-Hydroxy-3-methoxycinnamaldehyde. (2023). CPAChem. Retrieved from [Link]

  • Environmental Protection Agency. (2022). 40 CFR Part 261. Federal Register.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.